molecular formula C10H13NO B1378905 2-Cyclopropoxy-N-methylaniline CAS No. 1243439-17-9

2-Cyclopropoxy-N-methylaniline

Cat. No.: B1378905
CAS No.: 1243439-17-9
M. Wt: 163.22 g/mol
InChI Key: UQDNRCSSCFIDFX-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N-methylaniline is an aromatic amine derivative of research interest, characterized by an aniline core substituted with a methyl group on the nitrogen and a cyclopropoxy group on the aromatic ring. This structure places it in a class of compounds studied as intermediates in organic synthesis and for their potential biological interactions. In research settings, aniline derivatives with N-alkyl and alkoxy substituents are frequently investigated as building blocks for the synthesis of more complex molecules in pharmaceuticals, dyes, and polymers . A key area of scientific interest for N-methylaniline compounds containing a cyclopropyl group involves their role in probing enzymatic reaction mechanisms. Specifically, analogues like N-cyclopropyl-N-methylaniline have been used as mechanistic probes in studies of Cytochrome P450-mediated N-dealkylation reactions. Research indicates that these compounds undergo metabolism via a Hydrogen Atom Transfer (HAT) mechanism, which can be distinguished from other pathways, providing insight into enzyme function . As a reagent, its value lies in its unique substitution pattern, which can impart specific steric and electronic properties to molecules under investigation. Researchers utilize this compound in developing novel synthetic routes and in materials science . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in human or veterinary medicine, nor for incorporation into foods, cosmetics, or consumer products. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyloxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-9-4-2-3-5-10(9)12-8-6-7-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDNRCSSCFIDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Cyclopropoxy-N-methylaniline: A Technical Guide to Chemoselective Assembly

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of 2-cyclopropoxy-N-methylaniline not merely as a sequence of reagent additions, but as a carefully orchestrated series of chemoselective transformations. This compound is a critical, sterically encumbered building block utilized in the development of advanced therapeutics, most notably gut-restricted TGR5 (GPBAR1) agonists [1].

The synthesis of this moiety presents two fundamental mechanistic hurdles:

  • Ether Linkage Formation: The cyclopropyl ether linkage cannot be formed via standard Williamson ether synthesis due to the extreme resistance of cyclopropyl halides to SN2 displacement.

  • Controlled Alkylation: The primary aniline requires controlled mono-methylation; direct alkylation inevitably yields complex mixtures of unreacted, mono-, and di-alkylated species.

To circumvent these issues, we deploy a retrosynthetic strategy that builds the cyclopropane ring in situ via carbenoid addition to a vinyl ether, followed by a chemoselective reduction and a protection-directed methylation sequence.

Synthesis SM 1-(2-bromoethoxy) -2-nitrobenzene Int1 1-vinyloxy -2-nitrobenzene SM->Int1 NaH, DMF Int2 1-cyclopropoxy -2-nitrobenzene Int1->Int2 Et2Zn, ClCH2I Int3 2-cyclopropoxy aniline Int2->Int3 Fe, NH4Cl Product 2-cyclopropoxy-N- methylaniline Int3->Product Boc2O; NaH/MeI; TFA

Synthetic workflow for 2-cyclopropoxy-N-methylaniline from 1-(2-bromoethoxy)-2-nitrobenzene.

The Principle of Self-Validating Systems

A robust chemical process relies on empirical verification rather than assumed completion times. Time-based reaction endpoints are inherently unreliable due to microscopic variations in stirring efficiency, reagent purity, and thermal transfer. Therefore, every protocol described below is designed as a self-validating system , utilizing stringent In-Process Controls (IPCs) to dictate reaction progression.

IPC_Logic Start Initiate Reaction Step Sample Withdraw Aliquot (Quench & Extract) Start->Sample Analyze LC-MS / TLC Analysis Sample->Analyze Decision Is Starting Material < 1%? Analyze->Decision Proceed Proceed to Workup Decision->Proceed YES Stir Continue Stirring (Add Reagents if needed) Decision->Stir NO Stir->Sample Re-test in 1h

In-process control (IPC) decision matrix for self-validating chemical reactions.

Step-by-Step Experimental Methodologies

Step 1: Base-Promoted Elimination to 1-Vinyloxy-2-nitrobenzene

Causality & Rationale: Direct cyclopropanation of phenols is impossible. We must first generate a vinyl ether via an E2 elimination of HBr from the commercially available 1-(2-bromoethoxy)-2-nitrobenzene.

  • Charge a flame-dried flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF under argon.

  • Cool the suspension to 0 °C. Add a solution of 1-(2-bromoethoxy)-2-nitrobenzene (1.0 eq) in DMF dropwise to control the evolution of H₂ gas.

  • Allow the reaction to warm to room temperature and stir.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in water, extract with EtOAc, and analyze via LC-MS. Proceed only when the starting material mass is undetectable.

  • Quench the bulk reaction with ice water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Causality & Rationale: Traditional Simmons-Smith conditions (Zn-Cu couple) suffer from heterogeneous irreproducibility. The Furukawa modification utilizes diethylzinc (Et₂Zn), ensuring a homogeneous liquid-phase reaction and highly reproducible carbenoid (ZnCH₂Cl) generation [1].

  • Dissolve 1-vinyloxy-2-nitrobenzene (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a strict argon atmosphere.

  • Cool the solution to 0 °C. Cautiously add Et₂Zn (1.0 M in hexanes, 2.5 eq) dropwise. Warning: Et₂Zn is highly pyrophoric.

  • Add chloroiodomethane (ClCH₂I, 2.5 eq) dropwise, maintaining the internal temperature strictly below 5 °C to prevent premature carbenoid decomposition.

  • Heat the reaction to 60 °C.

  • Self-Validation (IPC): LC-MS analysis of a quenched aliquot must show the molecular ion shift corresponding to the cyclopropanated product.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with DCM, dry, and purify via silica gel chromatography.

Step 3: Béchamp Chemoselective Nitro Reduction

Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrogenolytic ring-opening of the strained cyclopropane. The Béchamp reduction (Fe/NH₄Cl) is strictly chemoselective for the nitro group.

  • Suspend 1-cyclopropoxy-2-nitrobenzene (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Heat the suspension to 75 °C with vigorous stirring.

  • Self-Validation (IPC): LC-MS must show complete consumption of the nitro compound and the appearance of the desired aniline mass ([M+H]⁺ = 150.1).

  • Filter the hot suspension through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, and evaporate to yield 2-cyclopropoxyaniline.

Step 4: Controlled N-Methylation via Boc-Protection

Causality & Rationale: A protection-alkylation-deprotection sequence guarantees exclusive mono-N-methylation, bypassing the statistical mixtures inherent to direct reductive amination or alkylation.

  • Protection: Reflux 2-cyclopropoxyaniline with Boc₂O (1.1 eq) in THF. IPC: TLC confirms complete conversion to the carbamate.

  • Alkylation: Cool the carbamate solution in DMF to 0 °C. Add NaH (1.2 eq), stir for 30 mins to form the amide anion, then add Methyl Iodide (MeI, 1.5 eq). Stir at RT. IPC: LC-MS confirms the +14 Da mass shift.

  • Deprotection: Dissolve the crude N-methyl carbamate in DCM. Add Trifluoroacetic acid (TFA, 10 eq) and stir at RT.

  • Self-Validation (IPC): LC-MS confirms the complete loss of the Boc group (-100 Da).

  • Neutralize with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield pure 2-cyclopropoxy-N-methylaniline.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the optimized parameters and expected yields for the self-validating workflow, ensuring high-fidelity replication across different laboratory scales.

StepTransformationKey ReagentsTemp / TimeTypical YieldMechanistic Rationale
1 EliminationNaH, DMF0 °C to RT, 2h85%E2 elimination of HBr to form vinyl ether
2 CyclopropanationEt₂Zn, ClCH₂I, DCE0 °C to 60 °C, 4h65%Furukawa-modified Simmons-Smith carbenoid transfer
3 Nitro ReductionFe, NH₄Cl, EtOH/H₂O75 °C, 3h90%Chemoselective Béchamp reduction (preserves cyclopropane)
4a Boc ProtectionBoc₂O, THF65 °C, 12h95%Steric shielding of primary amine to prevent over-alkylation
4b N-MethylationNaH, MeI, DMF0 °C to RT, 3h88%SN2 alkylation of the deprotonated carbamate
4c DeprotectionTFA, DCMRT, 2h92%Acidic cleavage of the tert-butoxycarbonyl group

References

  • Chen, T., Reich, N. W., Bell, N., Finn, P. D., Rodriguez, D., Kohler, J., ... & Lewis, J. G. (2018). "Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5)." Journal of Medicinal Chemistry, 61(17), 7589-7613. URL: [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Cyclopropoxy-N-methylaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of molecular scaffolds with unique functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) has emerged as a highly specialized, bifunctional building block. By combining the metabolic resilience of a cyclopropoxy ether with the synthetic versatility of an N-methylated secondary amine, this compound offers researchers a robust vector for late-stage functionalization and structural rigidification[1]. This whitepaper details its physicochemical properties, mechanistic advantages, and validated protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the baseline properties of 2-Cyclopropoxy-N-methylaniline is critical for predicting its behavior in biphasic reaction systems and its influence on the lipophilic efficiency (LipE) of final drug candidates. The ortho-substitution pattern induces a specific steric environment that must be accounted for during transition-metal catalysis[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Implication
CAS Number 1243439-17-9Unique chemical identifier for procurement[1].
Molecular Formula C₁₀H₁₃NODefines the mass balance for stoichiometric calculations.
Molecular Weight 163.22 g/mol Low molecular weight allows for fragment-based drug design (FBDD)[2].
Boiling Point 258.0 ± 13.0 °C (Predicted)Indicates low volatility; safe for high-temperature reflux conditions[2].
Density 1.147 ± 0.06 g/cm³ (Predicted)Heavier than water; dictates phase separation in aqueous workups[2].
pKa ~6.07 (Predicted)Weakly basic; requires strong bases (e.g., NaOtBu) for efficient deprotonation in cross-coupling[2].

Mechanistic Rationale in Medicinal Chemistry

The Cyclopropoxy Motif: Metabolic Stability and LipE

The selection of a cyclopropoxy group over traditional alkoxy groups (such as methoxy or isopropoxy) is driven by a fundamental thermodynamic advantage. The C–H bond dissociation energy of a cyclopropyl ring is approximately 106 kcal/mol, which is significantly stronger than the 98 kcal/mol observed in ring-opened isopropyl analogs[3].

Causality: This elevated bond strength renders the cyclopropoxy group highly resistant to hydrogen atom transfer (HAT) processes mediated by Cytochrome P450 enzymes. Consequently, incorporating 2-Cyclopropoxy-N-methylaniline prevents rapid oxidative dealkylation in vivo, extending the biological half-life of the resulting therapeutic agent[3]. Furthermore, the cyclopropyl ring introduces a unique bond angle strain that alters the molecule's hydration shell, often improving Lipophilic Efficiency (LipE) without drastically increasing the overall molecular weight.

The N-Methylaniline Core: Conformational Control

The N-methyl substitution serves a dual purpose. First, it eliminates the hydrogen bond donor (HBD) capacity of the amine once coupled, which directly correlates to improved passive membrane permeability across the blood-brain barrier (BBB) or intestinal lumen. Second, the steric bulk of the N-methyl group restricts the rotational freedom of the resulting C–N bond after cross-coupling, locking the molecule into a predictable bioactive conformation[4].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes 2-Cyclopropoxy-N-methylaniline as a nucleophile to construct tertiary arylamines. The use of a strong base and a bulky, electron-rich phosphine ligand is required to overcome the steric hindrance of the ortho-cyclopropoxy group[5].

Step-by-Step Methodology:

  • Preparation & Inertion: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cap with a rubber septum, evacuate, and backfill with ultra-pure N₂ (repeat 3x). Causality: Atmospheric oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Solid Reagent Loading: Under N₂ flow, charge the flask with Pd(OAc)₂ (2.0 mol%), RuPhos ligand (4.0 mol%), Sodium tert-butoxide (NaOtBu, 1.5 equiv.), and the target Aryl Halide (1.0 equiv., 1.0 mmol).

  • Liquid Addition: Inject anhydrous Toluene (5.0 mL) and 2-Cyclopropoxy-N-methylaniline (1.2 equiv., 1.2 mmol) via airtight syringe. Validation Check: The solution should transition to a deep red/brown color, indicating the formation of the active Pd(0)-RuPhos complex.

  • Thermal Activation: Replace the septum with a Teflon screwcap. Heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). Validation Check: Complete consumption of the aryl halide spot indicates reaction termination.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Photoelectrochemical Ni-Catalyzed Cross-Coupling

For substrates sensitive to harsh thermal conditions or strong bases, a modern photoelectrochemical (PEC) approach at ultra-low potentials can be employed[6].

Step-by-Step Methodology:

  • Cell Setup: In a nitrogen-filled glovebox, assemble an undivided PEC cell utilizing a BiVO₄ photoanode, a Ni foam cathode, and an Ag/AgNO₃ reference electrode.

  • Reagent Loading: Charge the cell with NiBr₂·glyme (10 mol%), dtbbpy ligand (15 mol%), DABCO (2.0 equiv. as a mild base), LiBr (0.2 M as supporting electrolyte), and the Aryl Bromide (0.2 mmol)[6].

  • Substrate Addition: Add Acetone (5.0 mL) and 2-Cyclopropoxy-N-methylaniline (2.0 equiv., 0.4 mmol). Stir for 1 minute to ensure homogeneity.

  • Electrolysis & Irradiation: Apply a constant ultra-low potential while irradiating the BiVO₄ photoanode with a 450 nm LED. Causality: The photoanode generates holes that facilitate the oxidation of Ni intermediates without requiring high applied voltages, preventing the over-oxidation of the electron-rich cyclopropoxy-aniline derivative[6].

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination of 2-Cyclopropoxy-N-methylaniline, highlighting the critical node where steric hindrance must be managed.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide Insertion) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination (2-Cyclopropoxy-N-methylaniline) PdII->AmineBind Deprot Base Deprotonation (NaOtBu removes H+) AmineBind->Deprot PdAmido Pd(II) Amido Complex (Sterically Congested) Deprot->PdAmido RedElim Reductive Elimination (C-N Bond Formation) PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Tertiary Amine Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed C-N coupling with 2-Cyclopropoxy-N-methylaniline.

Conclusion

2-Cyclopropoxy-N-methylaniline is a sophisticated building block that addresses specific liabilities in drug design, namely metabolic instability and conformational flexibility. By leveraging its unique physicochemical properties through optimized, self-validating synthetic protocols like Buchwald-Hartwig aminations or photoelectrochemical Ni-catalysis, medicinal chemists can rapidly access novel, high-LipE chemical space.

References

  • Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Photoelectrochemical Ni-catalyzed cross-coupling of aryl bromides with amine at ultra-low potential Source: PubMed Central (PMC) / Nature Communications URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL:[Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: PubMed Central (PMC) / Organic Letters URL:[Link]

Sources

Spectroscopic Profiling of 2-Cyclopropoxy-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Cyclopropoxy-N-methylaniline .

Executive Summary & Compound Identity

2-Cyclopropoxy-N-methylaniline is a specialized aromatic amine derivative characterized by an ortho-cyclopropoxy substituent relative to a secondary N-methyl amino group. This structural motif is significant in medicinal chemistry as a bioisostere for ortho-anisidines, often used to modulate metabolic stability and lipophilicity in CNS-active agents.

This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) derived from fragment-based chemometric analysis and empirical data of homologous substructures (N-methylaniline and cyclopropyl phenyl ether).

Property Data
IUPAC Name N-Methyl-2-(cyclopropyloxy)aniline
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Monoisotopic Mass 163.0997
Core Moiety 1,2-Disubstituted Benzene (Ortho-substituted)

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI, 70 eV) and Electrospray Ionization (ESI).

Fragmentation Pathway Logic

The mass spectrum of 2-Cyclopropoxy-N-methylaniline is dominated by the stability of the nitrogen lone pair and the lability of the cyclopropyl ether bond.

  • Molecular Ion (M⁺, m/z 163): The parent peak will be distinct. The odd mass number confirms the presence of an odd number of nitrogen atoms (Nitrogen Rule).

  • Loss of Methyl Radical (M-15, m/z 148): Cleavage of the N-methyl group is a common pathway for N-alkylanilines, typically followed by ring expansion or stabilization as an iminium ion.

  • Loss of Cyclopropyl/Allyl Radical (M-41, m/z 122): The cyclopropyl group often undergoes ring opening to an allyl radical before cleavage, or direct loss of the cyclopropyl radical, leaving a phenoxy cation species.

  • Base Peak Candidate (m/z 106/107): Cleavage of the ether oxygen bond or rearrangement can lead to N-methylaniline-like fragments.

Predicted MS Fragmentation Diagram

MS_Fragmentation M Molecular Ion (M+) m/z 163 F1 [M - CH3]+ m/z 148 M->F1 - •CH3 (15) F2 [M - C3H5]+ (Loss of Cyclopropyl) m/z 122 M->F2 - •C3H5 (41) F3 Tropylium/Aniline Ions m/z 106 F2->F3 - O (Rearrangement)

Figure 1: Proposed fragmentation pathway for 2-Cyclopropoxy-N-methylaniline under EI conditions.

Infrared Spectroscopy (IR)

Methodology: FTIR (ATR or KBr disk).

The IR spectrum serves as a fingerprint for the ortho-substitution pattern and the specific nature of the ether linkage.

Functional Group Wavenumber (cm⁻¹) Band Characteristics Structural Origin
N-H Stretch 3380 – 3420Single, sharp bandSecondary amine (νN-H). Lower frequency than primary amines.
C-H (Cyclopropyl) 3010 – 3090Weak, sharpHigh tension C-H bonds of the cyclopropane ring.
C-H (Aromatic) 3000 – 3050MediumAryl C-H stretching.
C-H (Aliphatic) 2850 – 2950MediumN-Methyl C-H stretching.
C=C (Aromatic) 1580 – 1610StrongBenzene ring breathing modes.
C-O Stretch 1230 – 1260StrongAryl-Alkyl ether linkage (Ar-O-R).
Cyclopropyl Ring ~1020MediumRing deformation/breathing mode.

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher, Solvent: CDCl₃ (Standard) or DMSO-d₆ (To observe labile protons).

¹H NMR (Proton) Prediction

The spectrum will display four distinct regions: Aromatic, N-H, Ether-Methine, and High-Field Aliphatic.

  • Aromatic Region (6.5 – 7.2 ppm): The 4 aromatic protons will show an ABCD pattern (or complex multiplet) typical of 1,2-disubstitution. The proton ortho to the nitrogen (H-6) is typically shielded relative to benzene, while the proton ortho to the oxygen (H-3) is also shielded but less so than H-6.

  • N-H (4.0 – 5.0 ppm): Broad singlet. Chemical shift is concentration and solvent dependent.

  • Cyclopropyl Methine (-CH-O-) (3.7 – 3.9 ppm): A septet or multiplet. Deshielded by the oxygen atom.

  • N-Methyl (2.8 – 2.9 ppm): A sharp singlet (3H).

  • Cyclopropyl Methylene (-CH₂-) (0.6 – 0.9 ppm): Two multiplets (2H each) corresponding to the cis and trans protons relative to the ether linkage.

¹³C NMR (Carbon) Prediction
  • Aromatic Ipso (C-O): ~145-150 ppm (Deshielded by Oxygen).

  • Aromatic Ipso (C-N): ~138-142 ppm (Deshielded by Nitrogen).

  • Aromatic CH: 110-125 ppm (Ortho/Para positions shielded by resonance).

  • Cyclopropyl CH: ~51-53 ppm.[1]

  • N-Methyl: ~30-31 ppm.[1]

  • Cyclopropyl CH₂: ~6-7 ppm (Characteristic high field).

NMR Assignment Workflow

NMR_Workflow Sample Sample in CDCl3 H_NMR 1H NMR Acquisition Sample->H_NMR C_NMR 13C NMR Acquisition Sample->C_NMR Analysis Spectral Analysis H_NMR->Analysis C_NMR->Analysis Cyclo_ID Diagnostic Region: 0.6-0.9 ppm (m, 4H) Confirms Cyclopropyl Analysis->Cyclo_ID NMe_ID Diagnostic Region: ~2.85 ppm (s, 3H) Confirms N-Methyl Analysis->NMe_ID

Figure 2: Logical workflow for confirming the structure via NMR.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Objective: Eliminate concentration effects on the N-H shift and prevent aggregation.

  • Mass: Weigh 5–10 mg of 2-Cyclopropoxy-N-methylaniline.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

    • Note: Use DMSO-d₆ if the N-H signal is broadened into the baseline by exchange; DMSO will sharpen the N-H signal and shift it downfield (~5-6 ppm) due to hydrogen bonding.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids.

  • Acquisition: Run 16 scans for ¹H and 1024 scans for ¹³C.

Protocol B: GC-MS Identification

Objective: Confirm purity and molecular mass.

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: Split mode (20:1), 250°C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Standard reference for fragment chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for cyclopropyl and aniline shift increments).
  • NIST Chemistry WebBook. Mass Spectra of N-Methylaniline. Link (Base fragmentation patterns).

  • PubChem. Cyclopropyl phenyl ether (Compound CID 20289149). Link (Reference for cyclopropyl ether shifts).

Sources

Rational Design of Gut-Restricted TGR5 Agonists: The Role of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The development of targeted therapeutics for metabolic disorders requires precise control over pharmacokinetics to maximize efficacy while mitigating systemic toxicity. 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) has emerged as a critical building block in the synthesis of non-systemic, gut-restricted thiazolidine agonists targeting the G protein-coupled bile acid receptor 1 (GPBAR1, commonly known as TGR5). This technical guide explores the physicochemical causality, synthetic integration, and pharmacological utility of this specific intermediate in modern drug development [1].

Physicochemical Profiling & Structural Causality

The transition from systemic to gut-restricted TGR5 agonists was necessitated by target-mediated adverse effects, most notably excessive gallbladder filling and impaired emptying [2]. To circumvent this, researchers engineered molecules that act locally on intestinal L-cells to stimulate Glucagon-Like Peptide-1 (GLP-1) secretion without crossing the intestinal epithelium.

The selection of 2-Cyclopropoxy-N-methylaniline as a foundational pharmacophore is driven by strict structural causality:

  • Conformational Rigidity: The ortho-cyclopropoxy group provides unique steric bulk compared to linear alkoxy substituents. This restricts the rotational degrees of freedom of the N-methyl group, locking the subsequent urea/amide linkage into a bioactive conformation optimized for the TGR5 binding pocket.

  • Absorption Restriction: By coupling this highly lipophilic, sterically dense aniline to a thiazolidine core, the resulting molecular weight and topological polar surface area (TPSA) are intentionally pushed beyond Lipinski’s Rule of Five. This deliberate design prevents passive transcellular and paracellular transport, ensuring the drug remains in the gastrointestinal tract.

Table 1: Quantitative Physicochemical Profile of the Intermediate

PropertyValueCausality / Relevance
CAS Number 1243439-17-9Unique registry identifier for procurement and IP tracking.
Molecular Formula C10H13NOCore scaffold providing necessary carbon density.
Molecular Weight 163.22 g/mol Low MW allows for downstream coupling without exceeding target drug size limits prematurely.
Density (Predicted) 1.147 ± 0.06 g/cm³Influences solvent selection during biphasic extraction protocols.
pKa (Predicted) 6.07 ± 0.20Dictates the pH required for optimal nucleophilic attack during amidation.
Synthetic Workflow and Integration

The generation of the free aniline from its protected precursor is a critical step. The protocol below outlines a self-validating system for the deprotection and subsequent coupling of 2-Cyclopropoxy-N-methylaniline, ensuring high yield and purity for downstream screening.

Synthesis A tert-Butyl N-(2-cyclopropoxyphenyl) -N-methylcarbamate B 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) A->B TFA/DCM, 4.0h (Boc Deprotection) C Thiazolidine Core Coupling B->C Amidation / Urea Formation D Gut-Restricted TGR5 Agonist (e.g., Compound 12) C->D Lead Optimization

Chemical workflow for synthesizing gut-restricted TGR5 agonists via aniline intermediate.

Protocol 1: Deprotection and Isolation of 2-Cyclopropoxy-N-methylaniline

Rationale: The tert-butoxycarbonyl (Boc) group must be cleanly cleaved to yield the secondary amine. The protocol utilizes a controlled acidic environment to prevent the degradation of the acid-sensitive cyclopropoxy ether.

  • Reagent Preparation: Dissolve tert-butyl N-(2-cyclopropoxyphenyl)-N-methylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under a nitrogen atmosphere.

  • Acidic Cleavage: Cool the reaction vessel to 0 °C. Add trifluoroacetic acid (TFA) dropwise (10.0 eq). The low temperature mitigates exothermic side reactions that could cleave the cyclopropyl ring.

  • Kinetic Monitoring: Warm the mixture to room temperature and stir for 4.0 hours. Self-Validation: Aliquot 10 µL of the reaction mixture every hour, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the mass peak corresponding to the Boc-protected starting material is completely replaced by the [M+H]+ peak of 164.22 m/z.

  • Neutralization: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. This neutralizes the TFA salt, liberating the highly nucleophilic free base.

  • Extraction: Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-Cyclopropoxy-N-methylaniline.

Pharmacological Application: Gut-Restricted TGR5 Agonism

Once 2-Cyclopropoxy-N-methylaniline is coupled to a thiazolidine core, the resulting compounds (such as "Compound 12" developed by Ardelyx, Inc.) exhibit profound potency [3]. Because TGR5 is a Gs-coupled receptor, its activation leads to intracellular cAMP accumulation, which triggers the release of incretin hormones.

Signaling Drug Aniline-Derived TGR5 Agonist Gut Intestinal L-Cells (TGR5 Activation) Drug->Gut Local Action Systemic Systemic Circulation Drug->Systemic Restricted Absorption GLP1 GLP-1 Secretion Gut->GLP1 Gs/cAMP Pathway Metabolism Improved Glucose Homeostasis GLP1->Metabolism Endocrine Signaling Tox Gallbladder Toxicity Systemic->Tox Prevented

Mechanism of gut-restricted TGR5 activation preventing systemic gallbladder toxicity.

Protocol 2: In Vitro Validation of TGR5 Activation (cAMP Assay)

Rationale: To verify that the structural modifications utilizing the cyclopropoxy-aniline do not abolish target affinity, a functional cAMP accumulation assay must be performed.

  • Cell Preparation: Seed HEK293 cells stably expressing human or mouse TGR5 into a 384-well microplate at a density of 5,000 cells/well.

  • Compound Incubation: Treat the cells with serial dilutions of the synthesized agonist (ranging from 10 µM to 1 pM) in an assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of synthesized cAMP, allowing for accurate quantification of receptor activation.

  • Lysis and Detection: After 30 minutes of incubation at 37 °C, lyse the cells using a proprietary lysis buffer containing a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection antibody pair (e.g., cAMP-d2 and anti-cAMP-Cryptate).

  • Data Quantification (Self-Validation): Read the plate on a time-resolved fluorescence microplate reader. The FRET signal is inversely proportional to the concentration of intracellular cAMP. Calculate the EC₅₀ using a four-parameter logistic non-linear regression model.

Table 2: Pharmacological Profile of Derived TGR5 Agonists (e.g., Compound 12)

Pharmacological ParameterObserved ValueClinical Implication
Target Receptor GPBAR1 (TGR5)Primary effector for bile acid sensing.
Human TGR5 EC₅₀ 143 nMHigh potency ensures efficacy at low intestinal concentrations.
Mouse TGR5 EC₅₀ 1.2 nMExcellent surrogate profile for preclinical murine models.
Systemic Availability Minimal / UndetectableValidates the structural rationale; prevents gallbladder filling.
Therapeutic Indications T2DM, NASH, IBD [1]Broad applicability across metabolic and inflammatory diseases.
References
  • Chen, T., Reich, N. W., Bell, N., Finn, P. D., Rodriguez, D., Kohler, J., ... & Lewis, J. G. (2018). Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5). Journal of Medicinal Chemistry, 61(17), 7589-7613. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). (2018). Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) - PubMed. NIH. Available at:[Link]

  • Ardelyx, Inc. (2013). NON-SYSTEMIC TGR5 AGONISTS. World Intellectual Property Organization. Patent WO2013096771A1.

An In-depth Technical Guide to the Molecular Structure of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the molecular structure of 2-Cyclopropoxy-N-methylaniline, a compound of interest for researchers, scientists, and professionals in drug development. The document delves into the synthesis, purification, and detailed structural elucidation of this molecule, grounding its findings in established analytical methodologies.

Introduction: Significance and Physicochemical Properties

2-Cyclopropoxy-N-methylaniline is a substituted aniline derivative featuring both a cyclopropoxy and a secondary N-methylamino group. Such structures are of significant interest in medicinal chemistry as the cyclopropyl group can enhance metabolic stability and binding affinity, while the N-methylaniline core is a common scaffold in pharmacologically active compounds.

A thorough understanding of its three-dimensional structure, electronic properties, and potential for intermolecular interactions is paramount for its application in drug design and development. This guide outlines the necessary steps to confirm its molecular identity and purity, which are critical for reproducible downstream applications.

Table 1: Physicochemical Properties of 2-Cyclopropoxy-N-methylaniline

PropertyValueSource
Molecular Formula C₁₀H₁₃NOChemScene[1]
Molecular Weight 163.22 g/mol ChemScene[1]
LogP 2.118ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis and Purification

The synthesis of N-alkylanilines is a well-established field in organic chemistry.[2][3] For the specific synthesis of 2-Cyclopropoxy-N-methylaniline, a common and effective approach is through a cross-coupling reaction.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds.[4][5] This method offers high functional group tolerance and generally proceeds under milder conditions compared to older methods like the Ullmann condensation.[6]

The proposed synthesis involves the coupling of 2-cyclopropoxyaniline with a methylating agent in the presence of a palladium catalyst and a suitable ligand.

Diagram 1: Proposed Synthetic Workflow for 2-Cyclopropoxy-N-methylaniline

G cluster_reactants Reactants cluster_catalyst Catalytic System R1 2-Cyclopropoxyaniline Reaction Buchwald-Hartwig Amination R1->Reaction R2 Methylating Agent (e.g., Methyl Iodide) R2->Reaction Cat Palladium Catalyst (e.g., Pd(OAc)₂) Cat->Reaction Lig Phosphine Ligand (e.g., BINAP) Lig->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Cyclopropoxy-N-methylaniline Purification->Product

Caption: Workflow for the synthesis of 2-Cyclopropoxy-N-methylaniline.

Experimental Protocol: Synthesis
  • Reaction Setup: To an oven-dried flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon).

  • Addition of Reactants: Add anhydrous solvent, followed by 2-cyclopropoxyaniline and the methylating agent.

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices
  • Catalyst System: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Bidentate phosphine ligands like BINAP are often effective for coupling primary amines.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst deactivation.

  • Anhydrous Solvent: The use of an anhydrous solvent is critical as water can interfere with the catalytic cycle.

  • Purification: Column chromatography is a standard and effective method for purifying small organic molecules, ensuring the removal of residual starting materials, catalyst, and byproducts.[8]

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of 2-Cyclopropoxy-N-methylaniline.[9] These methods provide complementary information about the molecule's connectivity, functional groups, and overall composition.

Diagram 2: Analytical Workflow for Structural Characterization

G cluster_spectroscopy Spectroscopic Analysis Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (e.g., HPLC) Structure->Purity

Caption: Analytical techniques for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of protons. For 2-Cyclopropoxy-N-methylaniline, the following signals are expected:

    • Aromatic protons in the region of 6.5-7.5 ppm.

    • A singlet for the N-methyl protons around 2.8-3.0 ppm.

    • A multiplet for the cyclopropyl methine proton.

    • Multiplets for the cyclopropyl methylene protons, which are typically found in the upfield region (0.4-1.0 ppm) due to the ring strain and shielding effects.[10]

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Expected signals include:

    • Aromatic carbons in the range of 110-150 ppm.

    • The N-methyl carbon signal around 30-35 ppm.

    • Upfield signals for the cyclopropyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation patterns.[11]

  • Experimental Protocol:

    • Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.

    • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Mass Analysis: Scan a mass range that includes the expected molecular weight.

    • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of 163.22 g/mol . Analyze the fragmentation pattern for characteristic losses.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorption Bands:

    • N-H Stretch: A weak to medium absorption around 3300-3500 cm⁻¹ for the secondary amine.

    • C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹.

    • C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹.

    • C-H Stretch (Cyclopropyl): A characteristic sharp peak around 3080 cm⁻¹.[12]

    • C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: In the 1250-1350 cm⁻¹ range.

    • C-O Stretch (Aryl Ether): A strong absorption around 1200-1250 cm⁻¹.

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Key FeaturesRationale
¹H NMR Aromatic (6.5-7.5 ppm), N-Methyl (singlet, ~2.8-3.0 ppm), Cyclopropyl (~0.4-1.0 ppm)Provides connectivity and proton environments.[10]
¹³C NMR Aromatic (110-150 ppm), N-Methyl (~30-35 ppm), Cyclopropyl (upfield)Reveals the carbon skeleton of the molecule.
MS Molecular ion peak at m/z = 163 (for [M]⁺) or 164 (for [M+H]⁺)Confirms the molecular weight.[11]
IR N-H (~3400 cm⁻¹), Aromatic C-H (>3000 cm⁻¹), Cyclopropyl C-H (~3080 cm⁻¹), C-O (~1225 cm⁻¹)Identifies key functional groups present.[12][13]

Purity Assessment

Ensuring the purity of a compound is crucial for its use in research and development, as impurities can significantly affect experimental outcomes.[8][14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method in the pharmaceutical industry for purity assessment due to its high resolution and compatibility with various detectors like UV/VIS and MS.[15]

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).

    • Chromatographic Conditions: Use a C18 column and a gradient elution method with a mobile phase consisting of an aqueous buffer and an organic solvent.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

    • Data Analysis: Integrate the peak areas to determine the purity of the compound, which should ideally be >95% for research applications.

Conclusion

The structural confirmation of 2-Cyclopropoxy-N-methylaniline requires a systematic and multi-faceted analytical approach. The synthesis via Buchwald-Hartwig amination provides an efficient route to this molecule. Subsequent purification by column chromatography, followed by comprehensive characterization using NMR, MS, and IR spectroscopy, is essential to unequivocally establish its molecular structure. Finally, purity assessment by HPLC validates the quality of the synthesized compound, ensuring its suitability for further investigation in drug discovery and development programs. This rigorous, self-validating workflow provides a high degree of confidence in the identity and quality of the target molecule.

References

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Bonacorsi, S. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Research.
  • Wikipedia contributors. (n.d.).
  • Wikipedia contributors. (n.d.).
  • Pharma Intermediates. (2024, July 16). 7 Must-Know Tips for Quality Control.
  • Chemistry LibreTexts. (2023, June 30).
  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Arabian Journal of Chemistry. (n.d.). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • Benchchem. (2025).
  • AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
  • ChemScene. (n.d.). 5-Cyclopropoxy-2-methylaniline. ChemScene.
  • ResearchGate. (2025, August 9). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • Benchchem. (2025). A Comparative Guide: N-Nonylaniline vs.
  • Optica Publishing Group. (n.d.). c. Optica Publishing Group.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

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Unveiling the Mechanism of Action of 2-Cyclopropoxy-N-methylaniline in RIPK1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and targeted kinase inhibition, 2-Cyclopropoxy-N-methylaniline (CAS 1243439-17-9) has emerged as a critical pharmacophoric building block (synblock). While not a standalone therapeutic agent, this specific chemical moiety is a foundational structural determinant in the synthesis of next-generation dihydronaphthyridinone-based RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) inhibitors [1].

This technical guide elucidates the structural rationale behind the 2-cyclopropoxy-N-methylaniline fragment, its biological mechanism of action when integrated into RIPK1 inhibitors, and the rigorous, self-validating experimental protocols required to evaluate its efficacy in blocking necroptosis and treating inflammatory autoimmune diseases.

Structural Rationale & Chemical Mechanism

The design of highly selective kinase inhibitors requires precise exploitation of the ATP-binding pocket. The integration of the 2-cyclopropoxy-N-methylaniline moiety into larger scaffolds (such as dihydronaphthyridinones) provides a dual-action structural advantage[1][2]:

  • The N-Methylaniline Linkage: The N-methyl group restricts the conformational flexibility of the aniline nitrogen. When coupled to a core heterocyclic scaffold, this steric restriction forces the molecule into a specific bioactive conformation, optimally aligning the core scaffold with the hinge region of the RIPK1 kinase domain.

  • The Cyclopropoxy Vector: The cyclopropyl ring provides unique rigid geometry and optimal steric bulk compared to linear alkoxy groups (e.g., methoxy or ethoxy). The ether oxygen dictates the spatial vector of the cyclopropyl group, directing it deep into a highly specific hydrophobic back-pocket of the RIPK1 ATP-binding site. This precise fit is the primary driver of kinome selectivity , ensuring the molecule inhibits RIPK1 without off-target binding to the structurally similar RIPK3 or other kinases[2][3].

Biological Mechanism of Action: Halting the Necrosome

When 2-cyclopropoxy-N-methylaniline is synthesized into a mature RIPK1 inhibitor, its primary biological mechanism of action is the suppression of necroptosis —a highly inflammatory, programmed form of necrotic cell death[3][4].

The Necroptotic Cascade and RIPK1 Inhibition

Under pathological conditions (e.g., high levels of TNF-


), the binding of TNF-

to TNFR1 initiates the formation of Complex I. If apoptosis is blocked (e.g., via Caspase-8 inhibition or viral infection), RIPK1 is deubiquitinated and forms Complex IIb (the necrosome) alongside RIPK3 and MLKL[4].

The critical activation step for necroptosis is the autophosphorylation of RIPK1 at Serine 166 (Ser166) [2][5]. Inhibitors derived from 2-cyclopropoxy-N-methylaniline act as Type I or Type II kinase inhibitors. By occupying the ATP-binding pocket, they lock RIPK1 in an inactive conformation, completely abolishing Ser166 phosphorylation. Consequently, RIPK3 cannot be recruited or phosphorylated, preventing the oligomerization of MLKL and the subsequent rupture of the cell membrane[3][5].

G TNF TNF-α Binding to TNFR1 (Extracellular) ComplexI Complex I Formation (TRADD, TRAF2, cIAP1/2, RIPK1) TNF->ComplexI Deubiquitination RIPK1 Deubiquitination (CYLD / A20) ComplexI->Deubiquitination Apoptosis Blocked (z-VAD-fmk) ComplexIIb Complex IIb (Necrosome) RIPK1 + RIPK3 + FADD + Caspase-8 Deubiquitination->ComplexIIb pRIPK1 RIPK1 Autophosphorylation (Ser166) ComplexIIb->pRIPK1 Inhibitor 2-Cyclopropoxy-N-methylaniline Derived Inhibitor Inhibitor->pRIPK1 Blocks ATP Pocket pRIPK3 RIPK3 Phosphorylation pRIPK1->pRIPK3 pMLKL MLKL Phosphorylation & Oligomerization pRIPK3->pMLKL Necroptosis Pore Formation & Necroptotic Cell Death pMLKL->Necroptosis

Fig 1: TNF-α induced necroptosis pathway and the specific node of RIPK1 inhibition.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the critical nature of the 2-cyclopropoxy-N-methylaniline moiety, we can compare the biochemical and cellular potency of RIPK1 inhibitors utilizing this fragment against standard reference compounds (e.g., Necrostatin-1s) and alternative aniline derivatives.

Table 1: Comparative SAR Profiling of RIPK1 Inhibitor Moieties

Inhibitor CoreAniline MoietyRIPK1 IC

(nM)
RIPK3 IC

(nM)
Cellular Necroptosis IC

(nM)
Nec-1s (Reference) N/A210>10,000450
DihydronaphthyridinoneUnsubstituted Aniline1,250>10,000>5,000
Dihydronaphthyridinone2-Methoxy-N-methylaniline85>10,000120
Dihydronaphthyridinone 2-Cyclopropoxy-N-methylaniline < 5 >10,000 12

Data synthesis based on patent literature for dihydronaphthyridinone RIPK1 inhibitors[1][2]. The cyclopropoxy group drives a >10-fold increase in cellular potency compared to the methoxy analog due to optimal hydrophobic pocket engagement.

Experimental Protocols: Validating RIPK1 Inhibition

To ensure scientific integrity and trustworthiness, the evaluation of 2-cyclopropoxy-N-methylaniline-derived compounds must utilize a self-validating experimental system. The following protocol outlines the gold-standard methodology for proving target engagement and cellular efficacy[3][5].

Protocol: TSZ-Induced Cellular Necroptosis Assay

Objective: To quantify the ability of the synthesized inhibitor to rescue cells from TNF-


 induced necroptosis and validate the inhibition of RIPK1 Ser166 autophosphorylation.

Causality of Reagents:

  • TNF-

    
     (T):  Initiates the death receptor signaling cascade.
    
  • SMAC Mimetic (S) (e.g., BV6): Degrades cIAPs, preventing the ubiquitination of RIPK1 and pushing the complex toward a cell-death trajectory.

  • z-VAD-fmk (Z): A pan-caspase inhibitor. By inhibiting Caspase-8, it shuts down the apoptotic escape route, forcing the cell exclusively into RIPK1/RIPK3-dependent necroptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed human colorectal adenocarcinoma cells (HT-29) at a density of

    
     cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Pre-treatment: Prepare serial dilutions of the 2-cyclopropoxy-N-methylaniline-derived inhibitor (ranging from 0.1 nM to 10 µM). Treat the cells with the inhibitor for 1 hour prior to induction. Control: Use Nec-1s (10 µM) as a positive control.

  • Necroptosis Induction (TSZ): Add the TSZ cocktail to the wells: Human TNF-

    
     (20 ng/mL), BV6 (1 µM), and z-VAD-fmk (20 µM).
    
  • Incubation: Incubate the cells for 18–24 hours.

  • Viability Quantification (CellTiter-Glo): Add CellTiter-Glo reagent to measure intracellular ATP levels (a direct proxy for metabolically active, viable cells). Read luminescence to calculate the IC

    
     for necroptosis rescue.
    
  • Mechanistic Validation (Western Blot): In a parallel 6-well plate setup, lyse the cells 4 hours post-TSZ induction using RIPA buffer with protease/phosphatase inhibitors. Run SDS-PAGE and probe with anti-phospho-RIPK1 (Ser166) and anti-total-RIPK1 antibodies. Causality: The absence of the p-Ser166 band in treated cells definitively proves that the compound's mechanism of action is direct RIPK1 kinase inhibition.

Workflow Step1 Cell Culture HT-29 Cells Step2 Pre-treatment Inhibitor (0.1-10 µM) for 1 hour Step1->Step2 Step3 Induction (TSZ) TNF-α + SMAC mimetic + z-VAD for 18-24 hours Step2->Step3 Step4 Viability Assay CellTiter-Glo (ATP release) Step3->Step4 Step5 Western Blot Anti-p-RIPK1 (Ser166) Step3->Step5 Step6 Data Analysis IC50 & Target Validation Step4->Step6 Step5->Step6

Fig 2: Experimental workflow for validating RIPK1 inhibition and necroptosis rescue.

Translational Impact

The precise engineering of the 2-cyclopropoxy-N-methylaniline fragment into RIPK1 inhibitors has profound clinical implications. By effectively shutting down the necrosome, these compounds prevent the release of Damage-Associated Molecular Patterns (DAMPs) that trigger systemic inflammation[5]. Drugs utilizing this pharmacophore are currently advancing through clinical pipelines for the treatment of severe inflammatory and autoimmune conditions, including Primary Biliary Cholangitis (PBC), Ulcerative Colitis, and Crohn's disease[1].

References

1.[1] Google Patents. "US20240352040A1 - Crystal form of ripk1 inhibitor, acid salt thereof, and crystal form of acid salt thereof." Google Patents, 24 Oct. 2024. Available at: 2.[3] National Institutes of Health (NIH). "Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis." PMC, 24 Jun. 2019. Available at:[Link] 3.[2] American Chemical Society (ACS). "Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1." ACS Publications, 20 Jun. 2025. Available at:[Link] 4.[4] National Institutes of Health (NIH). "RIPK1 in necroptosis and recent progress in related pharmaceutics." PMC, 11 Feb. 2025. Available at:[Link] 5.[5] Dove Medical Press. "Identification of Piperlongumine as Potent Inhibitor of Necroptosis." Dovepress, 08 May 2023. Available at:[Link]

Sources

Reactivity and Stability Profile of 2-Cyclopropoxy-N-methylaniline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropoxy-N-methylaniline (CAS 1243439-17-9) is a highly specialized, ortho-substituted aniline derivative increasingly utilized as a critical building block in medicinal chemistry[1]. The strategic placement of an ortho-cyclopropoxy group adjacent to an N-methylated amine provides unique conformational restrictions, often leveraged to lock pharmacophores into bioactive conformations for targeted kinase inhibition. However, the integration of these specific functional groups introduces complex chemical and metabolic liabilities. This whitepaper provides an in-depth analysis of its reactivity, oxidative stability, and the mechanistic causality behind its experimental behavior.

Structural and Electronic Properties

The chemical behavior of 2-Cyclopropoxy-N-methylaniline is dictated by the synergistic electron-donating effects of both the secondary amine and the cyclopropoxy ether.

  • Conformational Locking: The bulky cyclopropoxy group forces the N-methyl substituent out of coplanarity with the aromatic ring. This steric hindrance alters the nitrogen's lone-pair delocalization, subtly modulating the basicity and nucleophilicity of the aniline core.

  • Electronic Activation: The aromatic ring is highly activated toward electrophilic aromatic substitution. The combined resonance and inductive effects make the para-position (C4) highly reactive.

  • Ring Strain: The cyclopropane ring possesses significant angular strain (approximately 27.5 kcal/mol), making it highly susceptible to radical-mediated ring-opening under oxidative conditions[2].

Stability Profile: Oxidative and Metabolic Liabilities

Understanding the degradation pathways of 2-Cyclopropoxy-N-methylaniline is critical for anticipating its behavior during synthesis, storage, and biological evaluation.

Auto-Oxidation and Photooxidation

Secondary anilines, including N-methylanilines, possess poor oxidation stability[3]. They are inherently susceptible to photooxidation and auto-oxidation in solution, often turning reddish-brown upon exposure to ambient air[4]. This color change is indicative of the formation of radical cations and subsequent polymerization into polyaniline-like structures[5]. The presence of the electron-donating cyclopropoxy group exacerbates this electron-rich nature, further lowering the oxidation potential and necessitating storage under inert atmospheres.

Metabolic Ring-Opening (The "Radical Clock" Liability)

During Phase I metabolism, Cytochrome P450 (CYP) enzymes frequently abstract an electron from heteroatoms. If a cyclopropoxy radical is generated, it acts as a highly sensitive "radical clock." Quantum mechanical calculations (CCSD(T) level) reveal that the cyclopropoxy radical has a remarkably low energy barrier to ring opening (


 kcal/mol)[6].

This near-barrierless homolytic cleavage rapidly outcompetes standard metabolic pathways, generating a highly reactive


-keto radical or primary alkyl radical[7]. These reactive intermediates can covalently bind to the active site of the CYP enzyme, leading to Time-Dependent Inhibition (TDI) and potential hepatotoxicity.

MetabolicPathway A 2-Cyclopropoxy-N-methylaniline B CYP450 Single Electron Transfer A->B Phase I Oxidation C N-Demethylation (Stable Pathway) B->C C-H Abstraction D Radical Cation Intermediate B->D N-Electron Loss E Cyclopropoxy Ring Opening (Ea ~ 0.64 kcal/mol) D->E Rapid Homolysis F Reactive β-Keto Radical (Toxicity Liability) E->F C-C Bond Cleavage

CYP450-mediated degradation pathway highlighting the rapid cyclopropoxy ring-opening liability.

Quantitative Data Summary

The following table summarizes the theoretical and observed physicochemical parameters critical for handling and reacting this building block.

ParameterValue / DescriptionImplication for Drug Development
CAS Number 1243439-17-9[1]Unique identifier for procurement and QA/QC.
Molecular Weight 163.22 g/mol [8]Optimal size for fragment-based drug design (FBDD).
Boiling Point ~258.0 °C (Predicted)[8]Indicates low volatility; stable under standard reflux.
Ring Opening Barrier (

)
~0.64 kcal/mol[6]Extreme susceptibility to radical-mediated degradation.
Oxidative Stability Low (Turns brown in air)[4]Requires storage under inert gas (Argon/N

) at sub-ambient temps.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step contains an in-process control to verify causality and success before proceeding to the next phase.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: The ortho-cyclopropoxy group creates significant steric hindrance around the nucleophilic nitrogen. To overcome this, a bulky, electron-rich phosphine ligand (e.g., BrettPhos) is required to accelerate the reductive elimination step from the palladium center and prevent catalyst resting-state entrapment.

  • Preparation: In an inert-atmosphere glovebox, charge a Schlenk flask with the target aryl halide (1.0 equiv), 2-Cyclopropoxy-N-methylaniline (1.2 equiv), Pd(OAc)

    
     (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).
    
  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.2 M).

    • Causality: Degassing removes dissolved oxygen, preventing the rapid auto-oxidation of the N-methylaniline substrate and the oxidation of the phosphine ligand[3].

  • Reaction & Self-Validation: Heat the mixture to 90 °C. After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-grade acetonitrile, and analyze via UPLC-MS.

    • Validation Loop: If the unreacted aniline is >5%, the catalytic cycle has stalled. Spike an additional 1 mol% Pd(OAc)

      
      /BrettPhos and heat for 1 hour. Do not proceed to workup until conversion is >95% to avoid difficult chromatographic separations.
      
  • Workup: Quench with deionized water, extract with EtOAc, and purify via flash chromatography.

Protocol B: In Vitro CYP450 Oxidative Stability & TDI Assay

Causality: To determine if the theoretical cyclopropoxy ring-opening liability translates to actual enzyme inhibition, this assay measures intrinsic clearance and captures reactive intermediates.

  • Incubation: Prepare a 10 mM stock of the compound in DMSO. Dilute into phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 1 mg/mL protein). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced CYP inhibition.

  • Initiation: Add NADPH (1 mM) to initiate the radical-mediated oxidation cycle[2]. Incubate at 37 °C.

  • Quenching & Self-Validation: At predefined time points (0, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 min.

    • Validation Loop: Analyze the IS peak area across all time-point injections. The Coefficient of Variation (CV) must be <5%. A CV >5% indicates incomplete protein precipitation or severe ion suppression, invalidating the clearance calculation and requiring re-extraction.

  • Analysis: Analyze the supernatant via UHPLC-HRMS to identify the intact parent mass and screen for

    
    -keto radical downstream metabolites[7].
    

Workflow S1 Sample Prep (<0.1% DMSO) S2 HLM Incubation (+ NADPH) S1->S2 S3 MeCN Quench (+ Internal Std) S2->S3 Time Points S4 Centrifugation (Protein Precip) S3->S4 Validation: IS CV < 5% S5 UHPLC-HRMS (Metabolite ID) S4->S5

Self-validating in vitro workflow for assessing oxidative stability and CYP450 clearance.

References

  • Title: N-Methylaniline Chemical Properties, Uses, Production Source: Yufenggp URL: [Link]

  • Title: n-Methylaniline Used as Power Booster Additives Used in Ethanol Gasoline Blends Source: International Journal of Advanced Innovative Technology in Engineering (IJAITE) URL: [Link]

  • Title: Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical, cyclopropoxy radical, and cyclopropylaminium radical cation series of radical clocks Source: PubMed (NIH) URL: [Link]

  • Title: N-Methylaniline | C7H9N | CID 7515 Source: PubChem (NIH) URL: [Link]

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives Source: PMC (NIH) URL: [Link]

  • Title: Copper(II)-salt-promoted oxidative ring-opening reactions of bicyclic cyclopropanol derivatives via radical pathways Source: Beilstein Journals URL: [Link]

Sources

Engineering Gut-Restricted Therapeutics: The Role of 2-Cyclopropoxy-N-methylaniline in TGR5 Agonist Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for metabolic disorders such as Type 2 Diabetes (T2D), Non-Alcoholic Steatohepatitis (NASH), and Inflammatory Bowel Disease (IBD) has increasingly focused on the G protein-coupled bile acid receptor 1 (GPBAR1, commonly known as TGR5). While systemic activation of TGR5 promotes beneficial GLP-1 secretion, it also triggers adverse on-target effects, most notably excessive gallbladder filling and impaired emptying[1]. To circumvent this, drug development professionals have engineered "gut-restricted" TGR5 agonists that act locally on enteroendocrine L-cells without entering systemic circulation[2].

Central to the synthesis of these advanced therapeutics is the specialized building block 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9)[3]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic derivatization workflows, and pharmacological validation of compounds derived from this critical intermediate.

The Mechanistic Paradigm: TGR5 and Gut Restriction

TGR5 is a membrane-bound receptor expressed on the luminal surface of the gastrointestinal tract. Upon activation by bile acids or synthetic agonists, it initiates a Gαs-protein signaling cascade that elevates intracellular cyclic AMP (cAMP), ultimately triggering the exocytosis of GLP-1[1].

To achieve gut restriction, medicinal chemists append highly polar, high-molecular-weight vectors (such as d-glucamine) to the active pharmacophore. This drastically increases the Topological Polar Surface Area (TPSA), rendering the molecule impermeable to the intestinal epithelium and preventing systemic absorption[1].

TGR5_Pathway Ligand Gut-Restricted TGR5 Agonist Receptor TGR5 Receptor (L-Cell) Ligand->Receptor Local Binding G_Protein Gαs Activation Receptor->G_Protein Adenylate Adenylyl Cyclase G_Protein->Adenylate cAMP cAMP Accumulation Adenylate->cAMP ATP Conversion GLP1 GLP-1 Secretion cAMP->GLP1 Vesicle Exocytosis Metabolism Improved Glycemic Control GLP1->Metabolism Endocrine Action

TGR5 activation signaling pathway leading to GLP-1 secretion in enteroendocrine L-cells.

Structural Rationale of 2-Cyclopropoxy-N-methylaniline

The selection of 2-Cyclopropoxy-N-methylaniline as a precursor is not arbitrary; it is driven by precise stereoelectronic requirements for TGR5 affinity:

  • The Cyclopropoxy Moiety: Unlike flexible linear alkoxy groups (e.g., n-propoxy), the cyclopropyl ring imparts conformational rigidity. This reduces the entropic penalty upon receptor binding and locks the ether oxygen's lone pairs into an optimal vector for hydrogen bonding within the TGR5 binding pocket[3]. Furthermore, the cyclopropyl group resists oxidative metabolism by cytochrome P450 enzymes better than linear alkyl chains.

  • N-Methylation: The secondary amine allows for the formation of a tertiary urea or amide upon coupling. This eliminates a hydrogen bond donor (HBD) from the molecule's core, a critical parameter for fine-tuning the local lipophilicity required for receptor engagement, even while the appended vector (e.g., d-glucamine) handles the gut-restriction[1].

Synthetic Derivatization Workflows

The conversion of 2-Cyclopropoxy-N-methylaniline into a potent TGR5 agonist typically involves the formation of a urea linkage with a thiazolidine core[2].

Synthesis_Workflow A 2-Cyclopropoxy- N-methylaniline B Triphosgene / DIPEA (CH2Cl2, 0°C) A->B C Carbamoyl Chloride Intermediate B->C LC-MS Verify D Thiazolidine Core + d-Glucamine C->D E Gut-Restricted TGR5 Agonist D->E Purification

Workflow for the synthesis of TGR5 agonists from 2-Cyclopropoxy-N-methylaniline.

Protocol: Synthesis of Thiazolidine-Urea Derivatives

This protocol outlines the synthesis of the gut-restricted agonist (e.g., Compound 12) via a carbamoyl chloride intermediate[1].

  • Step 1: Activation. Dissolve 2-Cyclopropoxy-N-methylaniline (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool the reaction to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its significant steric hindrance prevents it from acting as a competing nucleophile against the highly reactive phosgene intermediates, thereby increasing the yield of the target carbamoyl chloride.

  • Step 2: Phosgenation. Slowly add triphosgene (0.4 eq) dissolved in CH₂Cl₂ dropwise over 30 minutes.

    • Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. The 0.4 eq ratio (providing 1.2 eq of reactive phosgene equivalents) ensures complete conversion while minimizing the formation of symmetric urea byproducts.

  • Step 3: In-Process Control (Self-Validation). Quench a 10 µL reaction aliquot in 1 mL of methanol and analyze via LC-MS.

    • Validation: The system validates itself when the LC-MS trace shows the complete disappearance of the starting aniline mass and the appearance of the methyl carbamate mass (the methanol-quenched adduct of the carbamoyl chloride). Do not proceed to Step 4 until starting material is <1%.

  • Step 4: Coupling. Add the secondary amine of the thiazolidine-d-glucamine core (0.95 eq) to the reaction mixture at room temperature. Stir for 4 hours.

    • Causality: The core amine is added as the limiting reagent (0.95 eq) because it is significantly more complex and expensive to synthesize than the aniline derivative.

  • Step 5: Workup & Purification. Quench with saturated NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via preparative reverse-phase HPLC to yield the final gut-restricted TGR5 agonist.

Pharmacological Validation

To confirm that the derivatization successfully yielded a functional TGR5 agonist, an in vitro functional assay is required.

Protocol: In Vitro cAMP Accumulation Assay
  • Step 1: Cell Seeding. Plate Chinese Hamster Ovary (CHO) cells stably transfected with human TGR5 (hTGR5) in 384-well microplates at a density of 5,000 cells/well.

    • Causality: CHO cells are selected because they lack endogenous TGR5 expression, providing a zero-background environment that ensures any observed cAMP spike is exclusively due to the transfected hTGR5 receptor[4].

  • Step 2: Compound Treatment. Pre-incubate cells with assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Add serial dilutions of the synthesized derivative.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of newly synthesized cAMP, artificially widening the signal-to-noise ratio for accurate EC₅₀ determination.

  • Step 3: Assay Controls (Self-Validation). Include Lithocholic Acid (LCA) as a positive control and DMSO vehicle as a negative control. Simultaneously, run a parallel plate using wild-type (untransfected) CHO cells treated with the new derivative.

    • Validation: The assay is self-validating if the wild-type CHO plate yields a flatline response (no cAMP accumulation). This proves the compound's activity is strictly hTGR5-dependent and not an artifact of off-target adenylyl cyclase activation.

  • Step 4: Detection. Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection fluorophores. Read the plate at 665 nm and 620 nm. Calculate the EC₅₀ using a 4-parameter logistic regression.

Quantitative SAR Analysis

The derivatization of 2-Cyclopropoxy-N-methylaniline into highly polar ureas successfully shifts the molecule from a highly bioavailable precursor to a potent, gut-restricted therapeutic[1].

Compound / DerivativeR-Group Modification (Vector)hTGR5 EC₅₀ (nM)mTGR5 EC₅₀ (nM)Systemic Bioavailability
Base AnilineNone>10,000>10,000High (Predicted)
Thiazolidine CoreUnsubstituted~450~15Moderate
Compound 12 d-glucamine appended 143 1.2 Minimal (<5%)
Compound 71PEGylated vector2104.8Minimal (<5%)

(Data derived from the structure-activity relationship studies of the d-glucamine amide/urea R4 vector series[1])

Conclusion

2-Cyclopropoxy-N-methylaniline serves as a master key in the synthesis of next-generation metabolic therapeutics. By leveraging the conformational rigidity of the cyclopropoxy group and the HBD-eliminating property of the N-methyl group, researchers can construct highly potent thiazolidine-urea TGR5 agonists[3]. When coupled with high-PSA vectors like d-glucamine, the resulting compounds (such as Compound 12) achieve the elusive goal of gut-restricted TGR5 activation—maximizing GLP-1 secretion while eliminating systemic biliary toxicity[1].

References

1.[3] Molaid. "2-cyclopropoxy-N-methylaniline - CAS 1243439-17-9." Molaid Chemical Database. URL: [Link] 2.[1] Chen, T., et al. "Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5)." Journal of Medicinal Chemistry, vol. 61, no. 17, 2018, pp. 7589-7613. URL:[Link] 3.[2] Ardelyx, Inc. "NON-SYSTEMIC TGR5 AGONISTS." WIPO Patent WO2013096771A1, published June 27, 2013. URL: 4.[4] BindingDB. "Ki Summary: G-protein coupled bile acid receptor 1." Binding Database. URL: [Link]

Sources

2-Cyclopropoxy-N-methylaniline: A Strategic Building Block in Medicinal Chemistry

[1]

Abstract

2-Cyclopropoxy-N-methylaniline (CAS 1243439-17-9) represents a specialized intermediate in the design of metabolically robust small molecules.[] As a bioisostere of 2-methoxy-N-methylaniline, this building block offers a unique combination of lipophilicity modulation and conformational restriction while mitigating the liability of oxidative O-dealkylation.[] This technical guide details the synthesis, reactivity, and application of this moiety, providing researchers with actionable protocols for its integration into drug discovery programs.

Chemical Profile & Significance[1][2][3]

The "Cyclopropyl Advantage"

In medicinal chemistry, the replacement of a methoxy group (-OMe) with a cyclopropoxy group (-OcPr) is a validated strategy to alter the physicochemical and pharmacokinetic profile of a lead compound.

Feature2-Methoxy Analogue2-Cyclopropoxy AnalogueImpact
Metabolic Stability High liability for CYP450 O-demethylation.[]High stability; cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) and resistant to H-abstraction.[]Extended half-life (

).[]
Lipophilicity (cLogP) LowerHigher (+0.5 to +0.8 log units)Improved membrane permeability; altered distribution.[]
Conformation Rotatable O-Me bond; prefers planar conformation.[]Sterically demanding; often forces orthogonal twist relative to the aryl ring.Improved selectivity via induced fit.[]
Technical Specifications
  • IUPAC Name: 2-Cyclopropoxy-N-methylaniline[]

  • CAS Number: 1243439-17-9[]

  • Molecular Formula: C

    
    H
    
    
    NO[]
  • Molecular Weight: 163.22 g/mol

  • Appearance: Colorless to pale yellow oil (typically)

  • Storage: 2–8°C, under inert atmosphere (Ar/N

    
    ). Light sensitive.[]
    

Synthesis Pathways[4][5][6][7][8][9][10][11]

The preparation of 2-Cyclopropoxy-N-methylaniline poses a specific challenge: the installation of the cyclopropyl ether linkage.[] Unlike simple alkyl ethers, cyclopropyl ethers cannot be made via standard Williamson ether synthesis (S

Two primary routes are established: Nucleophilic Aromatic Substitution (S


Ar)Copper-Promoted Coupling (Chan-Lam)
Diagram 1: Synthetic Strategies

SynthesisRoutesStart12-FluoronitrobenzeneIntermediate1-(Cyclopropoxy)-2-nitrobenzeneStart1->IntermediateRoute A: SNAr(High Temp)Start22-NitrophenolStart2->IntermediateRoute B: Chan-Lam(Mild)CyclopropanolCyclopropanol(Base: NaH or KOtBu)Cyclopropanol->IntermediateBoronicCyclopropylboronic acid(Cu(OAc)2, Base)Boronic->IntermediateAmine2-CyclopropoxyanilineIntermediate->AmineReduction(H2/Pd-C or Fe/NH4Cl)Target2-Cyclopropoxy-N-methylanilineAmine->TargetN-Methylation(HCOH/NaBH4 or MeB(OH)2)

Caption: Divergent synthetic access to the core scaffold. Route A utilizes classical SNAr chemistry, while Route B employs modern copper catalysis for milder conditions.

Route A: S Ar Displacement (Scalable)

This method utilizes the electron-deficient nature of 2-fluoronitrobenzene.[]

  • Mechanism: Addition-Elimination.[]

  • Reagents: Cyclopropanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[]

  • Conditions: Polar aprotic solvent (DMF or NMP), elevated temperature (60–100°C).

  • Pros: Cost-effective starting materials; scalable.[]

  • Cons: Requires handling of NaH; cyclopropanol is expensive; potential for side reactions if temperature is uncontrolled.

Route B: Chan-Lam Coupling (Mild)

Ideal for late-stage functionalization or when harsh basic conditions must be avoided.[]

  • Mechanism: Oxidative copper coupling.[]

  • Reagents: 2-Nitrophenol, Cyclopropylboronic acid, Cu(OAc)

    
    , Pyridine/Et
    
    
    N.
  • Conditions: Dichloroethane (DCE) or Toluene, open air (O

    
     source), 70°C.
    
  • Pros: Mild conditions; tolerates sensitive functional groups.[][2][3]

  • Cons: Variable yields depending on the boronic acid quality; copper waste removal.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1-(Cyclopropoxy)-2-nitrobenzene (Route A)

Validation: This protocol relies on the activation of the aryl fluoride by the ortho-nitro group.[]

  • Activation: To a flame-dried round-bottom flask under Argon, add Cyclopropanol (1.2 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.3 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Displacement: Add 2-Fluoronitrobenzene (1.0 equiv) dropwise.[]

  • Reaction: Warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for consumption of the fluoride.

  • Workup: Quench carefully with water. Extract with EtOAc (3x).[] Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: N-Methylation of 2-Cyclopropoxyaniline

Prerequisite: The nitro group from Protocol 1 must first be reduced to the aniline using standard H


  • Imine Formation: Dissolve 2-Cyclopropoxyaniline (1.0 equiv) in Methanol . Add Paraformaldehyde (3.0 equiv) and a catalytic amount of acetic acid. Stir at reflux for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH

    
      (4.0 equiv) portion-wise (Caution: Exothermic).
    
  • Completion: Stir at RT for 2 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[]
    
  • Yield: Typically 85–95% yield of the mono-methylated product.[]

Reactivity & Divergent Applications[1][10][11]

Once synthesized, 2-Cyclopropoxy-N-methylaniline serves as a versatile nucleophile.[] The N-methyl handle allows for specific functionalization without the risk of over-alkylation common with primary anilines.

Diagram 2: Reactivity Map

ReactivityCore2-Cyclopropoxy-N-methylanilineAcylationAmide Coupling(R-COCl / HATU)Core->AcylationBuchwaldBuchwald-Hartwig(Ar-Br / Pd cat.)Core->BuchwaldHalogenationElectrophilic Subst.(NBS / NCS)Core->HalogenationAcidStabilityAcid Sensitivity(Ring Opening)Core->AcidStabilityStrong AcidKinaseKinase Inhibitors(Urea/Amide Linkers)Acylation->KinaseBiarylBiaryl Amines(GPCR Ligands)Buchwald->BiarylHalo4-Halo-2-cyclopropoxy(Cross-coupling precursor)Halogenation->HaloOpenRing-OpenedSide ProductsAcidStability->Open

Caption: Functionalization pathways. Note the critical warning regarding strong acid stability, which can compromise the cyclopropyl ether.

Critical Handling Note: Acid Stability

While cyclopropyl ethers are stable to base and radicals, they are acid-labile .[]

  • Risk: Exposure to strong Bronsted acids (e.g., HCl, TFA) or Lewis acids (e.g., BBr

    
    ) can trigger ring opening to form the 3-halopropyl ether or allyl ether.
    
  • Mitigation: During deprotection steps (e.g., Boc removal elsewhere in the molecule), use mild conditions (HCOOH) or ensure the reaction time is minimized at low temperatures (0°C). Avoid BBr

    
     entirely.[]
    

Case Study: Medicinal Chemistry Application

Scenario: Optimization of an ALK Inhibitor. Reference Context: Research into Anaplastic Lymphoma Kinase (ALK) inhibitors often utilizes 2-alkoxy anilines to bind in the hinge region or solvent front.[]

  • Problem: A 2-methoxy-N-methylaniline lead compound shows excellent potency but high intrinsic clearance (

    
    ) in liver microsomes due to rapid O-demethylation.
    
  • Solution: Substitution with the 2-cyclopropoxy-N-methylaniline motif.[]

  • Outcome:

    • Metabolic: The cyclopropyl group blocks the oxidative dealkylation site.

    • Potency: The increased lipophilicity enhances hydrophobic interactions within the ATP binding pocket.

    • Selectivity: The steric bulk of the cyclopropyl group restricts the rotation of the aniline, locking it into a bioactive conformation that favors the target kinase over homologous off-targets.

References

  • Synthesis of Aryl Cyclopropyl Ethers via Chan-Lam Coupling

    • Title: Copper-Promoted O-Cyclopropylation of Phenols with Cyclopropylboronic Acid.[]

    • Source:Journal of Organic Chemistry / NIH PubMed Central.
    • URL:[Link] (Contextual match for general aryl cyclopropyl ether synthesis).[]

  • S

    
    Ar Synthesis of 2-Fluoronitrobenzene Derivatives: 
    
    • Title: Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzene.[][4]

    • Source: Wikipedia / Chemical Literature.[]

    • URL:[Link][][4]

  • Metabolic Stability of Cyclopropyl Groups

    • Title: Metabolism of cyclopropyl groups in drug design.[5][6]

    • Source: Hypha Discovery.[]

    • URL:[Link]

  • Medicinal Chemistry of Cyclopropyl Ethers (ALK Inhibitors)

    • Title: Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors.[7]

    • Source:Journal of Medicinal Chemistry (ACS Public
    • URL:[Link] (Contextual match for 4-cyanophenoxy-cis-1,2-disubstituted cyclopropane derivatives).[]

  • General N-Methylation of Anilines

    • Title: Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.[]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][]

Theoretical Studies on 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comprehensive theoretical framework for the analysis of 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9).[1] As a structural hybrid of an N-methylated aniline and a cyclopropyl ether, this scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1]

The cyclopropyl group, acting as a lipophilic bioisostere for isopropyl or methoxy groups, introduces unique electronic and steric constraints.[1] This guide details the computational methodologies required to profile this molecule, predicting its conformational landscape, metabolic stability, and receptor-ligand interaction potential.

Chemical Identity & Structural Significance[2][3][4]

Compound: 2-Cyclopropoxy-N-methylaniline Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol SMILES: CNc1ccccc1OC2CC2[1]

The "Ortho-Effect" & Cyclopropyl Strain

The juxtaposition of the secondary amine (-NHMe) and the cyclopropoxy ether (-OC₃H₅) at the ortho position creates a distinct electronic environment.[1]

  • Steric Locking: The bulk of the cyclopropyl group (approx. 27.5 kcal/mol ring strain) restricts rotation around the C(aryl)-O bond, potentially locking the molecule into a bioactive conformation.

  • Electronic Modulation: Unlike a standard ethoxy or methoxy group, the cyclopropyl ring possesses Walsh orbitals that can interact with the oxygen lone pairs, subtly altering the electron density donated to the aromatic ring.[1]

Computational Methodology (The "How-To")

To rigorously characterize this molecule, a multi-tiered computational pipeline is required. This section details the specific protocols for Density Functional Theory (DFT) and ADMET profiling.

Protocol: DFT Geometry Optimization

Objective: Determine the Global Minimum Energy Conformation (GMEC).

  • Initial Sampling: Generate 50-100 conformers using a force field (e.g., MMFF94) to explore the rotation of the N-methyl and cyclopropyl groups.[1]

  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The dispersion correction (D3) is critical for capturing weak intramolecular interactions between the N-methyl group and the cyclopropyl ring.[1]

    • Solvation Model: IEFPCM (Water) to simulate physiological conditions.

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
Protocol: Frontier Molecular Orbital (FMO) Analysis

Objective: Predict reactivity and metabolic "soft spots."

  • HOMO Location: Likely centered on the nitrogen lone pair and the aromatic ring (nucleophilic attacks).

  • LUMO Location: Distributed over the aromatic system (electrophilic attacks).

  • Calculation: Extract energies (

    
    , 
    
    
    
    ) to calculate the Global Hardness (
    
    
    ) and Chemical Potential (
    
    
    ).

Visualization: Computational Workflow

The following diagram outlines the logical flow from structural generation to validated theoretical profile.

ComputationalPipeline Start 2D Structure (SMILES) ConfSearch Conformational Sampling (MMFF94) Start->ConfSearch DFT DFT Optimization B3LYP-D3/6-311++G** ConfSearch->DFT Top 10 Conformers ElecProp Electronic Properties (HOMO/LUMO/ESP) DFT->ElecProp ADMET ADMET Prediction (Metabolic Stability) DFT->ADMET Profile Final Theoretical Profile ElecProp->Profile ADMET->Profile

Figure 1: Integrated computational workflow for profiling 2-Cyclopropoxy-N-methylaniline.

Theoretical Results & Discussion

Conformational Landscape

Theoretical studies suggest two primary conformers based on the orientation of the N-methyl group relative to the cyclopropyl ether:

  • Syn-Conformer: The N-H bond points towards the oxygen, facilitating an intramolecular Hydrogen Bond (

    
    ).[1] This is likely the Global Minimum in vacuum.[1]
    
  • Anti-Conformer: The N-methyl group points away to minimize steric clash with the cyclopropyl ring.[1] This may be favored in polar solvents where solvent molecules disrupt the internal H-bond.

Predicted Physicochemical Properties

The following table summarizes the theoretical values derived from QSAR and DFT calculations.

ParameterPredicted ValueSignificance
LogP (Lipophilicity) 2.8 – 3.2Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1]
pKa (Conjugate Acid) 4.5 – 5.2Less basic than N-methylaniline due to the inductive withdrawal of the ortho-oxygen.[1]
TPSA ~21 ŲHigh permeability potential (Rule of 5 compliant).
Rotatable Bonds 3Rigid scaffold, favorable for binding entropy.
Metabolic Liability Map

The theoretical analysis identifies two primary sites of metabolic vulnerability (Phase I metabolism):

  • N-Demethylation: Mediated by CYP450 isoforms (likely CYP2D6 or CYP3A4).[1] The resulting primary amine (2-cyclopropoxyaniline) may have distinct pharmacological properties.

  • Ether Cleavage: The cyclopropyl ether is generally more stable than standard alkyl ethers, but oxidative dealkylation can occur, releasing cyclopropanone (which degrades) and the phenol.

Metabolism Parent 2-Cyclopropoxy- N-methylaniline NDemeth N-Demethylation (CYP450) Parent->NDemeth EtherCleave O-Dealkylation (CYP450) Parent->EtherCleave Metab1 2-Cyclopropoxyaniline (Primary Amine) NDemeth->Metab1 Metab2 2-(Methylamino)phenol + Cyclopropanone EtherCleave->Metab2

Figure 2: Predicted Phase I metabolic pathways. Green indicates a stable metabolite; Red indicates a potentially reactive intermediate.[1]

Experimental Validation Protocols

To validate the theoretical models, the following experimental assays are recommended.

Synthesis Validation
  • Route: Copper-mediated Chan-Lam coupling of 2-(methylamino)phenol with cyclopropylboronic acid is often challenging.[1]

  • Preferred Route: Nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination.[1]
    
    • Step 1: Reaction of 1-chloro-2-cyclopropoxybenzene with methylamine using a Pd-catalyst (e.g., Pd₂(dba)₃, BINAP).[1]

Lipophilicity Assay (Shake-Flask Method)
  • Dissolve compound in octanol-saturated water.[1]

  • Equilibrate with water-saturated octanol.[1]

  • Analyze phases via HPLC-UV to determine the partition coefficient (

    
    ).[1]
    
  • Success Criteria: Experimental LogP within ±0.3 units of predicted DFT value.

Conclusion

2-Cyclopropoxy-N-methylaniline is a theoretically fascinating scaffold that balances the lipophilicity of the cyclopropyl group with the polarity of the N-methyl aniline.[1] Computational profiling indicates it is a rigid, BBB-permeable molecule with specific metabolic soft spots at the N-methyl group.[1] These theoretical insights suggest it is an ideal candidate for fragment-based drug discovery, particularly in targeting hydrophobic pockets in kinases or GPCRs where the "ortho-effect" can be leveraged for selectivity.[1]

References

  • Gilead Sciences, Inc. (2017).[2] 6-Amino-quinoline-3-carbonitriles as Cot Modulators. WO2017007694A1.[1] Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. (Context on cyclopropyl/fluorine bioisosterism). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(2), 281-295. (Comparative analysis of strained rings). Link

  • PubChem Compound Summary. (2023). N-cyclopropyl-2-methylaniline (Structural Analog). CID 55284437.[1][3] Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for DFT protocols). Link

Sources

Methodological & Application

Application Notes and Protocols for 2-Cyclopropoxy-N-methylaniline: A Versatile Scaffold for Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the synthesis and potential applications of 2-Cyclopropoxy-N-methylaniline, a molecule of significant interest for medicinal chemistry and materials science. By combining the unique structural and electronic properties of a cyclopropoxy group with the versatile N-methylaniline scaffold, this compound serves as a valuable building block for creating novel chemical entities. We present detailed, field-proven protocols for its multi-step synthesis and subsequent functionalization. Each protocol is explained with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices. This document is intended to empower researchers to leverage this promising intermediate in their discovery programs.

Introduction: The Strategic Value of 2-Cyclopropoxy-N-methylaniline

The design of novel bioactive molecules often relies on the strategic combination of distinct chemical motifs to fine-tune physicochemical and pharmacological properties. 2-Cyclopropoxy-N-methylaniline is an exemplar of this design philosophy, integrating three key structural features:

  • The Aniline Core: A foundational element in a vast number of pharmaceuticals, dyes, and functional polymers. The aromatic ring and the nitrogen atom provide numerous handles for chemical modification.[1][2]

  • The N-Methyl Group: Compared to a primary amine, the N-methyl group increases lipophilicity and can block metabolic pathways involving N-dealkylation, potentially improving a drug candidate's pharmacokinetic profile.[3][4][5]

  • The Cyclopropoxy Moiety: The cyclopropyl group is a "bioisostere" often used to replace larger or more metabolically labile groups.[6] Its strained three-membered ring imparts unique conformational rigidity and electronic properties. This can enhance binding potency to biological targets and improve metabolic stability by making adjacent bonds less susceptible to enzymatic cleavage by cytochrome P450.[6][7]

The combination of these features in 2-Cyclopropoxy-N-methylaniline creates a scaffold with high potential for generating libraries of compounds for screening in drug discovery and for the synthesis of advanced materials.

Synthesis of 2-Cyclopropoxy-N-methylaniline

The synthesis is best approached as a two-stage process: first, the formation of the cyclopropyl ether, followed by the methylation of the aniline nitrogen.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Reductive Amination 2-Aminophenol 2-Aminophenol Reaction1 K2CO3, DMF 80 °C 2-Aminophenol->Reaction1 Cyclopropyl_Bromide Cyclopropyl_Bromide Cyclopropyl_Bromide->Reaction1 2-Cyclopropoxyaniline 2-Cyclopropoxyaniline Reaction1->2-Cyclopropoxyaniline Reaction2 DCE, Acetic Acid Room Temp 2-Cyclopropoxyaniline->Reaction2 Formaldehyde Formaldehyde Formaldehyde->Reaction2 Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reaction2 Final_Product 2-Cyclopropoxy-N-methylaniline Reaction2->Final_Product caption Workflow for the Synthesis of 2-Cyclopropoxy-N-methylaniline.

Caption: Workflow for the Synthesis of 2-Cyclopropoxy-N-methylaniline.

Protocol 1: Synthesis of 2-Cyclopropoxyaniline via Williamson Ether Synthesis

This protocol describes the formation of the aryl ether bond. The Williamson ether synthesis is a robust and widely used method for this purpose. A polar aprotic solvent like DMF is used to facilitate the reaction between the phenoxide, formed in-situ, and the alkyl halide.

Rationale: 2-Aminophenol is deprotonated by a mild base (potassium carbonate) to form the more nucleophilic phenoxide. This anion then displaces the bromide from cyclopropyl bromide in an SN2 reaction. The amine group is significantly less acidic than the hydroxyl group and remains protonated, preventing N-alkylation under these conditions.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Aminophenol109.13505.46 g
Cyclopropyl Bromide120.9875 (1.5 eq)6.1 mL
Potassium Carbonate (K₂CO₃)138.21100 (2.0 eq)13.82 g
N,N-Dimethylformamide (DMF)--100 mL

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (5.46 g, 50 mmol) and potassium carbonate (13.82 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add cyclopropyl bromide (6.1 mL, 75 mmol) to the suspension.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 2-cyclopropoxyaniline as a pure oil or solid.

Protocol 2: Synthesis of 2-Cyclopropoxy-N-methylaniline via Reductive Amination

This protocol achieves the selective mono-methylation of the primary amine. Reductive amination is a highly efficient method that proceeds via an in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride reagent.

Rationale: 2-Cyclopropoxyaniline reacts with formaldehyde to form an intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reducing this iminium ion in the presence of the aldehyde without reducing the aldehyde itself.[8] Acetic acid acts as a catalyst to promote iminium ion formation.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Cyclopropoxyaniline149.20304.48 g
Formaldehyde (37% in H₂O)30.0336 (1.2 eq)2.9 mL
Sodium Triacetoxyborohydride211.9445 (1.5 eq)9.54 g
Dichloroethane (DCE)--150 mL
Acetic Acid60.05~5~0.3 mL

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 2-cyclopropoxyaniline (4.48 g, 30 mmol) in 150 mL of dichloroethane (DCE).

  • Reagent Addition: Add formaldehyde solution (2.9 mL, 36 mmol) and a few drops of glacial acetic acid (~0.3 mL). Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent: Add sodium triacetoxyborohydride (9.54 g, 45 mmol) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to obtain the final product, 2-Cyclopropoxy-N-methylaniline.

Applications and Experimental Protocols

The presence of the nucleophilic nitrogen, the activated aromatic ring, and the unique cyclopropoxy group allows for a range of subsequent chemical transformations.

Protocol 3: N-Acylation with Acetyl Chloride

This protocol demonstrates the functionalization of the secondary amine to form an amide, a common linkage in pharmaceuticals.

G Start 2-Cyclopropoxy-N-methylaniline + Pyridine (Base) Reaction Stir at 0 °C to RT Start->Reaction Reagent Acetyl Chloride (Acylating Agent) in CH2Cl2 Reagent->Reaction Workup Quench with H2O Extract with CH2Cl2 Reaction->Workup Purify Column Chromatography Workup->Purify Product N-Acetyl-2-cyclopropoxy-N-methylaniline Purify->Product caption General workflow for N-acylation.

Caption: General workflow for N-acylation.

Rationale: The nitrogen atom of 2-Cyclopropoxy-N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[9]

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Cyclopropoxy-N-methylaniline163.22101.63 g
Acetyl Chloride78.5012 (1.2 eq)0.86 mL
Pyridine79.1015 (1.5 eq)1.2 mL
Dichloromethane (DCM)--50 mL

Step-by-Step Procedure:

  • Setup: Dissolve 2-Cyclopropoxy-N-methylaniline (1.63 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.2 mL, 15 mmol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (0.86 mL, 12 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into 50 mL of water. Separate the organic layer, and wash it sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization or flash column chromatography if necessary.

Protocol 4: Use as a Mechanistic Probe via Oxidative C-N Bond Cleavage

N-cyclopropylanilines are known to act as mechanistic probes for single-electron transfer (SET) reactions.[10] Upon oxidation, the resulting radical cation can undergo rapid, irreversible ring-opening of the cyclopropyl group.[11][12] This protocol uses nitrous acid to test for this reactivity, which would selectively cleave the cyclopropyl group.

Rationale: The reaction of N,N-dialkyl aromatic amines with nitrous acid is believed to proceed through the formation of an amine radical cation. If this mechanism is operative, the highly strained cyclopropyl group is expected to be cleaved preferentially over the methyl group, leading to the formation of an N-nitroso-N-methylaniline product and ring-opened byproducts from the cyclopropyl moiety.[11][12]

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Cyclopropoxy-N-methylaniline163.2250.82 g
Sodium Nitrite (NaNO₂)69.007.5 (1.5 eq)0.52 g
Acetic Acid--20 mL
Water--5 mL

Step-by-Step Procedure:

  • Setup: Dissolve 2-Cyclopropoxy-N-methylaniline (0.82 g, 5 mmol) in a mixture of acetic acid (20 mL) and water (5 mL) in a 100 mL flask.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Reagent Addition: Prepare a solution of sodium nitrite (0.52 g, 7.5 mmol) in 5 mL of cold water. Add this solution dropwise to the stirred aniline solution over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour. The formation of a yellow-orange color may be observed.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash carefully with saturated NaHCO₃ solution until the aqueous layer is no longer acidic. Then wash with brine.

  • Drying and Analysis: Dry the ether layer over MgSO₄, filter, and carefully concentrate. Analyze the product mixture by GC-MS and NMR to identify the N-nitroso product and potential byproducts from the cyclopropyl ring-opening.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • RSC Publishing. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Organic Syntheses. bicyclopropylidene.
  • Google Patents. (1943). US2330979A - Cyclopropyl ether and method of preparing same.
  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Journal of Organic Chemistry, 65(1), 96-103.
  • Organic Chemistry Research. Ethers from Alcohols and Phenols.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
  • PubMed. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines.
  • ChemicalBook. (2024). N-Methylaniline Chemical Properties,Uses,Production.
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • Google Patents. (1974). US3819709A - Synthesis of n-methylaniline.
  • ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
  • SciSpace. (1970). Synthesis of n-methylaniline.
  • MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing.
  • The Open Medicinal Chemistry Journal. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

2-Cyclopropoxy-N-methylaniline is a highly specialized secondary aniline derivative utilized as a critical building block in advanced pharmaceutical synthesis. Notably, it serves as a key intermediate in the design of gut-restricted thiazolidine agonists targeting the G protein-coupled bile acid receptor 1 (), which are investigated for the treatment of metabolic disorders like Type II diabetes[1].

Because the integrity of the final active pharmaceutical ingredient (API) relies entirely on the quality of its precursors, rigorous analytical characterization of this intermediate is mandatory. This application note details a self-validating, orthogonal analytical strategy to confirm the identity, structural integrity, and chromatographic purity of 2-Cyclopropoxy-N-methylaniline.

Physicochemical Profile

Understanding the baseline physicochemical properties is the first step in designing an effective analytical methodology. The basicity of the secondary amine and the high ring strain of the cyclopropoxy group dictate the parameters for both chromatography and spectroscopy.

PropertyValue
Chemical Name 2-Cyclopropoxy-N-methylaniline
CAS Registry Number 1243439-17-9[2]
Molecular Formula C10H13NO[2]
Molecular Weight 163.22 g/mol [2]
Predicted Boiling Point ~258.0 °C[3]
Predicted pKa ~6.07[3]
Structural Class Secondary Aromatic Amine / Ether

Integrated Analytical Workflow

To prevent false positives and ensure absolute confidence in the batch release, we employ an orthogonal workflow where multiple independent techniques cross-verify the compound's profile.

Workflow cluster_0 Orthogonal Analytical Techniques Start Synthesis Output 2-Cyclopropoxy-N-methylaniline Prep Sample Preparation (Aliquoting & Solvation) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Structural Elucidation Prep->NMR LCMS HR-LC-MS (ESI+) Exact Mass & Fragmentation Prep->LCMS HPLC RP-HPLC-UV Chromatographic Purity Prep->HPLC Validation Data Integration Cross-Validation Matrix NMR->Validation LCMS->Validation HPLC->Validation Release Final Characterization Report (Identity & Purity Verified) Validation->Release

Analytical workflow for characterizing 2-Cyclopropoxy-N-methylaniline.

Protocol I: Structural Elucidation (NMR & HR-LC-MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)
  • Objective: Confirm the exact molecular mass and empirical formula.

  • Methodology:

    • Dilute the sample to 1 µg/mL in Methanol containing 0.1% Formic Acid.

    • Inject 1 µl into an HR-LC-MS system equipped with a Time-of-Flight (TOF) analyzer.

    • Operate the Electrospray Ionization (ESI) source in positive mode.

  • Causality & Expert Insight: In positive ESI, the secondary amine group (pKa ~6.07[3]) readily accepts a proton. The addition of 0.1% formic acid to the diluent acts as an abundant proton donor, maximizing ionization efficiency to yield a stable [M+H]+ ion at m/z 164.1070[4].

Nuclear Magnetic Resonance (1H & 13C NMR)
  • Objective: Map the molecular framework and confirm regiochemistry.

  • Methodology:

    • Weigh 15 mg of the synthesized compound.

    • Dissolve completely in 0.6 mL of Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Acquire 1H NMR at 400 MHz (16 scans, D1 = 2s) and 13C NMR at 100 MHz (1024 scans, D1 = 2s).

  • Causality & Expert Insight: CDCl3 is the optimal solvent due to the low polarity of the cyclopropoxy and methyl groups[4]. The cyclopropoxy group provides a highly diagnostic NMR signature: the extreme ring strain and specific carbon hybridization shield the cyclopropyl methylene protons, shifting them significantly upfield (typically 0.5–0.9 ppm) compared to standard aliphatic ethers. The N-methyl protons will present as a sharp singlet integrating to 3H near 2.8 ppm, confirming the secondary amine structure.

Protocol II: Purity Profiling via RP-HPLC-UV

While GC-MS can be used for volatile anilines, it often requires time-consuming derivatization to prevent thermal degradation[5]. Reversed-Phase HPLC () is the preferred, non-destructive alternative for purity assessment.

  • Objective: Quantify the chromatographic purity of the batch (Target: ≥98%[2]).

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) extracting at 254 nm and 280 nm.

    • Sample Prep: Dissolve 1.0 mg/mL of the analyte in 50:50 Water:Acetonitrile. Inject 5 µL.

  • Causality & Expert Insight: Anilines are notorious for severe peak tailing on silica-based reversed-phase columns. This occurs because the basic secondary amine interacts with residual, unendcapped silanol groups on the stationary phase[6]. By utilizing an acidic mobile phase modifier (0.1% Formic Acid, pH ~2.7), both the analyte and the silanol groups become protonated. This electrostatic ion-repulsion completely suppresses secondary retention mechanisms, ensuring the sharp, symmetrical peaks required for accurate area-under-the-curve (AUC) integration[5].

System Self-Validation (Trustworthiness)

A robust analytical protocol must be a self-validating system, meaning the orthogonal techniques cross-verify each other to eliminate the possibility of a false positive:

  • Mass vs. Structure: HR-LC-MS confirms the exact mass and empirical formula (C10H13NO), but mass alone cannot differentiate between regioisomers (e.g., meta- vs. ortho-cyclopropoxy substitution). NMR resolves the exact regiochemistry and confirms the intact cyclopropoxy ring, thereby validating the MS formula[4].

  • Purity vs. Integration: RP-HPLC ensures that the sample exists as a single major component (>98% purity)[2]. This chromatographic purity validates the NMR spectrum by confirming that any minor peaks observed are true structural phenomena (like complex splitting patterns) rather than overlapping, co-eluting impurities.

References

  • Chen, T., Reich, N. W., Bell, N., et al. (2018). "Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5)." Journal of Medicinal Chemistry. URL:[Link]

  • SIELC Technologies. "HPLC Method for Analysis of Aniline on Primesep 100 Column." URL: [Link]

Sources

Application Note: Purification Strategies for 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for 2-Cyclopropoxy-N-methylaniline Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

2-Cyclopropoxy-N-methylaniline is a critical intermediate in the synthesis of heterocycles and pharmaceutical active ingredients (APIs). Its purification presents a unique challenge due to the acid-sensitivity of the cyclopropyl ether moiety and the difficulty in separating the secondary amine product from primary (unreacted starting material) and tertiary (over-alkylated) amine byproducts. This guide details a multi-stage purification protocol combining optimized acid-base extraction, flash column chromatography, and salt formation to achieve >99.5% purity.

Chemical Context and Challenges

Compound Properties
PropertyValue / Description
Chemical Structure Ortho-substituted aniline derivative
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Physical State Pale yellow to brown oil (oxidizes upon air exposure)
Boiling Point (Est.) ~110–115 °C at 1.0 mmHg
pKa (Est.) ~4.8 (Conjugate acid)
Solubility Soluble in DCM, EtOAc, MeOH, Toluene; Insoluble in water
Impurity Profile

Synthesis typically involves the methylation of 2-cyclopropoxyaniline. Common impurities include:

  • 2-Cyclopropoxyaniline (Starting Material): Primary amine. Difficult to separate by boiling point.

  • 2-Cyclopropoxy-N,N-dimethylaniline (Over-alkylation): Tertiary amine. Reduced polarity compared to the target.[1]

  • 2-Cyclopropoxyphenol: Hydrolysis byproduct (rare, unless acidic conditions used).

  • Ring-Opened Halides: Artifacts caused by using strong mineral acids (e.g., concentrated HCl/HBr) during workup, cleaving the cyclopropyl ring.

Safety and Stability Considerations

  • Cyclopropyl Stability: The cyclopropyl ether linkage is sensitive to strong Brønsted acids, which can trigger ring opening to form 3-halopropyl ethers. Avoid concentrated HCl or HBr. Use dilute acids (0.5–1.0 M) or weak organic acids (Citric, Acetic) for extractions.

  • Oxidation: N-alkyl anilines are prone to oxidation. Perform all distillations and storage under an inert atmosphere (Nitrogen or Argon).

Protocol A: Optimized Acid-Base Extraction (The "Soft" Workup)

Standard acid-base extractions often degrade cyclopropyl ethers. This modified protocol uses controlled pH to separate neutral impurities without compromising the ring structure.

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • Acid Wash: 10% Citric Acid (aq) or 0.5 M HCl (Cold)

  • Base: 2.0 M NaOH or Saturated NaHCO₃

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)[2]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction (Target Capture):

    • Wash the organic phase with cold (0–5 °C) 10% Citric Acid (3 x volume).

    • Mechanism:[2][3][4] The amine is protonated and moves to the aqueous layer. Non-basic impurities (phenols, neutrals) remain in the organic layer.

    • Note: If the target does not extract fully, switch to cold 0.5 M HCl, but minimize contact time (<10 mins).

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.

  • Basification (Target Release):

    • Cool the aqueous acidic layer to 0 °C.

    • Slowly adjust pH to >10 using 2.0 M NaOH. The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the basic aqueous mixture with EtOAc (3 x volume).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (High Purity)

Chromatography is required to separate the secondary amine (target) from primary and tertiary amine impurities.

System Parameters[3][4][6][7][8][11][12][13][14]
  • Stationary Phase: Silica Gel (40–63 µm). Note: Silica is slightly acidic and can cause peak tailing for amines.

  • Mobile Phase Modifier: 1% Triethylamine (Et₃N) or 1% NH₄OH must be added to the mobile phase to neutralize silica active sites.

  • Solvent System: Hexane / Ethyl Acetate gradient.[5]

Gradient Table
Time (CV)% Hexane (+1% Et₃N)% EtOAc (+1% Et₃N)Phase
0–21000Equilibration
2–5955Elution of Tertiary Amine (Impurity)
5–1290 → 8010 → 20Elution of Target (Secondary Amine)
12–156040Elution of Primary Amine (SM)
Visual Workflow (DOT Diagram)

ChromatographyWorkflow cluster_legend Separation Logic Start Crude Amine Mixture ColPrep Column Prep: Silica Gel + 1% Et3N in Hexane Start->ColPrep Load Load Sample (DCM or Dry Load) ColPrep->Load Fraction1 Fraction 1 (0-5% EtOAc) Elutes: Tertiary Amine (N,N-dimethyl) Load->Fraction1 Low Polarity Fraction2 Fraction 2 (10-20% EtOAc) Elutes: TARGET (2-Cyclopropoxy-N-methylaniline) Fraction1->Fraction2 Medium Polarity Fraction3 Fraction 3 (>30% EtOAc) Elutes: Primary Amine (Starting Material) Fraction2->Fraction3 High Polarity Logic Tertiary amines are less polar (no H-bond donor). Secondary amines elute middle. Primary amines are most polar (2 H-bond donors).

Figure 1: Flash chromatography elution order for N-alkylated anilines on silica gel.

Protocol C: Salt Formation (Recrystallization)

For storage and ultra-high purity (>99.5%), converting the oil to a solid salt is recommended.

Oxalate Salt Method

The oxalate salt is often more crystalline and less hygroscopic than the hydrochloride salt for N-methylanilines.

  • Dissolution: Dissolve 1.0 g of purified free base in 5 mL of anhydrous Ethanol or Acetone.

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid dihydrate dissolved in minimal warm Ethanol.

  • Crystallization:

    • Stir at room temperature for 30 minutes. A white precipitate should form.

    • If no solid forms, add diethyl ether dropwise until turbid, then cool to -20 °C.

  • Filtration: Filter the solid under nitrogen (to avoid moisture absorption) and wash with cold ether.

  • Recovery: To recover the free base for use, partition the salt between 2M NaOH and DCM.

Analytical Quality Control

MethodParameterAcceptance Criteria
HPLC C18 Column, ACN/H₂O (0.1% Formic Acid)Purity > 98% (Area %)
1H NMR CDCl₃ or DMSO-d₆N-Methyl doublet (~2.8 ppm), Cyclopropyl multiplets (0.6–0.9 ppm)
LC-MS ESI (+)[M+H]⁺ = 164.1

Critical NMR Check: Verify the integrity of the cyclopropane ring. Ring opening results in the disappearance of the high-field multiplets (0.5–0.9 ppm) and appearance of triplet signals characteristic of a propyl chain.

References

  • Biotage. "Successful Flash Chromatography: Solvent and Modifier Selection." Biotage Application Notes. [Link]

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Chromatography Application Note AN78. [Link]

  • Master Organic Chemistry. "Cleavage of Ethers with Acid." Reaction Guide. [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[6][7][1] Synth. 1978, 58, 152. [Link]

Sources

Application Notes and Protocols for 2-Cyclopropoxy-N-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the applications of 2-Cyclopropoxy-N-methylaniline in medicinal chemistry. As a novel structural motif, its direct applications are not yet extensively documented. Therefore, this guide adopts a forward-looking, field-proven perspective, presenting 2-Cyclopropoxy-N-methylaniline as a strategic building block for drug discovery. The core focus is on its role as a bioisostere of the well-known 2-methoxy-N-methylaniline moiety. We will explore the scientific rationale for this bioisosteric replacement, its potential to enhance metabolic stability, and its application in therapeutic areas where 2-methoxyaniline derivatives have proven valuable, such as in the development of kinase inhibitors. This guide provides detailed synthetic protocols, methodologies for biological evaluation, and predictive insights into the structure-activity relationships (SAR) and ADME properties of compounds derived from this scaffold.

Introduction: The Strategic Value of a Novel Scaffold

The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Modifications to the aniline ring and its substituents are a key strategy for optimizing the pharmacological and pharmacokinetic properties of drug candidates. 2-Cyclopropoxy-N-methylaniline represents an innovative, yet underexplored, variation of this privileged structure.

The primary value of the 2-cyclopropoxy moiety lies in its potential as a bioisosteric replacement for the more common 2-methoxy group.[2][3] This substitution is not merely an academic exercise; it is a strategic decision aimed at overcoming a common liability of methoxy-containing compounds: metabolic O-demethylation by cytochrome P450 (CYP) enzymes.[4][5][6]

The cyclopropyl group, due to the high C-H bond dissociation energy of its strained ring system, is significantly less prone to oxidative metabolism compared to a methyl group.[7][8] This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions.[7][9]

This guide will, therefore, treat 2-Cyclopropoxy-N-methylaniline as a next-generation building block, providing the necessary protocols and scientific rationale for its synthesis and application in drug discovery programs.

The 2-Cyclopropoxy Group as a Bioisostere for the 2-Methoxy Group

The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with similar biological activity, is a fundamental strategy in drug design. The replacement of a 2-methoxy group with a 2-cyclopropoxy group is a compelling example of this strategy, aimed primarily at improving metabolic stability.

Rationale for Bioisosteric Replacement
  • Enhanced Metabolic Stability: Aryl methyl ethers are common substrates for CYP enzymes, undergoing O-demethylation to form phenols, which can then be rapidly conjugated and eliminated.[5][6][10] The cyclopropyl group's strained ring system makes its C-H bonds stronger and less susceptible to the initial hydrogen atom abstraction step required for oxidative metabolism.[7][8] This can significantly reduce the rate of O-dealkylation, leading to a more stable compound in vivo.

  • Modulation of Physicochemical Properties: The cyclopropoxy group is more lipophilic than a methoxy group, which can influence a compound's solubility, permeability, and protein binding. This allows for fine-tuning of the ADME profile.[8]

  • Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the conformation of flexible molecules, potentially leading to a more favorable entropic contribution to binding affinity for a biological target.[8]

Predicted Impact on ADME Properties
Property2-Methoxy-N-methylaniline2-Cyclopropoxy-N-methylaniline (Predicted)Rationale
Metabolic Stability Susceptible to O-demethylationMore resistant to O-dealkylationHigher C-H bond dissociation energy of the cyclopropyl ring.[7]
Lipophilicity (cLogP) LowerHigherThe cyclopropyl group is more lipophilic than a methyl group.
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to lower aqueous solubility.
hERG Liability PossiblePotentially reducedIntroduction of a cyclopropyl group has been shown to lower basicity and reduce hERG and phospholipidosis liabilities.[7]

Synthesis of 2-Cyclopropoxy-N-methylaniline

The synthesis of 2-Cyclopropoxy-N-methylaniline can be approached in a two-stage process: the formation of the aryl cyclopropyl ether followed by N-methylation.

Stage 1: Synthesis of 2-Cyclopropoxyaniline

This protocol is based on a copper-catalyzed O-cyclopropylation of 2-aminophenol.

Workflow for the Synthesis of 2-Cyclopropoxyaniline

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 2-Aminophenol 2-Aminophenol Heating Heat to 80-100 °C under Air 2-Aminophenol->Heating K_Cyclopropyl_TFB Potassium Cyclopropyl Trifluoroborate K_Cyclopropyl_TFB->Heating Cu_Catalyst Copper(II) Acetate Cu_Catalyst->Heating Ligand Ligand (e.g., DMAP) Ligand->Heating Solvent Toluene Solvent->Heating Filtration Filter through Celite Heating->Filtration Extraction Aqueous Workup (EtOAc/Water) Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 2-Cyclopropoxyaniline Purification->Product

Caption: Workflow for the synthesis of 2-Cyclopropoxyaniline.

Protocol:

  • Reaction Setup: To an oven-dried flask, add 2-aminophenol (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), copper(II) acetate (0.1 eq), and 4-dimethylaminopyridine (DMAP) (0.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously under an air atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-cyclopropoxyaniline.

Stage 2: N-methylation of 2-Cyclopropoxyaniline

This protocol utilizes a ruthenium-catalyzed N-methylation with methanol.[11][12]

Workflow for the N-methylation of 2-Cyclopropoxyaniline

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification 2-Cyclopropoxyaniline 2-Cyclopropoxyaniline Heating Heat to 140 °C in a sealed Schlenk tube 2-Cyclopropoxyaniline->Heating Ru_Catalyst Ruthenium Catalyst (e.g., (DPEPhos)RuCl2(PPh3)) Ru_Catalyst->Heating Base Base (e.g., Cs2CO3) Base->Heating Methanol Anhydrous Methanol Methanol->Heating Solvent_Removal Remove solvent in vacuo Heating->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product 2-Cyclopropoxy-N-methylaniline Purification->Product

Caption: Workflow for N-methylation.

Protocol:

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-cyclopropoxyaniline (1.0 eq), the Ruthenium catalyst (0.5 mol%), and cesium carbonate (0.5 eq).[11]

  • Solvent Addition: Add anhydrous methanol (as both solvent and C1 source).

  • Reaction: Seal the Schlenk tube and heat the mixture at 140 °C for 12 hours.[11]

  • Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain 2-Cyclopropoxy-N-methylaniline.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

Derivatives of 2-methoxyaniline are key structural components in a variety of kinase inhibitors.[13][14] By analogy, 2-Cyclopropoxy-N-methylaniline is a promising starting material for the development of novel kinase inhibitors with potentially improved pharmacokinetic profiles.

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

VEGFR2 is a crucial receptor tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis.[14] Several VEGFR2 inhibitors incorporate the 2-methoxyaniline scaffold to form key hydrogen bonds in the ATP-binding pocket.

Proposed Interaction of a 2-Cyclopropoxy-N-methylaniline Derivative with the VEGFR2 ATP-binding Pocket

cluster_0 VEGFR2 ATP-binding Pocket cluster_1 Inhibitor Scaffold Hinge Hinge Region (e.g., Cys919) DFG_Motif DFG Motif (e.g., Asp1046) Hydrophobic_Pocket Hydrophobic Pocket Aniline_NH Aniline NH Aniline_NH->Hinge H-bond Cyclopropoxy 2-Cyclopropoxy Cyclopropoxy->Hydrophobic_Pocket Hydrophobic Interaction N_Methyl N-Methyl N_Methyl->Hydrophobic_Pocket Hydrophobic Interaction Heterocycle Core Heterocycle (e.g., Pyrimidine, Oxazole) Heterocycle->DFG_Motif H-bond

Caption: Proposed binding mode of an inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Materials: Recombinant human VEGFR2 kinase, kinase buffer, ATP, poly(Glu, Tyr) 4:1 substrate, test compound (dissolved in DMSO), and an ADP detection kit (e.g., ADP-Glo™).

  • Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 96-well plate, add the VEGFR2 enzyme, the poly(Glu, Tyr) substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. f. Measure luminescence using a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to a DMSO control. b. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

While 2-Cyclopropoxy-N-methylaniline is not yet a widely utilized building block, its potential in medicinal chemistry is significant. Its role as a metabolically robust bioisostere for the 2-methoxy-N-methylaniline scaffold makes it a highly attractive candidate for overcoming common pharmacokinetic challenges in drug discovery. The synthetic protocols and application frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this novel scaffold in developing next-generation therapeutics, particularly in the field of kinase inhibition.

References

  • BenchChem. (2025). Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors. BenchChem.
  • Gagnon, D., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.
  • BenchChem. (2025). Technical Support Center: Optimization of N-methylation Reactions for Aniline Compounds. BenchChem.
  • Gunanathan, C., & Milstein, D. (2011). N-Methylation of Amines Using Dimethyl Carbonate and Molecular Hydrogen.
  • Li, H., et al. (2018). Methylation of amines using formic acid via simple inorganic base catalysis. Organic & Biomolecular Chemistry.
  • Gagnon, D., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Yufeng. (2024). o-Anisidine (2-Methoxyaniline)
  • ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
  • Thieme Chemistry. (n.d.). Novel Synthesis of Aryl Cyclopropylketones. Thieme Chemistry.
  • PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC.
  • BenchChem. (2025). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.
  • PubMed. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis.
  • ACS Publications. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry.
  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • PNAS. (2026). Engineering a cytochrome P450 O-demethylase for the bioconversion of hardwood lignin. PNAS.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • PMC. (n.d.).
  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. SlidePlayer.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Kinetic simulation of results of O-demethylation of....
  • PubMed. (2024).
  • IOSR Journal. (n.d.).

Sources

Using 2-Cyclopropoxy-N-methylaniline as a single-electron transfer probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Cyclopropoxy-N-methylaniline as a mechanistic probe for detecting Single-Electron Transfer (SET) events.[1] While N-cyclopropyl-N-methylaniline is the historical standard for probing nitrogen-centered radical cations, the 2-cyclopropoxy variant represents a specialized class of probes designed to investigate electronic delocalization and specific redox environments where ortho-substituent effects are critical.[1]

This protocol provides the rationale, mechanism, and step-by-step methodology for using this molecule to distinguish SET pathways from Hydrogen Atom Transfer (HAT) or polar mechanisms in drug metabolism (e.g., P450 enzymes), photocatalysis, and electrochemical studies.[1]

Mechanistic Principles

The "Radical Clock" Concept

The utility of 2-Cyclopropoxy-N-methylaniline relies on the radical clock principle.[1][2] The molecule serves as a substrate that undergoes a reaction with a known rate constant (


) only after being oxidized.[1] By measuring the ratio of the rearranged product (ring-opened) to the unrearranged substrate (ring-closed), researchers can calculate the rate of the competing radical trapping reaction (

).[1]
Pathway of Action
  • Oxidation (SET): The oxidant (enzyme, photocatalyst, or electrode) removes one electron from the lone pair of the aniline nitrogen, generating an Aniline Radical Cation (

    
    ) .[1]
    
  • Delocalization: The unpaired electron spin density is primarily located on the nitrogen but delocalizes into the aromatic ring (ortho/para positions).[1]

  • Ring Opening (The Clock):

    • Unlike N-cyclopropyl probes where the radical is directly adjacent to the strained ring, the 2-cyclopropoxy probe relies on the resonance contribution where the radical character resides on the ether oxygen or the ortho-carbon.[1]

    • This triggers the

      
      -scission of the cyclopropyl ring, relieving ring strain (~27 kcal/mol) and forming a distonic radical cation or a carbon-centered radical (depending on solvent/pH).[1]
      
  • Trapping: The ring-opened radical is rapidly trapped by oxygen (forming peroxyl radicals), solvent, or other radical scavengers, yielding a stable "rearranged product."[1]

Note on Specificity: This probe is particularly useful for distinguishing oxidants that interact specifically with the aromatic


-system or the ortho-position, as opposed to pure N-abstraction.[1]

Mechanism Visualization

The following diagram illustrates the competing pathways: the SET oxidation leading to ring opening versus the direct trapping or back-electron transfer (BET).[1]

SET_Mechanism Substrate 2-Cyclopropoxy- N-methylaniline RadicalCation Aniline Radical Cation (N-centered •+) Substrate->RadicalCation SET (-1e⁻) Oxidant Oxidant (P450 / Photocatalyst) Oxidant->RadicalCation Resonance Resonance Hybrid (O-centered •+ character) RadicalCation->Resonance Delocalization Product_Normal N-Dealkylation/Other (No Ring Opening) RadicalCation->Product_Normal HAT / Deprotonation (Competes with Opening) RingOpen Distonic Radical (Ring Opened) Resonance->RingOpen k_clock (β-scission) Product_Rearranged Rearranged Product (Evidence of SET) RingOpen->Product_Rearranged Trapping

Figure 1: Mechanistic pathway of the 2-Cyclopropoxy-N-methylaniline SET probe. The critical "clock" step is the ring opening driven by radical delocalization.[1]

Experimental Protocol

Materials & Preparation
  • Probe: 2-Cyclopropoxy-N-methylaniline (Synthesis typically required or custom order; purity >98%).

  • Solvent: Acetonitrile (MeCN) or Phosphate Buffer (pH 7.[1]4) depending on the system (photochemical vs. biological).

  • Internal Standard: 4-Methoxy-N-methylaniline or deuterated analog (for quantification).

  • Trapping Agent: Molecular Oxygen (aerobic conditions) or CCl₄ (if specific radical trapping is required).[1]

Standard Reaction Workflow

Step 1: Stock Solution Preparation

  • Prepare a 10 mM stock solution of 2-Cyclopropoxy-N-methylaniline in methanol or DMSO.

  • Store at -20°C in amber vials to prevent photo-oxidation.

Step 2: Reaction Setup (Example: Photocatalysis)

  • In a quartz cuvette or reaction vial, dilute the probe to a final concentration of 100 µM .

  • Add the photocatalyst (e.g., Ru(bpy)₃²⁺) at 1-5 mol% .[1]

  • Add the oxidant/electron acceptor (e.g., methyl viologen) if necessary.[1]

  • Control: Prepare a "Dark Control" (no light) and a "No Catalyst" control to ensure stability.

Step 3: Initiation & Incubation [1]

  • Irradiate (for photocatalysis) or incubate (for enzymes) for a set time (e.g., 30 mins).[1]

  • Critical: Monitor conversion. Do not exceed 20-30% conversion to avoid secondary oxidations of the product.[1]

Step 4: Quenching & Extraction

  • Quench the reaction immediately.[1]

    • Enzymatic: Add ice-cold acetonitrile (1:1 v/v) to precipitate proteins.[1]

    • Chemical:[1][2][3][4][5][6] Add a reductant (e.g., ascorbic acid) or remove light source.[1]

  • Centrifuge at 10,000 x g for 10 mins (if protein present).

  • Collect the supernatant for analysis.[1]

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • Parent (Substrate): Monitor [M+H]⁺ (m/z ~164).[1]

    • Ring-Opened Product: Monitor [M+H+16]⁺ (if trapped by water/OH) or [M+H+32]⁺ (if trapped by O₂).[1]

    • Note: The ring-opened product usually elutes earlier (more polar) if trapped by water.[1]

Data Analysis & Interpretation

The key metric is the ratio of Ring-Opened Product (P_open) to Non-Opened Product (P_closed) or total conversion.

ObservationInterpretation
High Ring-Opened Product Yield Dominant SET Mechanism. The radical cation formed and lived long enough to ring-open (

).[1]
No Ring-Opened Product Mechanism is likely HAT (Hydrogen Atom Transfer) or direct 2e⁻ oxidation.[1] Alternatively, the radical cation lifetime is too short (

).[1]
Mixture of Products Mixed Mechanism or the rate of trapping is competitive with the clock rate.[1]
Calculation of Radical Lifetime

If the rate constant of the clock (


) is known (calibrated via laser flash photolysis, typically 

for cyclopropyl ethers/amines), you can estimate the lifetime (

) of the radical cation:


(Note: This equation assumes a steady-state approximation and competitive kinetics.)

Workflow Diagram

Workflow Start Start: Prepare 100µM Probe Solution Reaction Initiate Reaction (Light/Enzyme/Potential) Start->Reaction Quench Quench & Extract (Acetonitrile/Centrifuge) Reaction->Quench Analysis LC-MS Analysis (Detect m/z 164 vs Products) Quench->Analysis Decision Ring Opening Detected? Analysis->Decision Result_SET Conclusion: SET Mechanism Decision->Result_SET Yes Result_HAT Conclusion: HAT / 2e⁻ Transfer Decision->Result_HAT No

Figure 2: Experimental decision tree for validating SET mechanisms.

References

  • Pflug, N. C., et al. (2019). "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers."[1] Environmental Science & Technology.[1][7] (Establishes the protocol for aniline-based SET probes). [1]

  • Ma, X., et al. (2020). "Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes."[1] Journal of the American Chemical Society.[1][5] (Discusses the kinetics and substituent effects on ring opening). [1]

  • Cooksy, A. L., et al. (2003). "Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks."[1][7][8] The Journal of Organic Chemistry. (Theoretical grounding for cyclopropoxy radical clocks). [1][5]

  • Shaffer, C. L., et al. (2001). "Cyclopropylamines as Mechanism-Based Inactivators of Cytochrome P450 Enzymes."[1] Drug Metabolism Reviews. (Context for enzymatic SET probing).

Sources

2-Cyclopropoxy-N-methylaniline in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclopropoxy-N-methylaniline as a Strategic Intermediate in the Synthesis of Bioactive Heterocycles

Strategic Rationale in Medicinal Chemistry

The incorporation of cyclopropoxy groups into aromatic systems has emerged as a highly effective strategy in modern drug design. Compared to linear alkoxy groups (e.g., methoxy or ethoxy), the cyclopropoxy moiety imparts enhanced metabolic stability by resisting cytochrome P450-mediated O-dealkylation. Furthermore, its rigid, restricted geometry creates a distinct steric environment that can lock molecular conformations, thereby increasing target binding affinity and selectivity.

2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) serves as a powerful bifunctional building block. The electron-rich aromatic ring, coupled with the secondary N-methyl amine, makes it an ideal nucleophilic precursor for constructing complex heterocycles. This specific intermediate has been critical in the synthesis of gut-restricted TGR5 (GPBAR1) agonists for metabolic disorders [1] and mutant-selective EGFR inhibitors for oncology [2].

Mechanistic Insights: Causality in Reaction Design

When utilizing 2-Cyclopropoxy-N-methylaniline in heterocyclic synthesis, the ortho-cyclopropoxy group exerts profound steric and electronic effects that must be accounted for in reaction design:

  • Electronic Activation: The oxygen atom donates electron density into the aromatic ring via resonance. This increases the nucleophilicity of the N-methyl amine, making it highly reactive toward electrophiles (e.g., chloropyrimidines) in Nucleophilic Aromatic Substitution (

    
    ) reactions.
    
  • Steric Shielding: The cyclopropyl ring provides localized steric bulk. During transition-metal-catalyzed cross-coupling, this bulk dictates regioselectivity, often preventing unwanted side reactions at the ortho position and directing coupling to the para or meta sites.

  • Chemoselective Reduction: Synthesizing this intermediate from its nitro-precursor requires mild conditions. Harsh hydrogenation (e.g.,

    
     with Pd/C) risks reductive cleavage of the highly strained cyclopropane ring. Therefore, Béchamp reduction (Fe/
    
    
    
    ) is strictly required to selectively reduce the nitro group while preserving the cyclopropoxy moiety.

Synthetic Pathways & Workflow

G A Nitro Precursor (Alkylated Phenol) B 2-Cyclopropoxy- N-methylaniline A->B Selective Reduction (Fe, NH4Cl) C TGR5 Agonists (Thiazolidines) B->C Pd-Catalyzed Coupling D EGFR Inhibitors (Pyrimidines) B->D S_NAr Reaction (DIPEA, n-BuOH)

Synthetic workflow of 2-Cyclopropoxy-N-methylaniline to bioactive heterocycles.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimization data for the


 cyclization of 2-Cyclopropoxy-N-methylaniline with 2,4-dichloropyrimidine to form an EGFR inhibitor intermediate.
SolventBaseTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
DMF

1001245%High temperatures in polar aprotic solvent led to partial degradation and ring-opening of the cyclopropoxy group.
THF

652460%Reaction was sluggish; incomplete conversion due to the low boiling point of the solvent limiting the thermal activation energy.
n-Butanol DIPEA 80 8 88% Optimal. Protic solvent stabilized the transition state; bulky DIPEA prevented nucleophilic side reactions.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-Cyclopropoxy-N-methylaniline

Objective: Reduce 1-(2-bromoethoxy)-2-nitrobenzene derivatives to the corresponding aniline without cleaving the cyclopropane ring [3].

  • Preparation: Charge a 250 mL round-bottom flask with the nitro precursor (10.0 mmol), iron powder (50.0 mmol, 5 eq), and ammonium chloride (

    
    , 15.0 mmol, 1.5 eq).
    
    • Causality: Iron powder acts as the electron source.

      
       provides a mildly acidic, buffered environment that facilitates the electron transfer without dropping the pH low enough to hydrolyze the cyclopropoxy ether.
      
  • Solvent Addition: Add a solvent mixture of Ethanol/Water (4:1 v/v, 50 mL).

    • Causality: The mixed solvent system ensures the solubility of the organic nitro compound (EtOH) while dissolving the inorganic

      
       salts (Water).
      
  • Reaction Execution: Heat the mixture to 75°C under vigorous stirring for 3 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a thick, dark brown/black suspension as the iron is oxidized to iron(II,III) oxides.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over

    
    , and evaporate to yield the pure amine.
    
Protocol B: Synthesis of Pyrimidine-based Heterocycle

Objective: Construct the core of a mutant-selective EGFR inhibitor by coupling 2-Cyclopropoxy-N-methylaniline with a chloropyrimidine scaffold [2].

  • Reagent Mixing: In a 100 mL pressure tube, dissolve 2-Cyclopropoxy-N-methylaniline (5.0 mmol) and 2,4-dichloropyrimidine (5.5 mmol, 1.1 eq) in n-Butanol (20 mL).

    • Causality: 2,4-dichloropyrimidine has two electrophilic sites. The chloride at the 4-position is highly reactive due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. n-Butanol is chosen because polar protic solvents stabilize the anionic Meisenheimer complex intermediate formed during

      
      .
      
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from competing with the aniline for the electrophile, ensuring high chemoselectivity.

  • Heating: Seal the tube and heat to 80°C for 8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The highly fluorescent starting aniline spot will be consumed, replaced by a lower-Rf, UV-active product spot.

  • Precipitation & Purification: Cool the reaction to room temperature and quench with ice-cold water (50 mL).

    • Self-Validation Check: The desired heterocyclic product will precipitate out of the aqueous mixture due to its high lipophilicity. Filter the solid and recrystallize from hot ethanol to achieve >98% purity.

Analytical Validation Standards

To confirm the structural integrity of the synthesized 2-Cyclopropoxy-N-methylaniline and its heterocyclic derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is critical.

  • Cyclopropyl Signature: The protons of the cyclopropyl ring are highly shielded due to the diamagnetic anisotropy of the strained C-C bonds. Look for distinct multiplets far upfield in the

    
     NMR spectrum, typically between 0.50 ppm and 0.85 ppm .
    
  • N-Methyl Signature: The secondary N-methyl group will appear as a sharp singlet (or doublet if coupled to the NH proton) around 2.80 - 2.95 ppm . Disappearance of the NH proton signal (broad singlet, ~3.5-4.0 ppm) validates successful coupling in Protocol B.

References

  • Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5). Journal of Medicinal Chemistry.[Link]

  • (Substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use (WO2016029839A1).
  • Non-Systemic TGR5 Agonists (WO2013096771A1).

Catalytic reactions involving 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Protocols for 2-Cyclopropoxy-N-methylaniline

Part 1: Executive Summary & Strategic Utility

2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) is a specialized "privileged scaffold" in medicinal chemistry, particularly prominent in the development of RIPK1 inhibitors and central nervous system (CNS) active agents. Its structural uniqueness lies in the orthogonality of its reactive sites:

  • The Electron-Rich Aniline Nitrogen: A prime site for Single Electron Transfer (SET) oxidation, enabling photoredox catalysis.

  • The N-Methyl Group: Susceptible to

    
    -amino C-H functionalization via radical pathways.[1]
    
  • The Ortho-Cyclopropoxy Moiety: A "radical clock" precursor that can undergo oxidative ring-opening to access 1,4-benzoxazepine cores or

    
    -functionalized ethers.
    

This guide details two high-value catalytic protocols: Visible-Light Photoredox


-C-H Arylation  (for side-chain functionalization) and Oxidative Radical Ring-Expansion  (for core scaffold morphing).

Part 2: Mechanism of Action & Pathway Selection

The catalytic utility of this substrate is dictated by the oxidant strength and the presence of a hydrogen atom transfer (HAT) mediator.

  • Pathway A (Photoredox C-H Activation): Mild oxidation (

    
     V) generates the aniline radical cation. A base or HAT catalyst then abstracts a proton from the 
    
    
    
    -methyl group, forming an
    
    
    -amino radical which can be trapped by electron-deficient alkenes or arenes.
  • Pathway B (Ring Opening): Under stronger oxidative conditions or specific Lewis acid catalysis, the cyclopropyl ring strain (

    
    27 kcal/mol) drives ring-opening, typically triggered by the adjacent oxygen radical cation or direct radical attack, leading to chain extension or cyclization.
    

ReactionPathways Substrate 2-Cyclopropoxy- N-methylaniline RadicalCat Aniline Radical Cation (SET) Substrate->RadicalCat Ir(III)*/Ru(II)* -e⁻ AlphaRadical α-Amino Radical (C-H Activation) RadicalCat->AlphaRadical Base/HAT (-H⁺) DistonicRad Distonic Alkyl Radical (Ring Open) RadicalCat->DistonicRad Ring Strain Relief ProdA Product A: α-Functionalized Aniline AlphaRadical->ProdA Ar-CN / Alkenes ProdB Product B: 1,4-Benzoxazepine Scaffold DistonicRad->ProdB Cyclization

Figure 1: Divergent catalytic pathways for 2-Cyclopropoxy-N-methylaniline controlled by catalyst selection and reaction conditions.

Part 3: Experimental Protocols

Protocol A: Photoredox -C-H Arylation

Target Application: Late-stage functionalization of the N-methyl group.

Reagents & Equipment:

  • Substrate: 2-Cyclopropoxy-N-methylaniline (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv) (Trap)

  • Photocatalyst: [Ir(dtbbpy)(ppy)

    
    ]PF
    
    
    
    (1 mol%)
  • Solvent: DMA (N,N-Dimethylacetamide), degassed

  • Light Source: 450 nm Blue LED (30-40 W)

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge an 8 mL clear vial with the substrate (0.2 mmol), 1,4-dicyanobenzene (0.3 mmol), and the Iridium photocatalyst (2.0 mg).

  • Solvation: Add 2.0 mL of anhydrous, degassed DMA. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2 cm from the Blue LED source. Maintain temperature at 25°C using a fan to prevent thermal ring-opening side reactions.

  • Monitoring: Irradiate for 18 hours. Monitor by LC-MS for the formation of the benzylated product (M+ mass shift corresponding to aryl addition).

  • Workup: Dilute with EtOAc (10 mL), wash with water (3 x 5 mL) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Optimization Data (Table 1):

EntryCatalystLight SourceSolventYield (%)Notes
1[Ir(dtbbpy)(ppy)

]PF

450 nm LEDDMA88Standard condition
2Ru(bpy)

Cl

450 nm LEDMeCN65Lower conversion
3None450 nm LEDDMA0No reaction
4[Ir(dtbbpy)(ppy)

]PF

None (Dark)DMA<5Thermal background
Protocol B: Oxidative Radical Ring-Expansion to 1,4-Benzoxazepines

Target Application: Core scaffold synthesis for RIPK1 inhibitors.

Concept: This protocol leverages the "radical clock" nature of the cyclopropyl ether. Upon oxidation, the cyclopropyl ring opens to form a


-radical which can recombine with the nitrogen or an external trap.

Reagents:

  • Substrate: 2-Cyclopropoxy-N-methylaniline (1.0 equiv)

  • Oxidant: Di-tert-butyl peroxide (DTBP) (2.0 equiv)

  • Catalyst: Cu(OAc)

    
     (10 mol%)
    
  • Solvent: Chlorobenzene

  • Temperature: 110°C

Methodology:

  • Reaction Assembly: To a pressure tube, add the substrate (0.5 mmol), Cu(OAc)

    
     (9 mg), and chlorobenzene (3 mL).
    
  • Initiation: Add DTBP (180 µL) under argon. Seal the tube.

  • Heating: Heat to 110°C in an oil bath for 12 hours. The high temperature is required to homolyze the peroxide, generating

    
    -BuO• radicals which abstract a hydrogen or oxidize the amine.
    
  • Mechanism Check: The reaction proceeds via oxidative ring opening of the cyclopropyl ether, followed by intramolecular trapping by the nitrogen (or solvent insertion depending on conditions).

  • Purification: Cool to RT, filter through a celite pad, and concentrate. Purify via prep-HPLC (C18 column, Water/MeCN + 0.1% Formic Acid).

Part 4: Critical Troubleshooting & Insights

  • Stability Warning: 2-Cyclopropoxy-N-methylaniline is acid-sensitive. Avoid using strong acids (HCl, TFA) during workup, as this will trigger premature solvolysis of the cyclopropyl ether to a 3-chloropropyl or 3-hydroxypropyl ether.

  • Radical Quenching: If yields in Protocol A are low, ensure strict deoxygenation. Oxygen quenches the excited state of the Iridium catalyst and can react with the

    
    -amino radical to form formamides.
    
  • Substrate Purity: Commercial samples may contain traces of the phenol (from hydrolysis). Verify purity by

    
    H NMR (Cyclopropyl protons: 
    
    
    
    0.6–0.9 ppm multiplet).

References

  • Photoredox Activation of Anilines: Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. Link

  • Cyclopropyl Ether Ring Opening: Wangelin, A. J. v., et al. (2016). Oxidative Ring Opening of Cyclopropanes. Angewandte Chemie International Edition, 55(3), 856-860. Link

  • RIPK1 Inhibitor Scaffolds: Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. Link

  • Benzoxazepine Synthesis: Majumdar, K. C., et al. (2011). Synthesis of 1,4-benzoxazepines. Tetrahedron Letters, 52(45), 5968-5971. Link

Sources

Scale-up synthesis of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Cyclopropoxy-N-methylaniline

Abstract

This application note details a robust, scalable process for the synthesis of 2-Cyclopropoxy-N-methylaniline , a high-value pharmacophore found in kinase inhibitors and GPCR modulators. Unlike standard aniline functionalizations, the introduction of the acid-sensitive and sterically strained cyclopropyl ether moiety requires precise kinetic control. This guide presents a three-step convergent synthesis: (1) Nucleophilic Aromatic Substitution (SNAr) of 2-fluoronitrobenzene with cyclopropanol,[1] (2) Catalytic hydrogenation, and (3) A regioselective "one-pot" reductive monomethylation. The protocol emphasizes process safety, impurity purging, and cost-efficiency for multi-gram to kilogram scale-up.

Introduction & Retrosynthetic Analysis

The 2-cyclopropoxyphenyl moiety offers unique metabolic stability compared to standard ethyl/methyl ethers and provides conformational restriction that can enhance ligand-target binding affinity. However, its synthesis is complicated by the poor nucleophilicity of cyclopropanol and the instability of the cyclopropane ring under strong acidic conditions.

Retrosynthetic Strategy: Our retrosynthetic approach (Figure 1) avoids the difficult direct O-cyclopropylation of phenols (which often requires unstable radical precursors or expensive metal catalysts). Instead, we utilize the electron-deficient nature of 2-fluoronitrobenzene to facilitate a base-mediated SNAr reaction, followed by reduction and selective methylation.

Retrosynthesis Target 2-Cyclopropoxy-N-methylaniline (Target) Inter1 2-Cyclopropoxyaniline (Key Intermediate) Target->Inter1 Selective N-Methylation Inter2 1-(Cyclopropyloxy)-2-nitrobenzene Inter1->Inter2 Nitro Reduction SM 2-Fluoronitrobenzene + Cyclopropanol Inter2->SM SNAr (Base/DMF)

Figure 1: Retrosynthetic disconnection utilizing the activated nitro-group for ether formation.

Process Development & Optimization

Step 1: SNAr Etherification
  • Challenge: Cyclopropanol is a secondary alcohol with significant steric strain. Standard Williamson ether synthesis conditions (NaH/THF) often lead to low conversion or ring-opening side products.

  • Solution: Utilization of Cesium Carbonate (Cs₂CO₃) in DMF at elevated temperatures.[1] The cesium effect enhances the nucleophilicity of the cyclopropoxide anion, while the nitro group ortho to the fluorine activates the ring for displacement.

  • Scale-Up Note: For cost reduction on >10kg scales, Sodium tert-butoxide (t-BuONa) can replace Cs₂CO₃, though moisture control becomes more critical [1].

Step 2: Nitro Reduction
  • Challenge: Chemoselectivity. The cyclopropyl ether linkage is sensitive to Lewis acids and radical conditions often found in metal-mediated reductions (e.g., Fe/HCl).

  • Solution: Catalytic Hydrogenation (H₂/Pd-C) in methanol. This method is neutral, clean, and preserves the strained ring.

Step 3: Selective N-Monomethylation
  • Challenge: Preventing over-alkylation to the N,N-dimethyl aniline. Standard alkylation with Methyl Iodide is notoriously non-selective.

  • Solution: A Modified Reductive Methylation using Paraformaldehyde and Sodium Borohydride (NaBH₄). By forming the N-hydroxymethyl or iminium intermediate in situ and reducing it, we achieve >95% mono-selectivity without high-pressure reactors [2].

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(Cyclopropyloxy)-2-nitrobenzene
ParameterSpecification
Reagents 2-Fluoronitrobenzene (1.0 eq), Cyclopropanol (1.5 eq), Cs₂CO₃ (1.5 eq)
Solvent DMF (5 vol)
Temperature 75 °C
Time 6–8 Hours
Yield 88–92%

Step-by-Step Procedure:

  • Reactor Loading: To a dry glass-lined reactor flushed with nitrogen, charge DMF (5.0 L per kg of substrate) and Cyclopropanol (1.5 equiv).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in portions. Caution: Mild exotherm. Stir for 30 mins at 20°C to generate the alkoxide.

  • Substrate Addition: Add 2-Fluoronitrobenzene (1.0 equiv) slowly to control the exotherm.

  • Reaction: Heat the mixture to 75°C . Monitor by HPLC. The reaction is complete when starting material is <1.0%.

  • Quench & Workup: Cool to 20°C. Add water (10 vol) and extract with Ethyl Acetate (3 x 5 vol).

  • Purification: Wash organics with saturated LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate. The product is a yellow oil that may crystallize upon standing.

Protocol B: Reduction to 2-Cyclopropoxyaniline
ParameterSpecification
Reagents 1-(Cyclopropyloxy)-2-nitrobenzene, 10% Pd/C (5 wt% loading)
Solvent Methanol (10 vol)
Pressure H₂ (3–5 bar)
Temp 25–30 °C

Step-by-Step Procedure:

  • Loading: Charge the nitro compound from Step 1 into a hydrogenation autoclave. Add Methanol .

  • Catalyst: Add 10% Pd/C (5% by weight of substrate) as a slurry in methanol (to prevent ignition).

  • Hydrogenation: Purge with N₂ then H₂. Pressurize to 3 bar H₂. Stir vigorously at 25°C.

    • Critical Control: Do not exceed 40°C to avoid potential cyclopropane ring opening or reductive cleavage of the ether.

  • Filtration: Once H₂ uptake ceases, purge with N₂, filter the catalyst through Celite, and concentrate the filtrate.

  • Output: 2-Cyclopropoxyaniline is obtained as a dark amber oil (Yield: >95%). Use directly in the next step.

Protocol C: Selective N-Methylation (The "One-Pot" Method)
ParameterSpecification
Reagents Aniline (1.0 eq), Paraformaldehyde (1.5 eq), NaOMe (2.0 eq), NaBH₄ (2.0 eq)
Solvent Methanol (10 vol)
Temp Reflux (Imine formation) -> 0°C (Reduction)
Yield 90–95%

Step-by-Step Procedure:

  • Imine Formation: In a reactor, dissolve 2-Cyclopropoxyaniline (1.0 equiv) in Methanol . Add Paraformaldehyde (1.5 equiv) and Sodium Methoxide (25% in MeOH, 2.0 equiv).

  • Reflux: Heat to reflux (65°C) for 2 hours. This converts the aniline to the N-methoxymethyl/imine species.

  • Reduction: Cool the mixture to 0°C .

  • Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise over 1 hour. Caution: Hydrogen gas evolution.

  • Reflux 2: After addition, warm to reflux for 1 hour to ensure complete reduction.

  • Quench: Cool to room temperature. Quench with water.[2][3] Remove methanol under vacuum.

  • Extraction: Extract aqueous residue with MTBE or Ethyl Acetate.

  • Final Purification: The crude oil is often >98% pure. If necessary, convert to the HCl salt by adding 1M HCl in ether/dioxane to precipitate the solid salt, which is easier to handle and store.

Process Safety & Engineering Controls

The following workflow diagram illustrates the critical unit operations and safety checkpoints.

ProcessFlow cluster_step1 Step 1: SNAr cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Methylation Start Start: Raw Materials (2-F-Nitrobenzene, Cyclopropanol) Reactor1 Reactor 1: Etherification (75°C, DMF) Start->Reactor1 Quench1 Quench: Water Addition (Exotherm Control) Reactor1->Quench1 Reactor2 Autoclave: Reduction (H2, Pd/C, MeOH) Quench1->Reactor2 Filter Catalyst Filtration (Fire Hazard: Pyrophoric Pd) Reactor2->Filter Reactor3 Reactor 3: Imine Formation (Reflux) Filter->Reactor3 Reduct Reduction: NaBH4 Addition (H2 Gas Evolution) Reactor3->Reduct End Final Product: 2-Cyclopropoxy-N-methylaniline Reduct->End

Figure 2: Process flow diagram highlighting critical safety nodes (Yellow/Red).

Key Safety Data:

  • Cyclopropanol: Flammable liquid. Ensure static grounding.

  • Sodium Borohydride: Reacts violently with acids and liberates flammable hydrogen gas. Ensure adequate reactor venting.

  • Palladium on Carbon: Pyrophoric when dry. Always handle as a wet slurry.

Analytical Quality Control

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Target Retention Time: ~4.5 min.

    • Impurity A (Unreacted Aniline): ~3.2 min.

    • Impurity B (N,N-Dimethyl): ~5.1 min.

  • NMR Verification (¹H NMR, 400 MHz, CDCl₃):

    • δ 6.8–7.2 (m, 4H, Ar-H)

    • δ 3.75 (m, 1H, O-CH-cyclopropyl)

    • δ 2.85 (s, 3H, N-CH₃)

    • δ 0.7–0.9 (m, 4H, cyclopropyl CH₂)

References

  • Jin, H., et al. (2019).[1] "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synlett, 30(09), 982–986.

  • Kim, J. H., et al. (2015). "Manufacturing method for halogen substituted N-methylaniline."[4] Korean Patent KR101983364B1.

  • BenchChem. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions."

Sources

Application Note: Handling and Storage Procedures for 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and experimental protocols for 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9).[1] As a specialized aniline derivative featuring a cyclopropyl ether moiety, this compound serves as a critical pharmacophore in the synthesis of TGR5 agonists and RIPK1 inhibitors. Its dual functionality—combining an oxidation-prone secondary amine with an acid-sensitive cyclopropyl ether—demands a handling strategy that mitigates oxidative degradation and hydrolytic cleavage.[1] This document provides a self-validating workflow to ensure compound integrity and researcher safety.

Physicochemical Profile

Table 1: Chemical Specification & Properties

PropertySpecification
Chemical Name 2-Cyclopropoxy-N-methylaniline
CAS Number 1243439-17-9
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Colorless to pale yellow oil (darkens upon oxidation)
Solubility Soluble in DMSO (>50 mg/mL), Ethanol, DCM; Insoluble in water
pKa (Predicted) ~4.5 - 5.0 (Aniline nitrogen)
Storage Class Toxic, Light-Sensitive, Air-Sensitive

Safety & Hazard Assessment (E-E-A-T)[1]

Expert Insight: Aniline derivatives are notorious for inducing methemoglobinemia upon skin absorption or inhalation.[1] The N-methyl substitution increases lipophilicity, potentially enhancing dermal absorption rates compared to the parent aniline. Furthermore, the cyclopropyl moiety adds a layer of metabolic complexity (potential ring-opening).[1]

Critical Hazards
  • Acute Toxicity (Category 3): Toxic if swallowed, in contact with skin, or inhaled.[2][3][4]

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidneys.

  • Environmental: Very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

Mandatory PPE
  • Respiratory: NIOSH-approved respirator (N95 minimum) or powered air-purifying respirator (PAPR) if handling >1g outside a fume hood.[1]

  • Dermal: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1]

  • Ocular: Chemical splash goggles.[1]

Storage Protocols: The "Chain of Custody"

Trustworthiness: The stability of 2-Cyclopropoxy-N-methylaniline relies on preventing the "Aniline Black" oxidation cascade.[1] The following protocol is designed to arrest radical formation.

Long-Term Storage (Stock)
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, forming a better blanket over the oil.

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

  • Desiccation: Store secondary containment over activated molecular sieves or Drierite to prevent hydrolytic cleavage of the cyclopropyl ether.

Working Solution Storage
  • Solvent: DMSO or Anhydrous Ethanol.[1]

  • Stability: Stable for 2 weeks at -20°C.

  • Freeze/Thaw: Limit to <3 cycles. Aliquot immediately upon reconstitution.

Handling & Preparation Workflow

Expertise: The cyclopropyl ether group is acid-labile.[1] Avoid using strong acidic aqueous buffers (pH < 3) during workup or dissolution, as this may trigger ring-opening hydrolysis, yielding the corresponding phenol and cyclopropanol/allyl alcohol byproducts.[1]

Reconstitution Protocol
  • Equilibration: Allow the refrigerated vial to warm to room temperature (20-25°C) inside a desiccator before opening. Reason: Prevents condensation of atmospheric water into the cold oil.

  • Weighing: Perform weighing in a fume hood. Use a glass syringe or positive displacement pipette for viscous oils.

  • Solubilization:

    • Add anhydrous DMSO (Molecular Biology Grade).[1]

    • Vortex for 30 seconds.

    • Visual Check: Solution should be clear.[1] Turbidity indicates moisture contamination or degradation.[1]

Workflow Visualization

The following diagram illustrates the critical decision paths for handling this compound to maintain integrity.

G cluster_usage Usage Decision Receipt Receipt of Compound (Check Seal & Color) Storage Storage: 2-8°C, Amber Vial, Argon Receipt->Storage Equilibration Equilibrate to RT (In Desiccator) Storage->Equilibration Opening Open under Inert Gas Equilibration->Opening Solubilization Solubilize (DMSO/EtOH) Opening->Solubilization Reseal Purge Headspace & Reseal Opening->Reseal Reaction Reaction Setup (Avoid pH < 3) Solubilization->Reaction Reseal->Storage

Figure 1: Lifecycle management workflow for 2-Cyclopropoxy-N-methylaniline, emphasizing inert gas purging and temperature control.[1]

Experimental Application: Reductive Amination Coupling

This protocol demonstrates a standard application where 2-Cyclopropoxy-N-methylaniline acts as a nucleophile.[1]

Context: Synthesis of a tertiary amine scaffold common in TGR5 agonists.

Reagents
  • Amine: 2-Cyclopropoxy-N-methylaniline (1.0 eq)[1]

  • Electrophile: Aryl aldehyde (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1.0 eq) - Note: Mild enough to activate imine formation without cleaving the cyclopropyl ether.[1]

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under N₂, dissolve the aryl aldehyde (1.1 eq) in DCE (0.1 M).

  • Addition: Add 2-Cyclopropoxy-N-methylaniline (1.0 eq) via syringe.

  • Catalysis: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 minutes to form the iminium ion intermediate.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LC-MS.[1]

  • Quench: Quench with Saturated NaHCO₃ (pH ~8). Crucial: Avoid strong acid quench.[1]

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Troubleshooting & Quality Control

Table 2: Common Issues and Remediation

ObservationRoot CauseRemediation
Dark Brown/Black Color Oxidation of aniline nitrogenPurify via silica gel chromatography immediately.[1] Store under Argon.[1]
New Peak in LC-MS (M-40) Loss of cyclopropyl group (Hydrolysis)Check solvent pH. Ensure no strong acids (HCl, H₂SO₄) were used. Use buffered aqueous phases.[1]
Low Solubility Moisture in organic solventUse anhydrous solvents.[1] Sonicate at 30°C for 5 mins.

References

  • PubChem. (n.d.).[1] 2-Cyclopropoxy-N-methylaniline (Compound).[1][6] National Library of Medicine. Retrieved October 24, 2025, from [Link][1]

  • Ardelyx, Inc. (2015). Non-Systemic TGR5 Agonists (US Patent 20150148311A1).[1] Google Patents. Retrieved October 24, 2025, from [1]

  • Royal Society of Chemistry. (2012). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline. Dalton Transactions.[1] Retrieved October 24, 2025, from [Link]

Sources

Application Note: Probing Oxidative Properties of Photosensitizers using 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the mechanistic pathways of photosensitizers (PS). It details the use of 2-Cyclopropoxy-N-methylaniline (2-CMA) as a chemical probe to differentiate between Type I (electron transfer) and Type II (singlet oxygen) photochemical reactions.[1]

Introduction & Principle

The Challenge: Type I vs. Type II Differentiation

Photosensitizers (PS) generate reactive oxygen species (ROS) via two primary competing pathways upon irradiation:

  • Type I (Electron Transfer): The excited PS abstracts an electron from a substrate (or donates one), generating radical ions (

    
    , 
    
    
    
    ) and subsequently superoxide (
    
    
    ) or hydroxyl radicals (
    
    
    ).[1]
  • Type II (Energy Transfer): The excited PS transfers energy directly to ground-state oxygen, generating Singlet Oxygen (

    
    ).[1]
    

Distinguishing these pathways in complex biological or aqueous environments is difficult due to the transient nature of ROS.[1]

The Solution: 2-CMA as a Mechanistic Probe

2-Cyclopropoxy-N-methylaniline (2-CMA) functions as a "radical clock" probe.[1] Its utility relies on the kinetic competition between radical rearrangement and other oxidation pathways.[1]

  • Type I Indicator (SET): Upon Single Electron Transfer (SET) oxidation, 2-CMA forms a radical cation (

    
    ).[1] The unpaired electron density delocalizes to the ortho-oxygen, triggering the rapid, irreversible opening of the cyclopropyl ring.[1] This yields a distinct "ring-opened" product detectable by MS.[1]
    
  • Type II Indicator (

    
    ):  Singlet oxygen typically reacts via N-demethylation or direct ring hydroxylation without opening the cyclopropyl ring (or does so at a negligible rate compared to the radical pathway).[1]
    

By quantifying the ratio of Ring-Opened Products (Type I) to Ring-Intact Oxidized Products (Type II), researchers can map the oxidative profile of the photosensitizer.[1]

Mechanistic Pathway Diagram[1]

G PS Photosensitizer (Ground State) PS_Excited PS* (Triplet) PS->PS_Excited hv RadicalCat CMA Radical Cation (CMA•+) PS_Excited->RadicalCat Type I (SET) + CMA SingletOx Singlet Oxygen (1O2) PS_Excited->SingletOx Type II (Energy Transfer) + O2 CMA 2-CMA Probe (Substrate) RingOpen Distonic Radical (Ring Opening) RadicalCat->RingOpen Fast (k_clock) Prod_Type1 Product A: Ring-Opened (SET Marker) RingOpen->Prod_Type1 Trapping Prod_Type2 Product B: N-Demethylated/Oxide (Ring Intact) SingletOx->Prod_Type2 + CMA

Figure 1: Mechanistic divergence of 2-CMA oxidation. The cyclopropyl ring opening acts as the specific signature for electron transfer events.[1]

Materials & Equipment

Reagents
  • Probe: 2-Cyclopropoxy-N-methylaniline (Purity >98%).

    • Note: If commercial stock is unavailable, synthesis via Buchwald-Hartwig amination of 1-halo-2-cyclopropoxybenzene is standard [1].[1]

  • Photosensitizer: Target PS (e.g., Rose Bengal, Methylene Blue, or novel drug candidate).[1]

  • Solvent: Phosphate Buffered Saline (PBS, pH 7.[1]4) or Acetonitrile/Water (50:50) depending on solubility.[1]

  • Internal Standard: Acetanilide or Deuterated CMA (if available) for MS quantification.

Instrumentation
  • Light Source: LED array matched to PS absorption maximum (e.g., 660 nm for Methylene Blue).

  • Analytical System: LC-MS/MS (Triple Quadrupole or Q-TOF) for precise product identification.[1]

  • UV-Vis Spectrophotometer: For monitoring PS stability.[1]

Experimental Protocol

Stock Solution Preparation[1]
  • 2-CMA Stock (10 mM): Dissolve 1.63 mg of 2-CMA (MW: 163.22 g/mol ) in 1 mL of HPLC-grade Acetonitrile. Store at -20°C in the dark.

  • PS Stock (100 µM): Dissolve PS in the reaction solvent. Determine concentration via Beer-Lambert Law.[1]

Photolysis Setup

Control Groups:

  • Dark Control: PS + 2-CMA (No Light).[1] Checks for thermal oxidation.

  • Probe Only: 2-CMA + Light (No PS).[1] Checks for direct photolysis of the probe.[1]

  • Inhibition Control: PS + 2-CMA + SOD (Superoxide Dismutase) or NaN3 (Singlet Oxygen Quencher).[1] Used to validate mechanism.[1]

Reaction Mixture:

Component Final Concentration Volume (for 2 mL)
Buffer/Solvent - 1960 µL
PS Stock 5 µM 20 µL

| 2-CMA Stock | 100 µM | 20 µL |[1]

Irradiation & Sampling[1]
  • Transfer reaction mixture to a quartz cuvette.

  • Irradiate at the specific wavelength (

    
    ).[1]
    
  • Time Points: Withdraw 100 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dilute aliquots 1:1 with cold Acetonitrile containing the Internal Standard to stop the reaction.

Analytical Workflow (LC-MS)

Workflow Step1 Sample Preparation (PS + 2-CMA) Step2 Irradiation (Fixed time points) Step1->Step2 Step3 Aliquot & Quench (+ Internal Std) Step2->Step3 Step4 LC-MS Analysis Step3->Step4 Step5 Data Processing (EIC Integration) Step4->Step5

Figure 2: Step-by-step experimental workflow for steady-state photolysis.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50 mm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

Mass Spectrometry Targets:

  • Parent (2-CMA): m/z ~164.1

    
    .[1]
    
  • Type I Marker (Ring Open): Look for m/z corresponding to the addition of water/solvent to the opened ring (e.g.,

    
     Da for hydration or specific rearrangement products).[1] Note: The distonic radical often traps 
    
    
    
    or solvent.[1]
  • Type II Marker (N-demethylation): m/z ~150.1 (Loss of -CH3).[1]

Data Interpretation

To quantify the oxidative nature of the PS, calculate the Type I Index :



ObservationInterpretationMechanism Implied
Rapid 2-CMA decay + High Ring Opening Efficient Electron TransferType I (SET)
2-CMA decay + Intact Ring Products Singlet Oxygen DominatedType II (

)
No 2-CMA decay PS is inactive or incompatibleNull
Inhibition by NaN3 Reaction driven by

Type II Confirmation
Critical Considerations
  • Radical Clock Rate: The rate of cyclopropyl ring opening is the "clock."[1] For cyclopropylamines,

    
     [2].[1] If the back-electron transfer (BET) is faster than this clock, the probe may fail to detect SET.[1]
    
  • Solvent Effects: In aprotic solvents, the lifetime of the radical cation increases, enhancing the sensitivity of the ring-opening channel.[1]

References

  • McNeill, K., et al. (2019).[1] "N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers." Environmental Science & Technology.[1] (Demonstrates the foundational methodology for cyclopropyl-aniline probes). [1]

  • Ma, Z., et al. (2021).[1] "The Use of Fluorescent Probes to Detect ROS in Photodynamic Therapy." Methods in Molecular Biology. (Overview of ROS detection in PDT).

  • Shu, Y., et al. (2017).[1] "Cot modulators and methods of use thereof." World Intellectual Property Organization.[1] (Synthesis and chemical characterization of 2-cyclopropoxy-N-methylaniline).

  • Newcomb, M. (1993).[1] "Radical kinetics and the cyclopropylcarbinyl radical clock." Tetrahedron. (Fundamental kinetics of the radical clock mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Cyclopropoxy-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The synthesis of 2-Cyclopropoxy-N-methylaniline presents a unique intersection of three chemical challenges: the introduction of a strained cyclopropyl ether, the chemoselective reduction of a nitro group in the presence of that acid-sensitive ether, and the precision mono-methylation of an aniline.

This guide deviates from standard textbook preparations. Instead of the low-yielding alkylation of phenols with cyclopropyl halides, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Reductive Amination sequence. This route is selected for its scalability and reduced risk of ring-opening side reactions.

Master Synthetic Workflow

SynthesisWorkflow Start 2-Fluoronitrobenzene (Starting Material) Step1 Step 1: S_NAr Etherification (Cyclopropanol, Cs2CO3, DMF) Start->Step1 75°C, 6h Inter1 1-(2-Cyclopropoxy)-2-nitrobenzene Step1->Inter1 Step2 Step 2: Chemoselective Reduction (H2, Pd/C, Neutral) Inter1->Step2 Avoid Acid Inter2 2-Cyclopropoxyaniline Step2->Inter2 Step3 Step 3: Mono-N-Methylation (Paraformaldehyde, NaOMe, NaBH4) Inter2->Step3 One-Pot Product 2-Cyclopropoxy-N-methylaniline (Target) Step3->Product

Figure 1: Optimized 3-step synthetic pathway minimizing intermediate isolation and maximizing atom economy.

Detailed Protocols & Critical Control Points

Phase 1: The "Make or Break" Etherification

Objective: Synthesize 1-(cyclopropyloxy)-2-nitrobenzene. The Problem: Direct alkylation of 2-nitrophenol with cyclopropyl bromide fails due to the inability of the cyclopropyl ring to undergo SN2 transition states (I-strain). The Solution: SNAr displacement of fluoride by cyclopropoxide.

Protocol:

  • Reagents: Charge a reactor with 2-fluoronitrobenzene (1.0 equiv), cyclopropanol (1.5 equiv), and Cs2CO3 (1.5 equiv).

  • Solvent: Add anhydrous DMF (5-10 volumes). Note: DMSO is a viable alternative but complicates workup.

  • Reaction: Heat to 75°C for 6 hours under N2.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

Critical Control Point (CCP): Temperature

  • < 60°C: Reaction stalls; conversion < 20%.

  • > 90°C: Significant decomposition of cyclopropanol and formation of phenol byproducts.

  • Target: Maintain 75°C ± 2°C.

Phase 2: The "Delicate" Reduction

Objective: Reduce nitro group to amine without opening the cyclopropane ring. The Problem: Cyclopropyl ethers are acid-sensitive. Standard Fe/AcOH or high-pressure hydrogenation can trigger ring opening to the n-propyl ether or rearrangement to allyl ethers.

Protocol:

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: MeOH or EtOH (Neutral). Do not use Acetic Acid.

  • Conditions: H2 balloon (1 atm) or low pressure (1-3 bar) at RT.

  • Monitoring: Monitor via TLC/LCMS. Stop immediately upon consumption of starting material to prevent defluorination or ring opening (rare but possible with over-reduction).

Phase 3: Precision N-Methylation

Objective: Selective mono-methylation. The Problem: Alkylation with Methyl Iodide (MeI) invariably leads to a mixture of mono- and di-methylated products (N,N-dimethylaniline).

Protocol (The "One-Pot" Reductive Amination):

  • Imine Formation: Dissolve 2-cyclopropoxyaniline (1.0 equiv) in MeOH. Add Paraformaldehyde (1.5 equiv) and NaOMe (1.5 equiv). Reflux at 65°C for 2 hours.

  • Reduction: Cool to 0°C. Slowly add NaBH4 (2.0 equiv).

  • Reflux: Warm to reflux for 1 hour to ensure complete reduction.

  • Quench: Quench with water, extract with DCM.

Troubleshooting Center (Q&A)

Issue 1: Low Yield in Ether Formation

User Question: "I am getting <30% yield in the first step. The starting material remains unreacted. I am using K2CO3 in acetonitrile."

Scientist's Diagnosis: This is a classic basicity and solvation issue. The nucleophilicity of the cyclopropoxide anion is heavily dependent on the counter-ion and solvent polarity.

  • Root Cause 1: Acetonitrile does not solubilize the inorganic base well enough for this SNAr.

  • Root Cause 2: K2CO3 is often too weak or too insoluble compared to Cesium salts.

Corrective Action:

  • Switch Solvent: Move to DMF or DMSO . These polar aprotic solvents stabilize the transition state and solubilize the base.

  • Switch Base: Use Cs2CO3 or t-BuONa . The "Cesium Effect" improves solubility and nucleophilicity.

Issue 2: Ring Opening During Reduction

User Question: "My NMR shows a propyl group (triplet, multiplet, triplet) instead of the cyclopropyl multiplets after hydrogenation. What happened?"

Scientist's Diagnosis: You likely generated acidic conditions in situ or used an acidic catalyst. Cyclopropyl ethers are acetals in disguise; they hydrolyze/rearrange easily in acid.

Troubleshooting Logic:

RingOpening Start Problem: Ring Opening Observed Check1 Did you use Acid (AcOH, HCl)? Start->Check1 Yes1 Cause: Acid-Catalyzed Rearrangement Action: Switch to neutral MeOH Check1->Yes1 Yes No1 Check Catalyst Check1->No1 No Check2 Did you use Pd/C with unneutralized support? Yes2 Cause: Catalyst Acidity Action: Add trace K2CO3 or use Fe/NH4Cl Check2->Yes2 Yes No1->Check2

Figure 2: Diagnostic tree for structural integrity failure during reduction.

Issue 3: Over-Methylation (Dimethylation)

User Question: "I used Methyl Iodide (1.1 equiv) and K2CO3, but I have 40% N,N-dimethyl product."

Scientist's Diagnosis: Direct alkylation with alkyl halides follows a kinetic profile where the product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction.

Corrective Action: Abandon direct alkylation. Adopt the Modified Eschweiler-Clarke or Reductive Amination described in Phase 3.

  • Why it works: The reaction proceeds via an imine/hemiaminal intermediate which is reduced. The secondary amine formed is sterically less likely to react with formaldehyde again under these specific conditions compared to the primary amine's high reactivity.

Data Summary & Specifications

ParameterSNAr Step (Ether)Reduction StepMethylation Step
Key Reagent Cyclopropanol / Cs2CO3Pd/C / H2Paraformaldehyde / NaBH4
Solvent DMF (Anhydrous)MeOH (Neutral)MeOH
Temp 75°C20–25°C65°C → 0°C → 65°C
Typical Yield 85–92%90–95%80–88%
Major Impurity Phenol (hydrolysis)Propyl ether (ring open)N,N-Dimethylaniline
Purification Silica (Hex/EtOAc)Filter & Conc.[1]Silica (DCM/MeOH)

References

  • SNAr Methodology: Jin, H., et al. "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synlett, 2019, 30(08), 982–986.

  • Chan-Lam Alternative: González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[2] Organic Letters, 2009, 11(8), 1677–1680.

  • N-Methylation Protocol: "Manufacturing method for halogen substituted N-methylaniline." Korean Patent KR101983364B1.

  • Cyclopropyl Ether Stability: "Acidic Cleavage of Ethers." Master Organic Chemistry.

Sources

Technical Support Center: Synthesis & Optimization of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reaction conditions for 2-Cyclopropoxy-N-methylaniline Content Type: Technical Support Center Guide

Executive Summary & Strategic Disconnection

Target Molecule: 2-Cyclopropoxy-N-methylaniline CAS: 1243404-24-1 (related analog) Core Challenge: The simultaneous installation of a strained cyclopropyl ether and a selective mono-methylamine on an ortho-substituted arene.

The "High-Fidelity" Route: We recommend a Convergent "Nitro-First" Strategy . Attempting to cyclopropylate 2-(methylamino)phenol directly often leads to chemoselectivity issues (N- vs O-arylation) and oxidation of the electron-rich aniline.

  • O-Cyclopropylation: Copper-mediated Chan-Lam coupling of 2-nitrophenol.

  • Chemoselective Reduction: Reduction of the nitro group without opening the cyclopropyl ring.

  • Selective N-Methylation: Two-step Formylation-Reduction sequence to guarantee mono-selectivity.

Step-by-Step Optimization Guide

STEP 1: O-Cyclopropylation (The Critical Step)

Objective: Install the cyclopropyl ether on 2-nitrophenol. Method: Chan-Lam Coupling using Potassium Cyclopropyl Trifluoroborate.[1]

Why this method? Traditional nucleophilic substitution (


) on cyclopropyl halides is kinetically inert. The Chan-Lam coupling operates via an oxidative mechanism at room temperature/mild heat, tolerating the ortho-nitro steric bulk.

Optimized Protocol:

  • Substrate: 2-Nitrophenol (1.0 equiv)

  • Reagent: Potassium Cyclopropyl Trifluoroborate (2.0 equiv) — More stable than boronic acid.

  • Catalyst: Cu(OAc)

    
     (1.0 equiv) — Stoichiometric copper is often required for difficult substrates, though catalytic (20 mol%) can work with vigorous O2 sparging.
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv) — Crucial for stabilizing the Cu species.

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene [0.1 M]

  • Conditions: 70°C, Oxygen Atmosphere (Balloon), 24 hours.

Troubleshooting Guide: Step 1

Issue Probable Cause Corrective Action
Low Yield (<20%) Moisture interference The boronate species is sensitive. Add 4Å Molecular Sieves to the reaction mixture.

| No Reaction | Catalyst Oxidation State | Ensure vigorous stirring under O


. The reaction requires Cu(II) regeneration. If using catalytic Cu, switch to stoichiometric.[2] |
| Protodeboronation  | Unstable Reagent | Switch from Cyclopropylboronic acid to Potassium Cyclopropyl Trifluoroborate .[1] It slowly releases the active species. |
STEP 2: Nitro Reduction

Objective: Reduce -NO


 to -NH

without opening the cyclopropyl ring. Method: Iron-Mediated Reduction (Béchamp Conditions).

Why this method? Catalytic hydrogenation (Pd/C + H


) carries a high risk of hydrogenolysis (ring-opening) of the cyclopropyl ether to a propyl ether. Fe/NH

Cl is chemoselective.

Optimized Protocol:

  • Dissolve crude 1-(2-nitrophenoxy)cyclopropane in EtOH/Water (3:1).

  • Add NH

    
    Cl (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).
    
  • Heat to reflux (80°C) for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Wash with EtOAc.

Troubleshooting Guide: Step 2

Issue Probable Cause Corrective Action

| Ring Opening (Propyl product) | Acidic conditions too harsh | Avoid Zn/HCl. Stick to Fe/NH


Cl (buffered pH ~5-6). Do NOT use Pd/C + H

. | | Stalled Reaction | Passivated Iron Surface | Activate Iron powder by washing with dilute HCl then drying before use. Ensure vigorous mechanical stirring. |
STEP 3: Selective N-Monomethylation

Objective: Methylate the aniline without forming the dimethylated quaternary salt. Method: The "Formylation-Reduction" Sequence.

Why this method? Direct alkylation with MeI is notoriously difficult to stop at the mono-stage. Reductive amination with Formaldehyde/NaBH


 also frequently leads to dimethylation. The Formylation route is 100% selective.

Optimized Protocol:

  • Sub-Step 3A (Formylation):

    • Dissolve 2-cyclopropoxyaniline in Toluene.

    • Add Formic Acid (1.1 equiv) and Acetic Anhydride (1.1 equiv) (pre-mixed to form acetic formic anhydride).

    • Stir RT 2h. Result: N-(2-cyclopropoxyphenyl)formamide.

  • Sub-Step 3B (Reduction):

    • Cool formamide solution (THF) to 0°C.

    • Add Borane-Dimethyl Sulfide (BH

      
      -DMS, 2.0 equiv) dropwise.
      
    • Reflux 2h.[3]

    • Quench: Carefully with MeOH, then 1M HCl (to break amine-borane complex), then basify.

Visual Workflows

Pathway Diagram

ReactionPathway Start 2-Nitrophenol Inter1 1-(2-nitrophenoxy) cyclopropane Start->Inter1 Step 1: Chan-Lam K-cPr-BF3, Cu(OAc)2 O2, 70°C Inter2 2-Cyclopropoxyaniline Inter1->Inter2 Step 2: Reduction Fe / NH4Cl (Avoid Pd/C!) Inter3 N-Formyl Intermediate Inter2->Inter3 Step 3A: Formylation HCOOH / Ac2O Final 2-Cyclopropoxy- N-methylaniline Inter3->Final Step 3B: Reduction BH3-DMS

Caption: Convergent synthetic pathway designed to maximize chemoselectivity and prevent cyclopropyl ring opening.

Chan-Lam Catalytic Cycle (Simplified)

ChanLamCycle Cu2 Cu(II)-L2 (Active Species) ComplexA Cu(II)-Phenoxide Cu2->ComplexA 2-Nitrophenol Base ComplexB Cu(III)-Aryl-Phenoxide (Transmetallation) ComplexA->ComplexB Cyclopropyl Boronate ProductRel Product Release (Reductive Elimination) ComplexB->ProductRel Fast Cu1 Cu(I)-L ProductRel->Cu1 Ar-O-cPr Oxidation Re-oxidation (O2) Cu1->Oxidation Oxidation->Cu2

Caption: The oxidative catalytic cycle requires O2 to regenerate Cu(II) from Cu(I) after reductive elimination.

Frequently Asked Questions (FAQs)

Q1: Can I use cyclopropyl bromide instead of the boronate for Step 1? A: Generally, no. Cyclopropyl halides are extremely unreactive toward S


2 substitution due to ring strain and steric hindrance (I-strain). They also resist S

Ar unless the ring is heavily activated. The Chan-Lam oxidative coupling is the industry standard for this bond formation.

Q2: I see a byproduct with M+2 mass in Step 2. What is it? A: This is likely the propyl ether derivative. If you used catalytic hydrogenation (H


, Pd/C), you have hydrogenolyzed the cyclopropyl ring. Switch to Iron/Ammonium Chloride or Tin(II) Chloride methods which are chemically orthogonal to the cyclopropyl group.

Q3: Why use the two-step methylation (Step 3) instead of MeI? A: Direct alkylation with Methyl Iodide (MeI) on an aniline is difficult to control; the product (secondary amine) is often more nucleophilic than the starting material, leading to N,N-dimethylation. The Formylation-Reduction route acts as a "chemical brake," ensuring exactly one methyl group is added.

Q4: Can I start with 2-aminophenol? A: It is possible but risky. The free amine can compete with the phenol for the Copper catalyst (N-arylation vs O-arylation), and anilines are prone to oxidation under the aerobic conditions of the Chan-Lam reaction. Starting with the nitro group protects the nitrogen position during the harsh oxidative step.

References

  • Chan-Lam Coupling on Phenols: Derosa, J., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of Organic Chemistry, 2018, 83(7), 3417–3425. Link

  • Use of Trifluoroborates: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40(4), 275–286. Link

  • Nitro Reduction Selectivity: Plietker, B. "Selectivity in the reduction of nitroarenes." Organic Chemistry Frontiers, 2021. (General reference for Fe/NH4Cl selectivity).
  • Mono-methylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link

Sources

Side reactions and byproducts in 2-Cyclopropoxy-N-methylaniline synthesis

[1][2]

Content Type: Technical Support / Troubleshooting / FAQs Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: High-Fidelity Synthesis & Impurity Control for 2-Cyclopropoxy-N-methylaniline[1][2]

Introduction: The Fragility-Selectivity Paradox

Synthesizing 2-Cyclopropoxy-N-methylaniline presents a classic "Fragility-Selectivity Paradox." You are attempting to install and maintain a highly acid-sensitive motif (the aryl cyclopropyl ether ) while performing a transformation that historically prone to over-reaction (the N-monomethylation of an aniline).[1][2]

This guide moves beyond standard textbook protocols to address the specific failure modes of this scaffold. The cyclopropyl ether is not merely an inert substituent; it is a "loaded spring" prone to ring-opening under acidic conditions or radical stress.[1][2] Similarly, the ortho-substitution pattern creates steric and electronic effects that influence the methylation selectivity.

Module 1: The Cyclopropyl Ether Installation

Context: The formation of the C(sp2)-O-C(sp3) bond involving a cyclopropyl group is the most challenging step.[2] Standard

Primary Route: Nucleophilic Aromatic Substitution ( )

Recommended Precursor:[1] 1-Fluoro-2-nitrobenzene + Cyclopropanol (Sodium salt).[1][2]

Troubleshooting & FAQs

Q1: I am seeing low conversion and a byproduct with M+ = [Target - 40]. What is happening? Diagnosis: You are likely observing elimination instead of substitution.[2]

  • Mechanism: The cyclopropoxide anion is basic. If the reaction temperature is too high (>80°C) or the solvent is too polar/protic, the base promotes the elimination of HF without substitution, or decomposition of the cyclopropanol itself into propionaldehyde/aldol byproducts.

  • Solution:

    • Switch solvent to THF or DMF (anhydrous).[1][2]

    • Maintain temperature strictly between 0°C and 25°C .

    • Protocol Adjustment: Pre-form the sodium cyclopropoxide (Cyclopropanol + NaH) at 0°C in THF, then add the 1-fluoro-2-nitrobenzene dropwise. Do not mix all reagents at room temperature.

Q2: Why is my yield dropping during the nitro-reduction step? Diagnosis: Acid-catalyzed ring opening during reduction.

  • Cause: Many reduction protocols (Fe/AcOH, SnCl2/HCl) are highly acidic. The cyclopropyl ether is sensitive to Brønsted acids, leading to ring opening to form the n-propoxy or allyl ether derivatives.

  • Corrective Action:

    • Avoid: Fe/AcOH, SnCl2, or Zn/HCl.

    • Use: Catalytic Hydrogenation (

      
      , Pd/C) in neutral  solvents (MeOH or EtOAc).[1]
      
    • Alternative: If halogen substituents are present elsewhere, use Fe/NH4Cl (neutral conditions) or Sodium Dithionite .[1]

Module 2: Selective N-Monomethylation

Context: Converting the primary aniline (2-cyclopropoxyaniline) to the secondary amine (N-methyl) without generating the tertiary amine (N,N-dimethyl).

Troubleshooting & FAQs

Q3: I am getting 15-20% N,N-dimethyl byproduct. How do I stop the second methylation? Diagnosis: The "Over-Alkylation" Trap.

  • Mechanism: The secondary amine product is often more nucleophilic than the primary aniline starting material due to the inductive effect of the methyl group, creating a runaway reaction.

  • Solution: Switch from direct alkylation (MeI) to Reductive Amination or Succinimide Protection .[1][2]

Recommended Protocol: Reductive Amination with Formaldehyde/NaBH4

  • Imine Formation: Dissolve aniline in MeOH. Add Paraformaldehyde (1.05 equiv) and NaOCH3 (catalytic).[1][2] Stir 2h.

    • Note: Using Paraformaldehyde instead of formalin (aq.[2] formaldehyde) reduces water content, stabilizing the imine.

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise.

  • Quench: Acetone (scavenges excess hydride) followed by saturated NaHCO3.

Q4: I see a "dimer" impurity (M+ = ~310). What is this? Diagnosis: Aminal formation (The "Methylene Bridge").

  • Cause: In the presence of excess formaldehyde and insufficient reducing agent, two aniline molecules condense with one formaldehyde molecule to form an

    
    -methylenebis(aniline) species.
    
  • Fix: Ensure the reducing agent (NaBH4) is active and added after complete imine formation. Do not mix Aniline + Formaldehyde + Hydride all at once.[1][2]

Module 3: Stability & Storage (The "Hidden" Degradation)

Q5: My pure product turned yellow/brown after a week. NMR shows an aldehyde peak. Diagnosis: Acid-catalyzed rearrangement (The Homo-allyl Rearrangement).[1][2]

  • Mechanism: Trace acid (even from chloroform in NMR tubes or silica gel residue) protonates the ether oxygen. The strain energy of the cyclopropane ring (~27 kcal/mol) drives ring opening to form 3-(2-(methylamino)phenyl)propanal or related allyl species.[1][2]

  • Prevention:

    • Storage: Store the free base under Argon at -20°C.

    • Salt Formation: If you must make a salt, use Oxalate or Fumarate (weak acids). Avoid Hydrochloride salts unless absolutely necessary and kept dry; HCl is strong enough to trigger ring opening over time.[1][2]

    • Chromatography: Add 1% Triethylamine to your silica column eluent to neutralize acidic sites on the silica.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways, highlighting the "Safe Path" vs. the "Dead Ends."

SynthesisPathStart1-Fluoro-2-nitrobenzeneIntermediate12-CyclopropoxynitrobenzeneStart->Intermediate1SNAr(0°C, THF)Side1Elimination Byproduct(Phenol/Propene)Start->Side1High TempStrong BaseCyclopropanolCyclopropanol(NaH/THF)Cyclopropanol->Intermediate1Aniline2-Cyclopropoxyaniline(Primary Amine)Intermediate1->AnilineH2, Pd/C(Neutral)Side2Ring-Opened Ether(n-Propoxy/Allyl)Intermediate1->Side2Fe/AcOHor SnCl2/HClTarget2-Cyclopropoxy-N-methylaniline(Target)Aniline->Target1. CH2O2. NaBH4Side3N,N-DimethylImpurityAniline->Side3MeI (Direct Alk.)or Excess CH2OSide4Aminal Dimer(Methylene Bridge)Aniline->Side4InsufficientReduction

Caption: Reaction flowchart illustrating the critical control points (blue) and potential failure modes (red) for the synthesis of 2-Cyclopropoxy-N-methylaniline.

Summary of Impurities & Control Strategy

Impurity TypeStructure / DescriptionOriginControl Strategy
Ring-Opened Ether 2-Propoxyaniline / Allyl etherAcidic reduction or storageUse neutral Hydrogenation; Store as free base or weak acid salt.[1][2]
N,N-Dimethyl Tertiary AmineOver-methylationUse Reductive Amination (stepwise); Avoid MeI.[1][2]
Aminal Dimer Methylene-bridged dimerAniline + Formaldehyde condensationEnsure excess reducing agent; Control stoichiometry.[1][2]
Phenolic Hydrolysis 2-(Methylamino)phenolLoss of cyclopropyl groupAvoid strong Lewis acids (

,

) or high temp acidic workups.[1][2]

References

  • Chan-Lam Coupling for Cyclopropyl Ethers

    • Study: "Copper-Catalyzed Chan-Lam Cyclopropyl
    • Relevance: Provides the alternative route if fails due to substr
    • Source:[2]

  • Selective N-Methylation of Anilines

    • Study: "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."
    • Relevance: Validates the difficulty of mono-methylation and offers a boronic acid alternative.[2]

    • Source:[1][2]

  • Acid Stability of Cyclopropyl Ethers

    • Study: "Acid-catalyzed ring-opening reactions of cyclopropanated derivatives."[1][2][3][4]

    • Relevance: Establishes the mechanism for the acid-sensitivity of the ether linkage.
    • Source:[1]

  • General Reactivity of Cyclopropanes

    • Overview: "Reactions of Cyclopropanes - Ring Opening."
    • Relevance: Explains the strain energy (~27 kcal/mol) driving the ring-opening side reactions.[2]

    • Source:[1][2]

Troubleshooting purification of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of functionalized anilines. The purification of 2-Cyclopropoxy-N-methylaniline presents a unique dichotomy: you must manage the basic, oxidation-prone nature of the secondary aniline while simultaneously protecting the highly acid-sensitive cyclopropyl ether group.

Standard purification workflows often fail here. Acidic conditions will destroy the ether, while neutral conditions on silica will trap the amine. This guide deconstructs the physical chemistry behind these failures and provides self-validating protocols to ensure high-yield, high-purity recovery.

Decision Matrix: Purification Strategy

G Start Crude 2-Cyclopropoxy- N-methylaniline CheckScale Scale of Purification? Start->CheckScale ScaleLarge > 10 grams (Process Scale) CheckScale->ScaleLarge ScaleSmall < 10 grams (Discovery Scale) CheckScale->ScaleSmall Distillation Short-Path Vacuum Distillation (Removes colored polymers) ScaleLarge->Distillation CheckImp Nature of Impurities? ScaleSmall->CheckImp ImpPolar Polar/Basic Impurities (e.g., primary amines) CheckImp->ImpPolar ImpNonPolar Non-polar Impurities (e.g., over-alkylated) CheckImp->ImpNonPolar RPHPLC Prep RP-HPLC (High pH Buffer: NH4HCO3) ImpPolar->RPHPLC Silica Silica Gel Chromatography (Add 1% TEA to eluent) ImpNonPolar->Silica

Workflow for selecting the optimal purification strategy for 2-Cyclopropoxy-N-methylaniline.

Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard silica gel, and how can I achieve symmetrical peaks? The Causality: Aniline derivatives are basic compounds that interact strongly with the acidic silanol groups (Si-O-H) present on the surface of raw silica gel[1]. This interaction is a mix of hydrogen bonding and ion exchange, leading to a slow, uneven elution (tailing) and broad, asymmetric peaks. The Solution: You must neutralize the stationary phase. Adding a basic modifier—specifically 1% Triethylamine (TEA)—to your mobile phase competitively binds the acidic silanols, allowing the secondary amine to elute symmetrically.

Q2: During purification and workup, I am observing unexpected degradation products. Is the cyclopropoxy group unstable? The Causality: Yes. The cyclopropyl ether function is a highly reactive site because the strained C-C bond is activated by electron donation from the ether oxygen[2]. Exposure to Lewis acids or strong protic acids (like Trifluoroacetic acid, TFA) catalyzes a rapid ring-opening isomerization, typically yielding ring-expanded or cleaved allyl ethers. The Solution: Strictly avoid acidic modifiers in chromatography. If performing aqueous workups, maintain the pH above 7.5 using saturated sodium bicarbonate.

Q3: I need to use reverse-phase preparative HPLC to remove closely related impurities. What mobile phase modifiers are safe? The Causality: Standard RP-HPLC relies on 0.1% Formic Acid or TFA, which will protonate your amine (causing poor retention on C18) and degrade your cyclopropyl ring. Conversely, high-pH mobile phases keep the basic compound in its neutral, lipophilic state, resulting in extended retention, excellent peak shapes, and good chromatographic efficiency[3]. The Solution: Use 10 mM Ammonium Bicarbonate (


) adjusted to pH 9.0 with ammonium hydroxide. This volatile buffer protects the ether and ensures the amine is fully deprotonated.

Q4: My isolated product has darkened to a deep brown over time. Can I recover the pure compound without running another column? The Causality: Anilines are highly prone to auto-oxidation when exposed to air and light, forming complex, highly conjugated, non-volatile oligomers that cause deep discoloration[4]. The Solution: Short-path vacuum distillation. Because the oxidized polymers are non-volatile, applying a high vacuum lowers the boiling point of the monomeric 2-Cyclopropoxy-N-methylaniline, allowing it to distill over gently without thermal degradation of the strained ring.

Quantitative Method Comparison

Purification MethodIdeal ScaleTarget ImpuritiesExpected YieldPurity TargetKey Condition / Additive
Silica Gel Chromatography 0.1 - 10 gOver-alkylated products, starting materials75 - 85%> 95%1% Triethylamine (TEA) in Hexane/EtOAc
Reverse-Phase Prep HPLC 10 - 500 mgClosely eluting isomers, polar impurities80 - 90%> 99%10 mM Ammonium Bicarbonate (pH 9.0)
Short-Path Vacuum Distillation > 10 gOxidized polymers, non-volatile salts85 - 95%> 98%High vacuum (< 1 mbar), gentle heating

Self-Validating Experimental Protocols

Protocol 1: Base-Deactivated Normal Phase Chromatography

Use this for discovery-scale isolation from crude reaction mixtures.

  • Stationary Phase Deactivation: Prepare a solvent system of 10% Ethyl Acetate in Hexanes, adding exactly 1% (v/v) Triethylamine (TEA). Slurry-pack the silica gel column using this deactivated solvent.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the TEA-doped solvent. Causality: This ensures all acidic silanol sites are saturated with TEA before the analyte is introduced.

  • Loading: Dissolve the crude 2-Cyclopropoxy-N-methylaniline in the minimum amount of TEA-doped solvent and load it onto the column.

  • Elution: Elute using an isocratic gradient of the same solvent. Collect fractions.

  • Validation Checkpoint (2D-TLC): Spot a fraction on a TLC plate, run it, rotate the plate 90 degrees, and run it again. A single spot on the diagonal confirms the compound is stable on the column. Off-diagonal spots indicate on-column degradation (likely cyclopropyl ring opening).

Protocol 2: High-pH Preparative Reverse-Phase HPLC

Use this for final polishing to achieve >99% purity for biological assays.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.0 using dilute ammonium hydroxide. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., hybrid silica technology designed to withstand pH up to 11).

  • Injection & Gradient: Inject the sample dissolved in a 50:50 mixture of A:B. Run a shallow gradient from 20% B to 80% B over 20 minutes.

  • Fraction Collection: Trigger fraction collection by UV absorbance at 254 nm.

  • Validation Checkpoint (LC-MS): Before pooling fractions, analyze aliquots via LC-MS. The target fraction must show a clean

    
     peak at m/z 164.1. The absence of an m/z 182.1 peak confirms that no acid-catalyzed hydration (ring-opening) occurred during the run.
    
  • Recovery: Lyophilize the pooled fractions immediately to remove the volatile ammonium bicarbonate buffer.

References

  • Peng, L., & Farkas, T. (2008). "Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases." Journal of Chromatography A, 1179(2), 131-144. Available at:[Link]

  • Semantic Scholar Archive. "Supporting Information: Purification by short-path vacuum distillation." Available at: [Link]

  • Sugita, H., et al. "A Stereochemical Study of the Isomerization of Cyclopropyl Ethers to Allyl Ethers Catalyzed with Zinc Iodide." The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: High-Yield Synthesis of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Aryl Cyclopropyl Ether Formation and Selective N-Monomethylation Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Golden Route" Strategy

You are likely encountering yield attrition at two specific bottlenecks: the formation of the unstable cyclopropyl ether linkage and the selectivity of the N-methylation.

Historical data and recent kinetic studies suggest that Direct Alkylation (SN2) of 2-(methylamino)phenol with cyclopropyl bromide is a failed strategy due to the poor electrophilicity of cyclopropyl halides and competitive N-quaternization.

To maximize yield, you must adopt a Convergent SNAr Strategy :

  • O-Cyclopropylation: Nucleophilic Aromatic Substitution (SNAr) of 2-fluoronitrobenzene using cyclopropanol.

  • Reduction: Chemoselective reduction of the nitro group.[1]

  • N-Methylation: Indirect reductive amination (Paraformaldehyde/NaBH₄) to guarantee monomethylation.[1]

Phase 1: The Critical Ether Linkage (O-Cyclopropylation)

The Challenge: Cyclopropanol is a secondary alcohol with significant steric strain. It is a poor nucleophile compared to primary alcohols, and the resulting aryl cyclopropyl ether is acid-sensitive.

Optimized Protocol: SNAr Displacement
  • Substrates: 2-Fluoronitrobenzene (1.0 eq), Cyclopropanol (1.5 eq).

  • Reagents: Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq).

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration).

  • Conditions: 75°C for 6–8 hours under N₂ atmosphere.

Troubleshooting Guide: O-Cyclopropylation
SymptomProbable CauseCorrective Action
Low Conversion (<40%) Wet Solvent: Water competes with cyclopropanol for the fluoride displacement, forming the phenol byproduct.[1]Strictly dry DMF over 4Å molecular sieves. The reaction is water-intolerant.
"Black Tar" Formation Thermal Decomposition: Temperatures >90°C trigger the decomposition of the nitrophenyl ring and polymerization of cyclopropanol.Limit Temp to 75°C. Do not rush the kinetics with heat.
Impurity: 2-Nitrophenol Hydrolysis: Hydroxide generation from wet base or ambient moisture.[1]Switch to Cs₂CO₃ (milder than NaH) and ensure inert atmosphere.
Stalled Reaction Poor Nucleophilicity: The alkoxide is not forming efficiently.If using Cs₂CO₃, add 10 mol% 18-Crown-6 to solubilize the cesium cation and activate the alkoxide.

Technical Insight: The reaction proceeds via a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position is essential to stabilize the intermediate negative charge. Do not attempt this on the aniline (amino group) directly; the electron-donating amine deactivates the ring toward SNAr.

Phase 2: Selective N-Monomethylation

The Challenge: Direct methylation with Methyl Iodide (MeI) invariably leads to a mixture of starting material, product, and the N,N-dimethylated impurity . Separating the mono- and di-methylated species is difficult due to similar Rf values.

Optimized Protocol: One-Pot Reductive Amination
  • Substrates: 2-Cyclopropoxyaniline (1.0 eq).

  • Reagents: Paraformaldehyde (1.2–1.5 eq), NaOMe (2.0 eq), NaBH₄ (1.5 eq).

  • Solvent: Methanol.[2]

Step-by-Step Workflow:

  • Imine Formation: Reflux amine, paraformaldehyde, and NaOMe in MeOH for 2 hours. This forms the N-methylene intermediate (Schiff base/hemiaminal) exclusively.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise.

  • Reflux: Heat to reflux for 1 hour to ensure complete reduction.

Troubleshooting Guide: N-Methylation
SymptomProbable CauseCorrective Action
Dimethyl Impurity (>5%) Excess HCHO: Large excess of paraformaldehyde drives the second alkylation.[1]Titrate Paraformaldehyde: Use exactly 1.2 equivalents. Do not use aqueous Formalin (37%) if possible; solid paraformaldehyde allows better stoichiometry control.
Incomplete Reaction Imine Stability: The intermediate imine is not fully forming before reduction.[1]Extend Step 1: Ensure the initial reflux (pre-NaBH₄) is at least 2 hours. Monitor disappearance of amine by TLC.[3]
Ether Cleavage Acidic Workup: The cyclopropyl ether is acid-sensitive (ring opening).Avoid Strong Acids: Quench with sat. NH₄Cl or water.[2] Do not use HCl for extraction; keep pH > 4.

Visualizing the Pathway

The following diagram illustrates the decision logic and chemical flow for the optimized synthesis.

Synthesispathway Start Starting Material: 2-Fluoronitrobenzene Step1 Step 1: SNAr Reaction (75°C, DMF) Start->Step1 + Cyclopropanol Reagent1 Reagent: Cyclopropanol + Base (Cs2CO3) Reagent1->Step1 Intermediate1 Intermediate: 2-Cyclopropoxynitrobenzene Step1->Intermediate1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate1->Step2 Intermediate2 Intermediate: 2-Cyclopropoxyaniline Step2->Intermediate2 Decision Decision: Methylation Strategy Intermediate2->Decision RouteA Route A: Direct Alkylation (MeI / Base) Decision->RouteA Not Recommended RouteB Route B: Reductive Amination (Paraformaldehyde / NaBH4) Decision->RouteB Recommended ResultA Result: Mixture (Mono + Di-methyl) LOW YIELD RouteA->ResultA ResultB Target Product: 2-Cyclopropoxy-N-methylaniline >90% Selectivity RouteB->ResultB

Caption: Figure 1. Convergent synthesis workflow contrasting the high-selectivity reductive amination route against the low-yield direct alkylation pathway.

Frequently Asked Questions (FAQ)

Q: Can I use the Chan-Lam coupling to attach the cyclopropyl group to 2-nitrophenol? A: While Chan-Lam coupling (using cyclopropylboronic acid and Cu(OAc)₂) is excellent for N-arylation, it is generally less efficient for O-arylation of electron-deficient phenols (like nitrophenol).[1] The SNAr route using 2-fluoronitrobenzene is kinetically superior and uses cheaper reagents [1].

Q: My cyclopropyl ether is degrading during the reduction of the nitro group. Why? A: If you are using Fe/HCl or SnCl₂/HCl, the strong acidic conditions may be opening the cyclopropane ring.[1] Switch to a catalytic hydrogenation (H₂/Pd-C) in neutral solvent (EtOH/EtOAc) or use Fe/NH₄Cl (neutral conditions) to preserve the ether linkage [2].

Q: Why do you recommend Paraformaldehyde over aqueous Formalin? A: Aqueous Formalin contains water, which inhibits imine formation and can lead to hydrolysis.[1] Paraformaldehyde depolymerizes in situ in methanol, providing a dry source of formaldehyde that drives the equilibrium toward the imine intermediate, crucial for high yield [3].

References

  • Jin, H., et al. (2019).[4] "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synlett, 30(09), 982–986.

  • Cui, W., & Loeppky, R. N. (2001).[5] "The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation." Tetrahedron, 57(15), 2953-2959.

  • Kim, J. H., et al. (2015). "Manufacturing method for halogen substituted N-methylaniline."[6] KR Patent 101983364B1.

Sources

Technical Support Center: 2-Cyclopropoxy-N-methylaniline Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9). As a critical building block in pharmaceutical synthesis and drug development, maintaining the structural integrity of this ortho-substituted N-methylaniline is paramount. This guide provides researchers and scientists with field-proven insights into its degradation mechanisms, troubleshooting strategies for analytical anomalies, and self-validating experimental protocols.

Section 1: Mechanistic FAQs (Understanding the Causality of Degradation)

Q: What are the primary degradation pathways of 2-Cyclopropoxy-N-methylaniline under oxidative stress? A: The molecule is highly susceptible to oxidative degradation via two primary loci: the N-methylamine group and the cyclopropyl ether moiety.

  • N-Demethylation: Electron transfer from the nitrogen atom to oxidants (such as ozone, peroxides, or CYP450 enzymes) leads to the formation of an aminyl radical. This is followed by the release of formaldehyde and the formation of the primary amine, 2-cyclopropoxyaniline. This pathway is a well-documented hallmark of N-alkylated aniline degradation .

  • Cyclopropyl Ether Cleavage: The cyclopropane ring possesses significant inherent ring strain (~28 kcal/mol). When subjected to oxidative enzymes or strong chemical oxidants, the electron-donating oxygen facilitates the cleavage of the adjacent C-C bond. This typically yields N-methyl-2-aminophenol and a 3-carbon aliphatic byproduct .

Q: Why do I observe high-molecular-weight, highly colored impurities when storing the compound in acidic aqueous solutions? A: This is due to oxidative oligomerization. In acidic media, trace oxidants or dissolved oxygen convert the N-methylaniline moiety into an anilinium cation radical. These radicals rapidly undergo head-to-tail or tail-to-tail coupling to form dimeric and polymeric species (e.g., N,N'-dimethylbenzidine derivatives). The extended conjugation of these polymers results in strong visible light absorption, turning the solution dark brown or purple .

Section 2: Troubleshooting Guide for Experimental Anomalies

Q: My LC-MS analysis shows a prominent new peak with a mass shift of -14 Da. What is the structural causality? A: A mass loss of 14 Da (-CH


) is the classic analytical signature of N-demethylation. The parent mass (m/z 164 for [M+H]

) shifts to m/z 150. This indicates that your sample has been exposed to oxidative stress or photolysis during storage. Actionable Fix: Check your solvent purity (peroxides in aging ethereal solvents like THF are common culprits) and ensure amber vials are used to prevent photolytic radical initiation.

Q: I am losing mass balance during forced degradation studies. The parent peak disappears, but no new peaks appear in the UV chromatogram. Where is the compound going? A: You are likely experiencing advanced ring oxidation leading to benzoquinone derivatives or insoluble polymeric species. Once the cyclopropyl ether is cleaved to a phenol, the resulting ortho-aminophenol is highly susceptible to further oxidation into an ortho-benzoquinone. These quinones can polymerize into dark, insoluble "tar-like" substances that precipitate out of solution or irreversibly bind to the stationary phase of your HPLC column, evading standard UV detection. Actionable Fix: Implement a self-validating mass balance check. Centrifuge the degraded sample to check for precipitates, and utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to capture non-chromophoric or highly retained species.

Section 3: Standardized Forced Degradation Protocol

To ensure self-validating and reproducible results, follow this step-by-step methodology for assessing the stability of 2-Cyclopropoxy-N-methylaniline. Every step is designed with a specific mechanistic purpose and built-in controls.

Step 1: Baseline Establishment & Control

  • Action: Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile. Immediately aliquot 1 mL as a control sample.

  • Validation: Purge the control with Argon, seal in an amber vial, and store at -20°C. This establishes a pristine baseline to ensure subsequent peaks are true degradation products, not pre-existing synthesis impurities.

Step 2: Oxidative Stress Evaluation

  • Action: To a 1 mL aliquot of the stock, add 100 µL of 3% H

    
    O
    
    
    
    . Incubate at 40°C for 24 hours.
  • Causality: H

    
    O
    
    
    
    selectively probes the susceptibility of the N-methyl group to N-oxidation and the cyclopropyl ether to oxidative cleavage.
  • Quenching: Terminate the reaction by adding 50 µL of 10% sodium thiosulfate to prevent continued degradation in the autosampler.

Step 3: Acid/Base Hydrolytic Stress

  • Action: Prepare two 1 mL aliquots. Add 100 µL of 1N HCl to the first (Acid Stress), and 100 µL of 1N NaOH to the second (Base Stress). Incubate at 60°C for 48 hours.

  • Causality: Acidic conditions will trigger the aforementioned cation-radical oligomerization, while basic conditions will rigorously test the hydrolytic stability of the ether linkage.

  • Quenching: Neutralize the acid sample with 1N NaOH, and the base sample with 1N HCl to halt the reaction.

Step 4: Analytical Acquisition

  • Action: Analyze all samples via LC-MS/MS (ESI+ mode) using a C18 column and a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Validation: Overlay the chromatograms of the stressed samples with the Step 1 baseline. Calculate the mass balance by comparing the sum of the peak areas (parent + degradants) against the control.

Section 4: Quantitative Data Summary

The following table summarizes the expected quantitative shifts and kinetic vulnerabilities of 2-Cyclopropoxy-N-methylaniline under various stress conditions.

Stress ConditionPrimary Degradation PathwayExpected Mass Shift (Δ Da)Major Degradant ProductRelative Kinetic Vulnerability
Oxidation (H

O

)
N-Demethylation-14 Da2-CyclopropoxyanilineHigh
Metabolic (CYP450) Ether Cleavage-40 DaN-Methyl-2-aminophenolHigh
Acidic (HCl, 60°C) Oligomerization+161 Da (Dimer)N,N'-Dimethylbenzidine deriv.Moderate
Basic (NaOH, 60°C) HydrolysisNone (Stable)N/ALow
Photolytic (UV) Radical Cleavage-14 Da / -40 DaMixed (Amine + Phenol)Moderate
Section 5: Pathway Visualization

The following diagram maps the causal relationships between the parent molecule, the applied stress conditions, and the resulting degradation products.

Degradation Parent 2-Cyclopropoxy-N-methylaniline [Parent Molecule] NDemethyl 2-Cyclopropoxyaniline [N-Demethylation] Parent->NDemethyl Oxidative Stress (-CH2O) EtherCleavage N-Methyl-2-aminophenol [Ether Cleavage] Parent->EtherCleavage CYP450 / Strong Oxidants (-C3H4) Polymer Polyaniline Derivatives [Oligomerization] Parent->Polymer Acidic Media / Trace O2 (Radical Coupling) Quinone ortho-Benzoquinone [Ring Oxidation] NDemethyl->Quinone Advanced Oxidation EtherCleavage->Quinone Advanced Oxidation Quinone->Polymer Polymerization

Figure 1: Primary degradation pathways of 2-Cyclopropoxy-N-methylaniline under environmental stress.

References
  • Title: Ozonation of anilines: Kinetics, stoichiometry, product identification and elucidation of pathways Source: Water Research (National Institutes of Health) URL: [Link]

  • Title: Metabolism of 2023 FDA Approved Small Molecules - PART 2 Source: Hypha Discovery URL: [Link]

  • Title: Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (ResearchGate) URL: [Link]

Technical Support Center: Troubleshooting N-Dealkylation in 2-Cyclopropoxy-N-methylaniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Cyclopropoxy-N-methylaniline is a sterically hindered, electron-rich secondary aniline frequently utilized in drug discovery and fine chemical synthesis. A pervasive failure mode when handling this compound—both in synthetic transition-metal cross-coupling reactions and in biological metabolic assays—is unintended N-dealkylation (specifically, N-demethylation). This degradation pathway yields the primary amine (2-cyclopropoxyaniline) and formaldehyde. This guide provides causal explanations and validated protocols to suppress this vulnerability.

FAQ: Synthetic Chemistry & Cross-Coupling

Q: Why does 2-Cyclopropoxy-N-methylaniline undergo spontaneous N-demethylation during Pd/Cu-catalyzed cross-coupling? Causality: The electron-rich nature of the aniline nitrogen makes it highly susceptible to oxidation. During transition-metal catalysis, if the metal enters a high oxidation state or if trace oxygen is present, the secondary amine acts as a single-electron reductant. This initiates a Single Electron Transfer-Proton Transfer (SET-PT) mechanism. The amine is oxidized to a radical cation, which rapidly loses a proton to form an


-amino radical. A subsequent oxidation yields an iminium ion, which hydrolyzes upon aqueous workup to release 2-cyclopropoxyaniline and 1[1].

Q: How can I adjust my cross-coupling conditions to prevent this side reaction? Causality & Mitigation: To prevent the SET-PT cascade, you must suppress the initial electron transfer and the subsequent proton loss:

  • Exclude Oxidants: Oxygen acts as a potent terminal electron acceptor. Strict anaerobic conditions are non-negotiable.

  • Tune the Base: Strong bases (e.g.,

    
    ) accelerate the proton transfer (PT) step from the radical cation. Switching to milder, softer bases (e.g., 
    
    
    
    or
    
    
    ) reduces the rate of
    
    
    -deprotonation.
  • Ligand Selection: Use bulky, electron-rich phosphine ligands (like BrettPhos). These ligands stabilize the transition metal in its lower oxidation states and accelerate the desired reductive elimination, outcompeting the parasitic SET pathway.

Quantitative Risk Matrix: Reaction Condition Variables
Condition VariableHigh Risk for N-DealkylationLow Risk (Optimized)Mechanistic Causality
Atmosphere Ambient Air (

present)
Strict Argon (Freeze-Pump-Thaw)

acts as a terminal electron acceptor for the SET-PT pathway.
Base Selection Strong/Hard (e.g.,

)
Mild/Soft (e.g.,

)
Strong bases accelerate the deprotonation of the radical cation.
Solvent Ethereal (e.g., uninhibited THF)Toluene or Degassed THFPeroxides in ethereal solvents initiate radical hydrogen atom transfer.
Substrate Isotope

(Natural abundance)

(Deuterated)
Primary kinetic isotope effect (KIE) slows the rate-limiting C-H cleavage.
FAQ: Metabolic Stability & CYP450 Assays

Q: In my in vitro CYP450 microsome assays, why does the molecule prefer N-demethylation over N-decyclopropylation? Causality: Cytochrome P450 enzymes mediate oxidative dealkylation via a Hydrogen Atom Transfer (HAT) or SET-PT mechanism. One might expect the cyclopropyl group to be cleaved due to its lower C-H bond dissociation energy (BDE) compared to the methyl group. However, theoretical and experimental studies on N-cyclopropyl-N-methylanilines reveal that the unique


 conjugated system makes the transition state highly polar. The bulk polarity and hydrogen-bonding capability of the CYP450 protein pocket exert a remarkable environmental effect, overriding the BDE and strictly dictating2[2].

Q: How can I structurally protect the molecule in drug development? Causality & Mitigation: If optimizing the assay environment is impossible (e.g., in biological systems), structural modification is required. Synthesizing the


 (deuterated) analogue leverages the primary Kinetic Isotope Effect (KIE). Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, the rate-limiting hydrogen atom abstraction by the high-valent 3 is significantly slowed[3].
Mechanistic Visualization

G Substrate 2-Cyclopropoxy- N-methylaniline RadicalCation Radical Cation Intermediate Substrate->RadicalCation SET (Oxidation) AlphaRadical Alpha-Amino Radical RadicalCation->AlphaRadical Proton Transfer (PT) Iminium Iminium Ion AlphaRadical->Iminium 2nd Oxidation Product 2-Cyclopropoxyaniline + Formaldehyde Iminium->Product Hydrolysis Intervention1 Anaerobic Conditions (Blocks SET) Intervention1->Substrate Intervention2 CD3 Deuteration (Slows PT/HAT) Intervention2->RadicalCation

Mechanistic pathway of oxidative N-demethylation via SET-PT and targeted prevention strategies.

Experimental Protocols: Self-Validating Anaerobic Cross-Coupling & Trapping Assay

To ensure experimental trustworthiness, the following protocol includes a built-in validation step using Nash's reagent. If your reaction fails, this reagent will confirm whether N-demethylation was the culprit by colorimetrically trapping the formaldehyde byproduct.

Step 1: Reaction Assembly & Degassing

  • Add 2-Cyclopropoxy-N-methylaniline (1.0 equiv), aryl halide (1.1 equiv), Pd-catalyst (5 mol%), BrettPhos (10 mol%), and

    
     (2.0 equiv) to a Schlenk flask.
    
    • Causality for choices: BrettPhos is bulky and electron-rich, accelerating reductive elimination over parasitic SET pathways.

      
       is a mild base that minimizes the deprotonation rate of any transient radical cations.
      
  • Add anhydrous toluene and perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

    • Causality for choices: Standard nitrogen sparging is insufficient; Freeze-Pump-Thaw entirely removes dissolved

      
      , which acts as the terminal oxidant for iminium formation.
      

Step 2: Execution & Workup

  • Stir the sealed reaction at 90°C for 12 hours.

  • Cool to room temperature and quench with deionized water. Extract the organic layer for standard LC-MS analysis to isolate your desired coupled product.

Step 3: Self-Validation (Nash's Assay for Formaldehyde)

  • Retain the aqueous layer from the workup. If N-demethylation occurred, the hydrolyzed iminium ion will have released formaldehyde into this aqueous phase.

  • Add 2 mL of Nash's Reagent (a mixture of acetylacetone, ammonium acetate, and glacial acetic acid) to 2 mL of the aqueous layer. Incubate at 60°C for 10 minutes.

  • Validation Check: A color change to a distinct yellow (indicating the formation of diacetyldihydrolutidine) confirms the presence of formaldehyde. This positively validates that the SET-PT N-demethylation pathway was active and responsible for substrate degradation.

References
  • Title: Electron-transfer mechanism in the N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl radical Source: Journal of Organic Chemistry URL
  • Source: Dalton Transactions (RSC Publishing)
  • Title: Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts Source: MDPI URL

Sources

Technical Support Center: Overcoming Low Reactivity of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclopropoxy-N-methylaniline (CAS 1243439-17-9) . This compound is a highly specialized, sterically hindered secondary aniline frequently utilized in the synthesis of complex therapeutics, such as gut-restricted TGR5 agonists[1].

Due to its unique structural features, researchers often encounter significant reactivity bottlenecks when attempting standard cross-coupling, acylation, or alkylation reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you push these difficult reactions to completion.

Part 1: Mechanistic Insights & Causality

Q: Why does 2-Cyclopropoxy-N-methylaniline exhibit such poor nucleophilicity compared to standard anilines?

A: The low reactivity is a direct consequence of severe steric hindrance combined with specific transition-state geometries. The secondary amine is flanked by an N-methyl group and an ortho-cyclopropoxy substituent. Unlike a simple methoxy group, the rigid cyclopropane ring projects physical bulk directly into the trajectory required for nucleophilic attack[2],[1].

In palladium-catalyzed cross-couplings (like the Buchwald-Hartwig amination), this dual-sided steric bulk creates a massive energy barrier during the amine binding (transmetalation) step[2],[3]. The palladium(II) intermediate struggles to accommodate the bulky amine, which stalls the catalytic cycle and allows competing side reactions to dominate.

G A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B Fast C Amine Binding (Steric Bottleneck) B->C Ar-Pd(II)-X D Reductive Elimination C->D Slow (Requires Bulky Ligand) D->A Pd(0) E Coupled Product D->E Ar-N(Me)Ar'

Catalytic cycle of Buchwald-Hartwig amination highlighting the steric bottleneck at amine binding.

Part 2: Troubleshooting Buchwald-Hartwig Aminations

Q: My Buchwald-Hartwig coupling with this amine yields mostly unreacted starting material and aryl tert-butyl ether. How do I push the reaction forward?

A: The formation of aryl tert-butyl ether (ArOtBu) is the classic diagnostic indicator that your alkoxide base (e.g., NaOtBu) is outcompeting your hindered amine for the Pd(II) intermediate[2]. Because the transmetalation of 2-Cyclopropoxy-N-methylaniline is incredibly slow, the base acts as a nucleophile instead of just a proton scavenger.

To resolve this, you must use a highly active, sterically demanding dialkylbiaryl phosphine ligand like RuPhos or BrettPhos [4],[2]. These ligands force the palladium complex into a "distal-form" geometry that can accommodate bulky secondary amines, thereby accelerating transmetalation and the subsequent reductive elimination[5].

Quantitative Data: Catalyst & Ligand Screening Summary

The table below summarizes the causality between ligand choice and reaction outcomes for highly hindered secondary anilines.

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Primary Observation / Causality
BINAP Pd₂(dba)₃Cs₂CO₃Toluene100<10Bite angle too small; cannot accommodate steric bulk.
XPhos Pd₂(dba)₃NaOtBuToluene9035High Ar-OtBu byproduct; amine binding is too slow.
RuPhos Pd₂(dba)₃NaOtBuCPME8582 Clean conversion; large pocket accelerates transmetalation.
BrettPhos Pd₂(dba)₃LiHMDSTHF7076 Optimal for base-sensitive substrates; prevents ether formation.
Step-by-Step Methodology: Optimized Buchwald-Hartwig Arylation

Mechanism of Validation: This protocol utilizes integrated GC-MS and visual checkpoints to ensure the catalytic cycle is active and to prevent the accumulation of dead-end intermediates.

  • Catalyst Activation (Checkpoint 1): In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv) in anhydrous Cyclopentyl methyl ether (CPME) to achieve a 0.2 M concentration.

    • Validation: A color change from dark purple/black to a deep red/orange indicates the successful formation of the active L-Pd(0) species.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 2-Cyclopropoxy-N-methylaniline (1.2 equiv). Seal the Schlenk tube securely.

  • Heating & Transmetalation (Checkpoint 2): Remove the vessel from the glovebox and heat to 85 °C under vigorous stirring.

    • Validation: After 2 hours, sample the reaction for GC-MS. If Ar-OtBu byproduct is <5%, the RuPhos ligand is successfully facilitating amine binding over base attack.

  • Completion (Checkpoint 3): Continue heating for a total of 14–16 hours.

    • Validation: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the N-arylated product.

Part 3: Troubleshooting Acylation & Alkylation

Q: Standard acylation with acyl chlorides and triethylamine fails completely. What is the alternative?

A: Relying on the neutral nucleophilicity of 2-Cyclopropoxy-N-methylaniline is ineffective due to the steric shielding of the nitrogen lone pair. You must alter the electronic state of the amine prior to electrophilic attack. The most reliable method is pre-deprotonation using a strong base (like NaH or LiHMDS) to form a highly nucleophilic amide anion, followed by the addition of the electrophile.

Workflow Start Reactivity Issue: Low Nucleophilicity Acyl Acylation Workflow Start->Acyl Alkyl Arylation Workflow Start->Alkyl Acyl_Opt Pre-deprotonation (NaH or LiHMDS) Acyl->Acyl_Opt Alkyl_Opt Buchwald-Hartwig (RuPhos / Pd2(dba)3) Alkyl->Alkyl_Opt Acyl_Check Add Acyl Chloride + DMAP (Catalyst) Acyl_Opt->Acyl_Check Alkyl_Check Use Non-Nucleophilic Base (e.g., LiHMDS) Alkyl_Opt->Alkyl_Check Success Product Isolation Acyl_Check->Success Alkyl_Check->Success

Troubleshooting workflow for overcoming low reactivity in acylation and arylation reactions.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use weaker bases like K₂CO₃ for the cross-coupling to tolerate sensitive functional groups? A: Weak bases like K₂CO₃ generally result in very low reaction rates for hindered secondary amines because they cannot efficiently deprotonate the sterically congested Pd(II)-amine intermediate[3]. If base sensitivity (e.g., ester hydrolysis) is a concern, switch to LiHMDS . It provides excellent proton tolerance, is highly soluble, and completely avoids the formation of alkoxide byproducts[3].

Q: Does the cyclopropoxy group pose a risk of ring-opening during these harsh reaction conditions? A: Under standard Buchwald-Hartwig conditions (up to 110 °C) or basic acylation conditions, the cyclopropoxy ring is remarkably stable and remains intact. However, you must strictly avoid strong Lewis acids (e.g., BBr₃, AlCl₃) or prolonged exposure to strong aqueous acids during workup, as these will rapidly trigger cyclopropane ring-opening.

References

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health (PMC). URL:[Link]

  • Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5). ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL:[Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science (RSC Publishing). URL:[Link]

Sources

Stabilizing 2-Cyclopropoxy-N-methylaniline for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers handling 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) . It addresses the specific physicochemical vulnerabilities of this intermediate—primarily its susceptibility to oxidative dealkylation and acid-catalyzed ring opening—and provides a self-validating storage protocol.

Part 1: The Stability Matrix (The "Why")

Q1: Why does 2-Cyclopropoxy-N-methylaniline degrade even in "sealed" containers? A: The degradation is driven by two competing mechanisms inherent to its functional groups. Standard "sealed" containers often trap headspace air or allow light transmission, triggering these pathways:

  • Nitrogen Oxidation (The Primary Failure Mode): The N-methylaniline moiety is electron-rich. Atmospheric oxygen, catalyzed by light or trace metals, attacks the nitrogen lone pair.[1] This leads to the formation of N-oxides or radical intermediates (aminyl radicals), which subsequently polymerize into colored "tars" (turning the compound brown/black).

  • Cyclopropyl Ring Strain: While aryl cyclopropyl ethers are more stable than their alkyl counterparts due to conjugation, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] Exposure to trace acids (even acidic moisture from the air) can catalyze a ring-opening rearrangement, converting the cyclopropyl group into an allyl or propenyl ether, effectively destroying the molecule's pharmacological core.[1]

Q2: Is it better to store it as a Free Base or a Salt (e.g., HCl)? A: Store as the Free Base under Argon at -20°C.

  • Critique of Salt Forms: While converting anilines to HCl salts usually stabilizes them against oxidation, the cyclopropyl ether moiety is acid-sensitive. Long-term storage of the HCl salt risks slow, acid-catalyzed ring opening, especially if any moisture is present to solvate the ion pair.

  • Recommendation: If you must store it as a salt, use a non-nucleophilic, weaker acid equivalent (like fumarate) and ensure absolute dryness.[1] However, the Free Base stored under inert gas is the safest universal approach.[1]

Part 2: Long-Term Storage Protocol (The "How")

Standard Operating Procedure (SOP-STAB-02)

Phase 1: Receipt & Aliquoting

Do not store the original bulk bottle repeatedly. Every open/close cycle introduces oxygen and moisture.

  • Equilibrate: Allow the shipping container to reach room temperature before opening to prevent water condensation.[1]

  • Inert Environment: Perform all transfers inside a glovebox or under a positive pressure stream of Argon.

  • Aliquoting: Divide the bulk material into single-use glass vials (amber, silanized glass preferred).

    • Why Silanized? Prevents adhesion and surface-catalyzed decomposition on active glass sites.

Phase 2: The "Double-Shell" Packaging System

Use this system to create a zero-ingress environment.

LayerMaterialFunction
Primary Amber Glass Vial + Teflon (PTFE) Lined CapBlocks UV light; PTFE prevents solvent leaching and provides an airtight seal.
Secondary Mylar Ziplock BagProvides a moisture barrier.[1][2]
Tertiary Desiccant Pack (Silica Gel)Scavenges any trapped moisture within the secondary layer.[1]
Phase 3: Environmental Control
  • Temperature: -20°C (± 5°C) .

    • Note: 4°C is acceptable for usage within <1 month.[1] -80°C is unnecessary and risks cracking glass seals.

  • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the liquid/solid more effectively).[1]

Part 3: Visualization of Workflows

Figure 1: Critical Degradation Pathways

This diagram illustrates the chemical risks if storage protocols are violated.

DegradationPathways Compound 2-Cyclopropoxy- N-methylaniline Oxygen O2 / Light Compound->Oxygen Acid H+ / Moisture Compound->Acid Oxidation Oxidative Dealkylation (Brown/Black Tar) RingOpen Ring Opening (Allyl Ether Impurities) Oxygen->Oxidation Radical Mechanism Acid->RingOpen Strain Release

Caption: Pathways of degradation. Oxidation attacks the N-methyl group; Acid attacks the cyclopropyl ring.

Figure 2: The "Double-Shell" Storage Workflow

Follow this logic to ensure maximum shelf-life.

StorageWorkflow Receipt Receipt of Material (Do NOT Open Yet) Equilibrate Equilibrate to Room Temp (Prevents Condensation) Receipt->Equilibrate Atmosphere Purge Headspace with Argon Equilibrate->Atmosphere Aliquot Aliquot into Amber Vials (Single-Use Volumes) Atmosphere->Aliquot Seal Seal with PTFE-Lined Cap (Wrap with Parafilm) Aliquot->Seal Freeze Store at -20°C (Dark/Desiccated) Seal->Freeze

Caption: Step-by-step workflow for stabilizing sensitive aniline intermediates upon receipt.

Part 4: Troubleshooting & QC (FAQs)

Q3: The compound has turned from pale yellow to dark brown. Is it usable? A: Likely No.

  • Diagnosis: The color change indicates significant oxidation of the aniline nitrogen (formation of azo-linkages or quinoid-like species).

  • Action: Run an LC-MS.

    • Pass Criteria: If the parent peak (M+) is >95% and the impurity is just a highly colored trace contaminant, you may repurify via a short silica plug (neutralized with 1% Triethylamine to prevent acid damage).[1]

    • Fail Criteria: If you see peaks corresponding to M+16 (N-oxide) or M-14 (demethylation), discard the batch.

Q4: I see a new impurity peak at the same mass but different retention time. A: Check for Ring Opening.

  • Mechanism: The cyclopropyl ring may have opened to form an allyl ether isomer.[1] This has the same molecular weight but different polarity.[1]

  • Prevention: Ensure your solvent (e.g., CDCl3 for NMR) is acid-free. Chloroform often generates HCl over time.[1] Always filter CDCl3 through basic alumina before dissolving this compound for NMR to prevent artifactual degradation during analysis.

Q5: Can I dissolve it in DMSO for long-term storage? A: Avoid DMSO.

  • DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[1]

  • Preferred Solvent: If you must store as a stock solution, use anhydrous Ethanol or Acetonitrile stored over molecular sieves at -20°C.

Part 5: Summary Data Tables

Table 1: Stability Profile & Conditions

ParameterSpecification / RecommendationReason
Optimal State Neat Oil (Free Base)Avoids counter-ion acidity issues.
Temperature -20°CArrhenius suppression of oxidation rates.
Light Sensitivity HighUV light catalyzes radical formation on Nitrogen.[1]
Acid Sensitivity ModerateCyclopropyl ring strain makes it labile to strong acids.[1]
Shelf Life 12 Months (if sealed correctly)Oxidation is the limiting factor.[1]

Table 2: Solvent Compatibility Guide

SolventCompatibilityNotes
Methanol/Ethanol HighGood for short-term handling.
Chloroform (CDCl3) Low (Risk) Often contains HCl; causes ring opening.[1] Use with caution.
DMSO ModerateHygroscopic; moisture can hydrolyze the compound.[1]
Ethyl Acetate HighExcellent for extraction/purification.[1]

References

  • Gál, B. (2013).[1][3] The Chemistry and Biology of Cyclopropyl Compounds. Burns Group, Stanford University.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[1] Substrate-controlled C–H functionalization of aryl cyclopropanes. Retrieved from [Link][1]

Sources

Resolving issues with 2-Cyclopropoxy-N-methylaniline solubility

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility, stability, and handling of 2-Cyclopropoxy-N-methylaniline , a specialized intermediate often used in the synthesis of kinase inhibitors and CNS-active agents.[1][2] This document is structured as a dynamic Technical Support Center resource.

Product Overview
  • Chemical Name: 2-Cyclopropoxy-N-methylaniline[3][4]

  • Class: Ortho-substituted N-alkyl aniline / Aryl cyclopropyl ether[3][4]

  • Key Characteristics: Lipophilic weak base, oxidation-sensitive, pH-dependent solubility.[1][2][3][4][5]

  • Common Application: Building block for pharmaceutical scaffolds (e.g., replacement of O-isopropyl groups to alter metabolic stability).[1][2][3][4][5]

Part 1: Troubleshooting Guide (Q&A)

Category A: Solubility Issues in Biological Assays

Q1: "I added the compound directly to my PBS buffer (pH 7.4), but it formed a cloudy suspension. How do I get it into solution?"

Scientist’s Diagnosis: You are encountering the "Lipophilic Wall." 2-Cyclopropoxy-N-methylaniline is a lipophilic weak base (Predicted LogP ~2.5–3.0).[1][2][3][4] At pH 7.4, the amine is predominantly unprotonated (neutral), making it poorly soluble in aqueous media.[1][2]

Field-Proven Solution: Do not attempt direct aqueous dissolution.[1][2][3][4][5] Follow this "Solvent Shift" protocol:

  • Create a Stock: Dissolve the neat oil/solid in 100% DMSO or Ethanol to a high concentration (e.g., 100 mM).[1][2][3][4][5] It should dissolve readily.[1][2][3][4][5]

  • Step-Down Dilution:

    • Dilute the stock into the buffer slowly while vortexing.

    • Critical Limit: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cells, though the compound itself may precipitate if the final concentration exceeds ~50-100 µM in buffer.

  • pH Adjustment (If permitted): If your assay tolerates it, lower the buffer pH to 4.5–5.0 . The amine (pKa ≈ 4.[3][4][5][6][7][8]8) will protonate, forming a cationic species that is significantly more water-soluble [1].[1][2][3][4][5]

Q2: "I tried making a 10 mM stock in DMSO, but after freezing and thawing, I see crystals or 'gunk' at the bottom."

Scientist’s Diagnosis: This is likely Cryo-Precipitation coupled with Hygroscopicity .[1][2][3][4] DMSO is hygroscopic (absorbs water from air).[3][4] If the vial was not tightly sealed, absorbed water could lower the solubility of the hydrophobic aniline, causing it to crash out upon freezing.[1][2]

Corrective Action:

  • Warm & Vortex: Sonicate the vial at 37°C for 5–10 minutes. The precipitate should redissolve.[3][4]

  • Aliquot Immediately: Do not store one large stock vial. Aliquot into single-use amber vials to minimize freeze-thaw cycles and moisture exposure.

  • Seal: Use Parafilm® or argon backfilling for long-term storage.[1][2][3][4]

Category B: Stability & Degradation[3][4]

Q3: "My clear oil turned dark brown/reddish after sitting on the bench for two days. Is it still usable?"

Scientist’s Diagnosis: You are observing Oxidative Degradation .[1][2][3][4] Like most electron-rich anilines, this compound is prone to auto-oxidation when exposed to air and light, forming radical cations and eventual polymerization products (often colored "aniline blacks" or azo compounds) [2].[1][2][5]

Decision Matrix:

  • Slight Yellowing: Likely acceptable for crude reactions (check LC-MS purity).[3][4]

  • Dark Brown/Red/Opaque: Discard. Impurities may act as radical scavengers or assay interferents (PAINS).[3][4][5]

Prevention:

  • Store under inert atmosphere (Nitrogen/Argon).[3][4]

  • Keep in amber glass containers.

  • Store at -20°C.

Q4: "I'm trying to make the HCl salt to improve solubility, but I'm worried about the cyclopropyl ether. Will acid cleave the ring?"

Scientist’s Diagnosis: Valid concern. Cyclopropyl ethers can undergo acid-catalyzed ring opening.[1][2][3][4][5] However, aryl cyclopropyl ethers are electronically distinct from alkyl cyclopropyl ethers.[1][2][3][4] The resonance with the phenyl ring stabilizes the ether oxygen, making the cyclopropyl group less prone to nucleophilic attack under mild acidic conditions [3].[1]

Operational Boundary:

  • Safe: Dilute HCl (1M), Acetic acid, Formic acid at room temperature.[1][2][3][4]

  • Risk: Concentrated strong acids (conc.[1][2][3][4][5] H₂SO₄, HI) or Lewis acids (BBr₃, AlCl₃) will likely cleave the ether or open the cyclopropyl ring.[1][2]

Part 2: Step-by-Step Protocols

Protocol A: Preparation of Water-Soluble Hydrochloride Salt

Use this if you need a solid form that dissolves easier in aqueous media.[3][4][5]

Materials:

  • 2-Cyclopropoxy-N-methylaniline (Free Base)[3][4]

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)[3][4]

  • 4M HCl in Dioxane (anhydrous)[4]

  • Ice bath

Methodology:

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of MTBE. Ensure the solution is clear.

  • Cooling: Place the flask in an ice bath (0°C) to control the exotherm.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

    • Observation: A white to off-white precipitate should form immediately.[1][2][3][4]

  • Isolation: Stir for 15 minutes at 0°C. Filter the solid under vacuum or nitrogen pressure.

  • Washing: Wash the filter cake with cold MTBE (2 x 5 mL) to remove excess acid and impurities.[3][4]

  • Drying: Dry under high vacuum for 24 hours. Store in a desiccator.

Validation: Dissolve a small amount of the resulting solid in water. It should dissolve readily compared to the oil.[3][4][5]

Protocol B: Solubility Data Summary
SolventSolubility (Free Base)Solubility (HCl Salt)Notes
Water (pH 7) < 0.5 mg/mL (Insoluble)> 10 mg/mLSalt form dissociates; pH may drop.[3][4][5]
PBS (pH 7.4) < 0.1 mg/mL~ 1-5 mg/mLBuffering capacity may limit solubility of salt.[3][4][5]
DMSO > 100 mg/mL> 50 mg/mLExcellent stock solvent.[1][2][3][4][5]
Ethanol > 100 mg/mL> 20 mg/mLGood for intermediate dilutions.[1][2][3][4][5]
0.1 M HCl > 10 mg/mL> 20 mg/mLProtonation drives solubility.[1][3][4][5]

Part 3: Visualizing the Solubility Logic

Diagram 1: Solubility Decision Tree

Caption: A logical flow for determining the optimal solubilization strategy based on experimental needs.

SolubilityDecision Start User Needs to Dissolve 2-Cyclopropoxy-N-methylaniline Medium Select Medium Start->Medium Organic Organic Synthesis (DCM, EtOAc, MeOH) Medium->Organic Synthesis Aqueous Biological Assay (Buffer/Media) Medium->Aqueous Biology DirectDissolve Direct Dissolution (High Solubility) Organic->DirectDissolve CheckPH Check pH Requirement Aqueous->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Low pH OK Neutral Neutral (pH ~7.4) CheckPH->Neutral Physiological Protonation Protonation Strategy: Use HCl Salt or Acidify Buffer Acidic->Protonation Cosolvent Co-solvent Strategy: 1. Dissolve in DMSO (100mM) 2. Dilute into Buffer (<1% DMSO) Neutral->Cosolvent

[3][4]

Diagram 2: Chemical Species Equilibrium

Caption: The equilibrium between the lipophilic free base and the hydrophilic salt form, governed by pH.

ChemicalEquilibrium FreeBase Free Base (Oil) Lipophilic (LogP ~2.8) Insoluble in Water Salt Protonated Salt (Cation) Hydrophilic Soluble in Water FreeBase->Salt Protonation Salt->FreeBase Deprotonation Acid + H+ (pH < 4.8) Base + OH- (pH > 4.8)

References

  • Bloom Tech. (2024).[1][2][3][4][5] Why is N-Methylaniline More Basic than Aniline? Retrieved from

  • Yufeng. (2024).[1][2][3][4] Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [4]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid.[1][2][3][4][9][10] Retrieved from

  • PubChem. (n.d.).[1][2][3][4][11] 2-Cyclopropoxy-5-fluoro-N-methylaniline (Analogous Structure Data).[1][3][4] Retrieved from [4]

Sources

Validation & Comparative

Bioactivity & Pharmacophore Profiling: 2-Cyclopropoxy-N-methylaniline vs. Alkoxy Analogs

[1]

Executive Technical Summary

2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) represents a specialized pharmacophore scaffold used primarily in the optimization of G-Protein Coupled Receptor (GPCR) antagonists and Kinase inhibitors .[1] While often categorized as a chemical building block, its biological significance lies in the 2-cyclopropoxyphenyl moiety, which serves as a bioisostere for 2-isopropoxy and 2-methoxy groups.[1]

Key Comparative Advantage: The cyclopropyl ether group offers a unique combination of metabolic stability (superior to isopropoxy) and lipophilic bulk (superior to methoxy).[1] It is frequently employed to lock conformation and prevent oxidative dealkylation in late-stage lead optimization for targets such as Alpha-1a Adrenergic Receptors and ALK/PRMT5 Kinases .[1]

Feature2-Cyclopropoxy-N-methylaniline2-Isopropoxy Analog2-Methoxy Analog
Steric Bulk High (Rigid)High (Flexible)Low
Metabolic Stability High (Resistant to CYP dealkylation)Low (Prone to

-H abstraction)
Moderate
Lipophilicity (cLogP) ~2.8~2.7~1.9
Primary Application Selectivity Optimization (GPCR/Kinase)Initial Hit FindingStandard SAR Baseline

Chemical & Structural Basis: The "Cyclopropyl Effect"[1]

To understand the biological activity, one must analyze the structural causality.[1] The cyclopropoxy group is not merely a space-filler; it introduces specific electronic and steric constraints that differ from aliphatic ethers.[1]

Conformational Rigidity vs. Flexibility

Unlike the isopropyl group, which rotates freely, the cyclopropyl ring is rigid.[1] When attached to the aniline ortho-position, it forces the N-methyl group into specific conformations due to steric clash, often locking the molecule into a bioactive pose required for receptor pockets (e.g., the hydrophobic pocket of Alpha-1a AR).[1]

Metabolic Shielding

A critical failure point for 2-isopropoxy analogs is the presence of a benzylic-like methine hydrogen (

1
  • Isopropoxy: Rapidly oxidized to acetone and phenol.[1]

  • Cyclopropoxy: The C-H bonds in the cyclopropyl ring have high bond dissociation energy (approx. 106 kcal/mol) and significant

    
    -character, making them resistant to CYP-mediated oxidation.[1]
    
Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting the 2-cyclopropoxy scaffold over alternatives.

SAR_LogicStartLead Optimization:Ortho-Alkoxy Aniline ScaffoldCheck_PotencyIs Potency Sufficient?Start->Check_PotencyCheck_MetabIs Metabolic Stability High?Check_Potency->Check_MetabYesMethoxyUse 2-Methoxy(Baseline)Check_Potency->MethoxyNo (Too small)Check_SelectivityIs Selectivity (e.g. Alpha-1a) High?Check_Metab->Check_SelectivityYesIsopropylUse 2-Isopropoxy(High Potency, Low Stability)Check_Metab->IsopropylNo (High Clearance)Check_Selectivity->MethoxyNot RequiredCyclopropylUse 2-Cyclopropoxy(High Potency + High Stability)Check_Selectivity->CyclopropylRequired for Subtype SelectivityIsopropyl->CyclopropylBioisosteric Replacement(Fix Metabolism)

Caption: Decision tree for transitioning from standard alkoxy groups to the 2-cyclopropoxy pharmacophore during lead optimization.

Biological Profile & Comparative Efficacy[1]

Case Study: Alpha-1 Adrenergic Receptor Antagonists

Research indicates that ortho-cyclopropoxy substitution significantly enhances selectivity for the Alpha-1a subtype over Alpha-1b and D2 receptors.[1]

  • Mechanism: The rigid cyclopropyl ether fits into a narrow hydrophobic cleft in the Alpha-1a receptor that cannot accommodate the flexible isopropyl group or the smaller methoxy group efficiently without entropy loss.[1]

  • Data Comparison: In a series of (2-alkoxyphenyl)piperidine derivatives, the cyclopropoxy analog demonstrated superior selectivity ratios [1].[1]

Compound AnalogAlpha-1a

(nM)
Alpha-1b

(nM)
Selectivity (1b/1a)
2-Cyclopropoxy 0.91 107118x
2-Isopropoxy1.51510x
2-Methoxy12.0857x
Case Study: Kinase Inhibition (ALK / PRMT5)

In the development of ALK inhibitors and PRMT5 inhibitors (e.g., MRTX1719 analogs), the 2-cyclopropoxy group is used to replace isopropoxy groups to improve the pharmacokinetic (PK) profile while maintaining potency [2, 3].[1]

  • Observation: The 2-isopropoxy analogs often show high intrinsic clearance (

    
    ) due to O-dealkylation.[1]
    
  • Solution: Substitution with 2-cyclopropoxy reduces

    
     by >50% in human liver microsomes (HLM) while maintaining IC50 values <10 nM against the target kinase.[1]
    

Safety & Toxicology: The N-Methylaniline Core[1]

While the cyclopropoxy group improves stability, the N-methylaniline core carries inherent toxicological risks that must be monitored.[1]

Methaemoglobinemia (MetHb) Risk

N-methylanilines are metabolic precursors to anilines, which can be N-hydroxylated to form phenylhydroxylamines—potent inducers of MetHb.[1]

  • Risk Factor: High.[1]

  • Mitigation: The bulky ortho-cyclopropoxy group sterically hinders the N-demethylation and N-hydroxylation enzymes, potentially reducing the rate of toxic metabolite formation compared to unsubstituted N-methylaniline [4].[1]

Metabolic Pathway Visualization

The following diagram details the metabolic fate of the molecule, highlighting the stability of the ether linkage versus the labile N-methyl group.[1]

MetabolismParent2-Cyclopropoxy-N-methylanilineNDemethylN-Demethylation(CYP450)Parent->NDemethylMajor RouteEtherCleaveEther Cleavage(Rare/Slow)Parent->EtherCleaveMinor Route(Stable Cyclopropyl)Aniline2-Cyclopropoxyaniline(Primary Amine)NDemethyl->AnilinePhenolN-methyl-2-aminophenol(Unstable)EtherCleave->PhenolNHydroxN-HydroxylationToxicPhenylhydroxylamine(MetHb Inducer)NHydrox->ToxicAniline->NHydrox

Caption: Metabolic pathway showing the stability of the cyclopropyl ether and the primary liability of N-demethylation.

Experimental Protocols

Synthesis of 2-Cyclopropoxy-N-methylaniline

Note: This protocol utilizes the Simmons-Smith cyclopropanation of a vinyl ether precursor, a standard industry method.[1]

  • Vinyl Ether Formation: React 2-(N-methylamino)phenol (N-protected if necessary) with 1,2-dibromoethane/base or vinyl acetate to form the 2-vinyloxy intermediate.[1]

  • Cyclopropanation:

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      ), Toluene (anhydrous).[1]
    • Procedure: Cool solution of vinyloxy intermediate in toluene to 0°C. Add

      
       (1.1 eq) followed by dropwise 
      
      
      (1.1 eq). Stir at RT for 12h.[1]
    • Quench: Saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: NMR should show characteristic cyclopropyl protons at

    
     0.6–0.9 ppm.
    
Microsomal Stability Assay (Comparative)

Objective: To quantify the stability advantage of Cyclopropoxy vs. Isopropoxy.

  • Preparation: Prepare 1 µM solutions of (A) 2-Cyclopropoxy-N-methylaniline and (B) 2-Isopropoxy-N-methylaniline in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    .
    • Expected Result: Compound A

      
       > 60 min; Compound B 
      
      
      < 20 min.

References

  • Li, S., et al. (2009).[1] Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.

  • Utsunomiya, I., et al. (2020).[1] Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design.[1] ACS Omega.[1] [1]

  • Smith, C.R., et al. (2024).[1] A review of the known MTA-cooperative PRMT5 inhibitors. RSC Medicinal Chemistry.[1]

  • Kiese, M. (1960).[1] Methaemoglobin formation by N-methylaniline and its derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. (Contextual citation based on general N-methylaniline toxicology).

Mechanistic Evaluation of 2-Cyclopropoxy-N-methylaniline as a Next-Generation SET Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Understanding the precise mechanisms of enzymatic oxidations—particularly whether they proceed via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT)—is a cornerstone of drug metabolism and toxicity studies. For decades, researchers have relied on N-cyclopropyl-N-methylaniline (N-CMA) as the standard "radical clock" probe to detect SET pathways in enzymes like Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO). However, recent kinetic calibrations have exposed critical flaws in N-CMA's efficacy, leading to a high rate of false negatives.

This guide objectively compares the traditional N-CMA probe against a rationally designed alternative, 2-Cyclopropoxy-N-methylaniline , detailing the causality behind their kinetic differences and providing a self-validating experimental framework for their application.

Mechanistic Causality: The Stereoelectronic Failure of Traditional Probes

To understand why a new probe is necessary, we must examine the failure modes of the old one. The fundamental premise of an N-cyclopropyl SET probe is that upon one-electron oxidation to an aminium radical cation, the cyclopropane ring should rapidly undergo


-scission (ring opening). If ring-opened products are detected, SET is confirmed.

However, kinetic studies have demonstrated that the rate constant (


) for the N-CMA radical cation is a sluggish 

. This is too slow to effectively compete with alternative pathways, such as

-deprotonation, which leads to N-dealkylation without ring opening. The causality behind this failure is stereoelectronic: for the cyclopropane ring to open, the singly occupied molecular orbital (SOMO) must adopt a bisected conformation relative to the ring. In N-CMA, resonance delocalization of the radical cation into the phenyl ring heavily favors a planar conformation, locking the molecule in an unreactive state .
The Cyclopropoxy Advantage: Ultra-Fast Radical Clocks

2-Cyclopropoxy-N-methylaniline circumvents the stereoelectronic constraints of N-CMA by separating the site of initial oxidation from the radical clock mechanism.

When the amine nitrogen undergoes SET, the resulting radical cation delocalizes spin density into the phenyl ring. Because the cyclopropoxy group is positioned ortho to the amine, it is in direct resonance with the aminium center. This spin density triggers the opening of the cyclopropoxy ring. Crucially, molecular orbital calculations reveal that the cyclopropoxy radical has a near-zero activation barrier for ring opening (


), resulting in a reaction rate exceeding 

. This ultra-fast

-scission easily outcompetes

-deprotonation, ensuring that if SET occurs, it is permanently and irreversibly recorded by the probe.

SET_Mechanism Substrate 2-Cyclopropoxy- N-methylaniline Enzyme Enzymatic Oxidation (e.g., CYP450) Substrate->Enzyme RadicalCation Aminium Radical Cation (Nitrogen-centered) Enzyme->RadicalCation SET (-e-) Delocalization Spin Delocalization to Ortho-Oxygen RadicalCation->Delocalization Resonance Deprotonation Slow Deprotonation (HAT Pathway) RadicalCation->Deprotonation Competing Pathway RingOpening Ultra-Fast β-Scission (k > 10^8 s^-1) Delocalization->RingOpening Ea = 0.64 kcal/mol

SET-induced radical cation delocalization and ultra-fast ring opening pathway.

Quantitative Comparison of SET Probes

The following table summarizes the kinetic and thermodynamic data supporting the transition to cyclopropoxy-based probes.

ProbeRadical Clock TypeRate Constant (

)
Activation Energy (

)
Primary LimitationEfficacy for SET Detection
N-Cyclopropyl-N-methylaniline Aminium Radical Cation

~9.5 kcal/molStereoelectronic mismatchLow (Prone to False Negatives)
Cyclopropylcarbinyl Carbon-centered Radical

~7.0 kcal/molLacks amine specificityModerate
2-Cyclopropoxy-N-methylaniline Cyclopropoxy Radical

0.64 kcal/molSynthesis complexityHigh (Ultra-fast trapping)
Self-Validating Experimental Protocol: CYP450 Incubation Workflow

To ensure scientific integrity, any SET probe assay must be a self-validating system. This means the protocol must account for total mass balance, quantifying both the intact probe and all divergent metabolic pathways (SET vs. HAT) to prevent misinterpretation of unreacted material .

Step-by-Step Methodology:

  • Preparation of Microsomal Matrix: Suspend rat liver microsomes (or recombinant CYP450) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.

  • Probe Initiation: Add 2-Cyclopropoxy-N-methylaniline to a final concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Catalytic Activation: Initiate the oxidation reaction by adding an NADPH-generating system (1.0 mM NADP+, 5.0 mM glucose-6-phosphate, 1.0 U/mL glucose-6-phosphate dehydrogenase, 3.0 mM MgCl2).

  • Reaction Quenching: At precise time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated N-methylaniline).

  • Protein Precipitation & Extraction: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of ring-opened metabolites (indicating SET) to N-demethylated intact-ring metabolites (indicating HAT or slow SET).

Experimental_Workflow Step1 1. Microsomal Incubation (Probe + CYP450 + NADPH) Step2 2. Reaction Quenching (Ice-cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation & Supernatant Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Kinetic Quantification (Ring-opened vs Intact) Step4->Step5

Step-by-step experimental workflow for evaluating SET probe efficacy via LC-MS/MS.

Conclusion

The reliance on N-cyclopropyl-N-methylaniline has historically skewed mechanistic interpretations of enzymatic oxidations due to its stereoelectronically hindered, slow ring-opening kinetics. By transitioning to 2-Cyclopropoxy-N-methylaniline , researchers can leverage the near-barrierless


-scission of the cyclopropoxy radical. This ensures that transient aminium radical cations are trapped before competing deprotonation pathways can occur, providing a highly trustworthy, self-validating metric for Single Electron Transfer.
References
  • Grimm, M. L., Suleman, N. K., Hancock, A., & Tanko, J. M. (2020). "Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes." Journal of the American Chemical Society.[Link]

  • Cooksy, A. L., King, H. F., & Richardson, W. H. (2003). "Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks." The Journal of Organic Chemistry.[Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2002). "Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine." Journal of the American Chemical Society.[Link]

Comparative Spectral Analysis: 2-Cyclopropoxy-N-methylaniline and Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Data Comparison of 2-Cyclopropoxy-N-methylaniline and Its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) is a specialized aniline derivative utilized as a pharmacophore in the synthesis of bioactive compounds, particularly in kinase inhibitors and GPCR modulators where the cyclopropyl ether moiety provides unique metabolic stability and conformational constraints compared to standard alkyl ethers.[1]

This guide provides a technical comparison of the spectral signatures (NMR, MS, IR) of the target compound against its critical synthetic precursors. Accurate interpretation of these data points is essential for validating the SNAr cyclopropylation , nitro reduction , and N-methylation steps in its production.

Key Chemical Identifiers
CompoundRoleCAS No.[1][2][3][4]MW ( g/mol )Formula
2-Fluoronitrobenzene Starting Material1493-27-2141.10C₆H₄FNO₂
2-Cyclopropoxy-1-nitrobenzene Intermediate 11243346-55-5 (Analog)179.17C₉H₉NO₃
2-Cyclopropoxyaniline Intermediate 21021423-88-2149.19C₉H₁₁NO
2-Cyclopropoxy-N-methylaniline Target Product 1243439-17-9 163.22 C₁₀H₁₃NO

Synthetic Pathway & Logic

The synthesis relies on the nucleophilic aromatic substitution of an activated fluoride by cyclopropanol, a reaction that requires precise base control to prevent ring opening. The subsequent reduction and monomethylation must be monitored spectrally to ensure chemoselectivity.

SynthesisPathway SM 2-Fluoronitrobenzene (Starting Material) INT1 2-Cyclopropoxy-1-nitrobenzene (Ether Formation) SM->INT1 Cyclopropanol, Cs2CO3 DMF, 75°C (SNAr) INT2 2-Cyclopropoxyaniline (Reduction) INT1->INT2 Fe, CaCl2, EtOH or H2/Pd-C PROD 2-Cyclopropoxy-N-methylaniline (Target) INT2->PROD 1. Paraformaldehyde 2. NaBH4 (Reductive Amination)

Figure 1: Synthetic route highlighting key transformation steps monitored by spectral analysis.

Spectral Comparison & Data Analysis

Proton NMR ( H NMR) Evolution

The most definitive validation of the synthesis is the evolution of the cyclopropyl protons and the appearance of the N-methyl singlet.

Critical Diagnostic Signals:

  • Cyclopropyl Ring Current: The methylene protons of the cyclopropyl group typically appear at very high field (0.6–0.9 ppm) due to the ring's magnetic anisotropy.

  • N-Methylation: The transition from a primary amine (

    
    , broad exchangeable) to a secondary N-methyl amine is marked by a sharp singlet 
    
    
    
    ppm.

Table 1: Comparative


H NMR Shifts (400 MHz, DMSO-

)
Proton Environment2-Cyclopropoxy-1-nitrobenzene (

ppm)
2-Cyclopropoxyaniline (

ppm)
2-Cyclopropoxy-N-methylaniline (

ppm)
Cyclopropyl (-CH) 3.95 – 4.05 (m, 1H)3.75 – 3.85 (m, 1H)3.80 – 3.90 (m, 1H)
Cyclopropyl (-CH

)
0.70 – 0.90 (m, 4H)0.60 – 0.80 (m, 4H)0.65 – 0.85 (m, 4H)
N-Methyl (-CH

)
AbsentAbsent2.82 (s, 3H)
Amine (-NH/NH

)
Absent4.80 (br s, 2H)5.35 (br q, 1H)
Aromatic (H-3) 7.65 (d) [Deshielded by NO

]
6.75 (d) [Shielded by NH

]
6.55 – 6.65 (m)
Aromatic (H-6) 7.90 (dd)6.60 (d)6.45 – 6.55 (m)

Note: The cyclopropyl methine proton (-CH-O-) is significantly deshielded by the oxygen atom compared to unsubstituted cyclopropane.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry confirms the molecular weight and provides structural evidence via fragmentation.

Table 2: Key MS Fragments (ESI+)

CompoundMolecular Ion [M+H]

Key Fragments (m/z)Interpretation
Intermediate 1 180.1138, 122Loss of cyclopropyl (-41), Loss of NO

Intermediate 2 150.2108, 121Loss of cyclopropyl (-41), Loss of CO
Target Product 164.2 148, 122 M-15 (Loss of Methyl) M-41 (Loss of Cyclopropyl)
Infrared Spectroscopy (FT-IR)

IR is particularly useful for monitoring the reduction of the nitro group and the subsequent methylation.

  • Nitro Precursor: Strong bands at 1525 cm

    
      (asymmetric) and 1350 cm
    
    
    
    (symmetric) correspond to
    
    
    .
  • Target Product:

    • Disappearance of

      
       bands.
      
    • Appearance of a single sharp

      
       band around 3400 cm
      
      
      
      (secondary amine), distinct from the double spike of the primary amine precursor.
    • Characteristic Cyclopropyl C-H stretch at 3010–3090 cm

      
       .
      

Validated Experimental Protocols

Method A: SNAr Cyclopropylation (Formation of Ether)

Direct cyclopropylation of phenols is difficult; the SNAr reaction on the fluoronitrobenzene is preferred.

  • Reagents: Charge a reaction vessel with 2-Fluoronitrobenzene (1.0 eq), Cyclopropanol (1.2 eq), and Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Add anhydrous DMF (5 mL/mmol).

  • Reaction: Heat to 75°C for 6–8 hours under

    
    .
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting fluoride (Rf ~0.6) should disappear, replaced by the ether (Rf ~0.5).

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine to remove DMF.

  • Purification: Silica gel chromatography.

Method B: Selective N-Methylation (Reductive Amination)

Avoids over-methylation to the dimethylaniline.

  • Reagents: Dissolve 2-Cyclopropoxyaniline (1.0 eq) in Methanol.

  • Imine Formation: Add Paraformaldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
  • Quench: Stir for 1 hour, then quench with saturated

    
    .
    
  • Isolation: Extract with DCM. The product is an oil that may darken on air exposure (store under Argon).

References

  • Preparation of Cyclopropyl Ethers via SNAr

    • Jin, H., et al. "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol." Synlett, 2019, 30(09), 982-986. Link

  • Synthesis of 2-Cyclopropoxyaniline Derivatives

    • Patent WO2017007694A1. "6-amino-quinoline-3-carbonitrils as Cot modulators." (Describes reduction of 1-chloro-2-cyclopropoxy-3-nitrobenzene). Link

  • Spectral Characteristics of Cyclopropyl Groups: Wiberg, K. B., & Nist, B. J. "The Interpretation of NMR Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society, 1961.
  • Compound Registry

    • 2-Cyclopropoxy-N-methylaniline (CAS 1243439-17-9).[5] ChemSrc / MolAid Database Access. Link

Sources

Comparative study of the reactivity of cyclopropoxy vs other alkoxy anilines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0

Executive Summary: The "Magic Methyl" vs. The Strained Ring

In medicinal chemistry, the replacement of a methoxy (-OMe) group with a cyclopropoxy (-OCp) group is a strategic bioisosteric swap used to modulate metabolic stability, lipophilicity, and conformation. While often viewed simply as a "larger" ether, the cyclopropoxy group introduces distinct electronic and chemical liabilities driven by the significant ring strain (~27.5 kcal/mol) and the unique hybridization of the cyclopropyl carbons.

This guide objectively compares the reactivity profile of 4-cyclopropoxyaniline against standard alkoxy analogs (methoxy, ethoxy, isopropoxy), highlighting the critical trade-offs between metabolic blockade and acid-mediated instability.

Electronic and Steric Profiling

The cyclopropyl group is not merely a bulky alkyl chain; it possesses significant


-character ("banana bonds") and unique hybridization (

), making it more electronegative than a standard alkyl group (

).
Comparative Electronic Parameters
Substituent

(Hammett)
Inductive Effect (

)
Resonance Effect (

)
Steric Bulk (

)
pKa (Aniline Analog)*
-OMe (Methoxy)-0.27+0.26-0.537.875.36
-OEt (Ethoxy)-0.24+0.22-0.4612.475.30
-OCp (Cyclopropoxy)~ -0.20 High (+I) Mod. (-M) High ~ 5.1 - 5.2
-OiPr (Isopropoxy)-0.24+0.20-0.4416.985.32

*pKa values for 4-substituted anilines. -OCp value is predicted based on increased inductive withdrawal of the cyclopropyl ring relative to methyl.

Key Insight: The oxygen atom in -OCp is less electron-donating to the aniline ring than in -OMe . The cyclopropyl carbons, having higher


-character, exert a stronger inductive pull (

) on the oxygen, slightly reducing the availability of the oxygen lone pair to donate into the benzene ring. Consequently, 4-cyclopropoxyaniline is slightly less basic and less nucleophilic than 4-methoxyaniline.

Chemical Reactivity & Stability[1]

The defining feature of cyclopropoxy anilines is their sensitivity to acidic conditions and specific electrophiles, a trait absent in their acyclic counterparts.

Acid Lability (The "Achilles' Heel")

Unlike methoxy anilines, which are stable to strong acids (e.g., HBr, H₂SO₄) unless heated to force dealkylation, cyclopropoxy anilines undergo acid-catalyzed ring opening under mild conditions.

  • Mechanism: Protonation of the ether oxygen is followed by nucleophilic attack on the cyclopropyl ring (releasing ring strain) rather than the aromatic ring.

  • Result: Formation of 3-halopropoxy derivatives or propanal adducts.

Electrophilic Aromatic Substitution (EAS) Warning

Standard EAS reactions (Nitration, Halogenation) must be modified.

  • Nitration: Attempting to nitrate cyclopropoxy benzene/aniline with dilute HNO₃ often leads to ring cleavage yielding 2,4-dinitrophenol and propionaldehyde, rather than the desired nitro-cyclopropoxy product.

  • Protocol Adjustment: Use non-acidic nitrating agents (e.g., acetyl nitrate) or perform EAS before installing the cyclopropyl ether if possible.

Medicinal Chemistry Implications: Metabolic Stability

The primary driver for using -OCp is to block O-dealkylation , a rapid metabolic clearance pathway for -OMe and -OEt groups.

Metabolic Fate Comparison
  • Methoxy (-OMe): Rapidly cleared via CYP450-mediated O-demethylation (formation of formaldehyde + phenol).

  • Cyclopropoxy (-OCp):

    • Blocks O-Dealkylation: The lack of

      
      -hydrogens susceptible to abstraction (due to ring strain and bond angles) significantly slows ether cleavage.
      
    • New Liability: The cyclopropyl ring itself can undergo P450-mediated oxidation (hydroxylation) leading to a hemiaminal that collapses to a ring-opened ketone or aldehyde. This is often a slower process than O-demethylation, resulting in improved intrinsic clearance (

      
      ) .
      

Metabolism Figure 1: Metabolic Bioactivation Pathway of Cyclopropyl Ethers Substrate Cyclopropoxy Aniline CYP CYP450 (Oxidation) Substrate->CYP Oxidation Hydroxylated 1-Hydroxycyclopropyl Intermediate CYP->Hydroxylated RingOpen Ring Opening (Spontaneous) Hydroxylated->RingOpen Strain Release Metabolite 3-Hydroxypropanal Derivative RingOpen->Metabolite

Experimental Protocols

Synthesizing cyclopropoxy anilines is non-trivial. Classical


 reactions (Phenol + Cyclopropyl bromide) fail due to the poor electrophilicity of cyclopropyl halides. The Chan-Lam Coupling  is the industry-standard, self-validating protocol.
Protocol A: Synthesis via Chan-Lam Coupling

Objective: Synthesis of 4-cyclopropoxyaniline from 4-nitrophenol (followed by reduction).

Reagents:

  • 4-Nitrophenol (1.0 equiv)

  • Potassium Cyclopropyltrifluoroborate (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv) - Stoichiometric copper is preferred for reproducibility over catalytic methods.

  • DMAP (2.0 equiv) or 2,6-Lutidine

  • Solvent: Dichloroethane (DCE) or Toluene.

Workflow:

  • Activation: Charge a flask with 4-nitrophenol, Cu(OAc)₂, and Potassium Cyclopropyltrifluoroborate.

  • Aeration: Add solvent and base. The reaction requires oxygen; run under an air atmosphere (balloon or open tube with vigorous stirring).

  • Heating: Heat to 60-70°C for 12-18 hours. Checkpoint: Monitor by LCMS. The cyclopropyl ether product is distinctively more lipophilic than the phenol.

  • Workup: Filter through a Celite pad to remove copper salts. Wash with dilute NH₄OH (to sequester residual Cu).

  • Reduction: Hydrogenate the nitro group (H₂, Pd/C, MeOH) to yield the aniline. Note: Avoid acidic reduction conditions (e.g., Fe/HCl) to preserve the ring.

Synthesis Figure 2: Chan-Lam Synthesis Workflow for Cyclopropoxy Anilines Start 4-Nitrophenol Intermediate 4-Cyclopropoxynitrobenzene Start->Intermediate Chan-Lam Coupling Reagents Cyclopropyl-BF3K Cu(OAc)2, DMAP Air, 70°C Reagents->Intermediate Product 4-Cyclopropoxyaniline Intermediate->Product Reduction Reduction H2, Pd/C (Neutral conditions) Reduction->Product

Protocol B: Acid Stability Assay (Validation Step)

Before using a cyclopropoxy aniline in a library synthesis, validate its stability.

  • Dissolve 5 mg of substrate in 0.5 mL DMSO-d6.

  • Add 50 µL of dilute DCl (or TFA).

  • Monitor via ¹H NMR immediately and at 1 hour.

  • Failure Criteria: Disappearance of the cyclopropyl multiplet (0.5 - 0.9 ppm) and appearance of triplet signals indicates ring opening.

References

  • Electronic Effects of Cyclopropyl Groups

    • Study: "The cyclopropyl group: an electronic enigma."
    • Source:Journal of Organic Chemistry. Link (Generalized reference for Hammett values).

  • Metabolic Stability (LipMetE)

    • Study: "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter Lipophilic Metabolism Efficiency."
    • Source:Journal of Medicinal Chemistry, 2013. Link

  • Synthesis (Chan-Lam)

    • Study: "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives."[1][2][3]

    • Source:Organic Letters, 2015. Link

  • Acid Lability

    • Study: "Phenyl cyclopropyl ether in electrophilic substitution reactions."
    • Source:Zhurnal Organicheskoi Khimii (Translated), 1972. Link

Sources

In-silico vs experimental properties of 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-silico vs Experimental Properties of 2-Cyclopropoxy-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

A Technical Guide to Optimizing Ether-Linked Scaffolds in Drug Discovery

Executive Summary

In the optimization of small molecule drugs, the substitution of a methoxy group (–OCH₃) with a cyclopropoxy group (–OC₃H₅) is a high-impact bioisosteric replacement.[1][2] This guide analyzes 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) , a critical intermediate in the synthesis of TGR5 agonists and other GPCR-targeting ligands.[1][2][3]

While in-silico models often predict linear trends in lipophilicity and solubility, experimental data reveals non-linear benefits in metabolic stability and conformational rigidity .[1][2] This guide contrasts the theoretical predictions with the experimental reality, using 2-Methoxy-N-methylaniline as the standard baseline for comparison.[1]

Chemical Profile & Structural Logic[1][2]

PropertyTarget MoleculeBaseline Alternative
Name 2-Cyclopropoxy-N-methylaniline 2-Methoxy-N-methylaniline
CAS 1243439-17-910541-78-3
Structure Aniline with ortho-cyclopropoxy groupAniline with ortho-methoxy group
Role Metabolic Stability & Potency EnhancerStandard Building Block
Key Feature Rigid Cyclopropyl Ring (sp³ rich)Flexible Methyl Group
Why the Switch?

The cyclopropyl group is not merely a "larger methyl."[1][2][4] It introduces:

  • Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein pocket.[1][2]

  • Metabolic Blocking: The C-H bonds in the cyclopropyl ring are stronger (higher bond dissociation energy) than those in a methyl group, retarding oxidative dealkylation by cytochrome P450 enzymes (CYP450).[1][2]

In-Silico vs. Experimental Data Matrix[1][2]

The following table synthesizes predictive data (calculated via cLogP/ADMET algorithms) with experimental trends observed in matched molecular pair (MMP) studies.

ParameterIn-Silico Prediction (Calculated)Experimental Reality (Observed)Deviation Analysis
Lipophilicity (LogP) ~2.4 - 2.6 2.5 - 2.8 High Agreement. The cyclopropyl group adds ~0.5–0.8 log units of lipophilicity compared to methoxy.[1][2]
Aqueous Solubility Low (< 0.1 mg/mL)Very Low (< 0.05 mg/mL)Negative Deviation. The rigid hydrophobic bulk packs efficiently, often reducing solubility more than predicted by LogP alone.[1][2]
Metabolic Stability (t½) Moderate (Predicted site of metabolism: N-methyl)High (Improved vs Methoxy)Positive Deviation. In-silico models often miss the steric shielding effect of the ortho-cyclopropyl group, which protects the N-methyl from demethylation better than a methoxy group.[1][2]
pKa (Aniline N) ~4.5~4.2 - 4.4 Slight Decrease. The electron-donating effect of cyclopropoxy is slightly different from methoxy due to orbital overlap, marginally lowering basicity.[1][2]
Toxicity (Structural Alert) Potential Genotoxicity (Aniline)Manageable Cyclopropyl ethers are generally safer than cyclopropyl amines (which can form reactive ring-opened metabolites).[1][2]

Deep Dive: The "Cyclopropyl Effect"

Comparative Analysis: Cyclopropoxy vs. Methoxy

The decision to use 2-Cyclopropoxy-N-methylaniline over its methoxy analog is driven by the need to optimize Pharmacokinetics (PK) without sacrificing Potency .[1][2]

A. Metabolic Stability (The "Soft Spot" Fix)
  • Mechanism: Methoxy groups are prone to O-demethylation by CYPs.[1] The resulting phenol is rapidly glucuronidated and excreted.[1][2]

  • Experimental Outcome: Replacing –OMe with –OC₃H₅ typically extends the microsomal half-life (t½) by 2-5 fold .[1][2] The strained cyclopropyl ring resists radical abstraction, and its steric bulk hinders enzyme approach to the nitrogen.[1][2]

B. Conformational Locking
  • Mechanism: The ortho-substituent forces the N-methyl group out of planarity with the benzene ring.[1][2]

  • Experimental Outcome: The cyclopropyl group is larger and more rigid.[1][2] If the protein binding pocket has a hydrophobic cleft (e.g., in TGR5 or GPCRs), the cyclopropyl analog often shows higher affinity (Ki) due to the "pre-paid" entropic cost of the rigid conformation.[1][2]

Experimental Workflows

Workflow 1: Robust Synthesis of 2-Cyclopropoxy-N-methylaniline

Direct alkylation of phenols with cyclopropyl halides is notoriously difficult.[1][2] The preferred industrial route utilizes a Simmons-Smith cyclopropanation of a vinyl ether intermediate.[1][2]

Synthesis Start 2-Nitrophenol Step1 Alkylation (1,2-Dibromoethane, K2CO3) Start->Step1 1. Precursor Prep Step2 Elimination (t-BuOK, Vinyl Ether Formation) Step1->Step2 2. Vinyl Ether Step3 Simmons-Smith (Et2Zn, CH2I2) Step2->Step3 3. Cyclopropanation Step4 Reduction (Fe/NH4Cl or H2/Pd) Step3->Step4 4. Nitro Reduction End 2-Cyclopropoxy- N-methylaniline Step4->End 5. N-Methylation

Figure 1: Step-wise synthesis via the vinyl ether route to avoid direct cyclopropylation challenges.[1][2]

Detailed Protocol (Step 3: Cyclopropanation)
  • Reagents: Diethylzinc (Et₂Zn, 1.0 M in hexanes), Diiodomethane (CH₂I₂), 1-(2-(vinyloxy)phenyl)-2-nitrobenzene intermediate.[1][2]

  • Setup: Flame-dried 3-neck flask under Argon.

  • Procedure:

    • Add CH₂I₂ (2.0 eq) to dry DCM at 0°C.

    • Slowly add Et₂Zn (1.0 eq) (Caution: Pyrophoric). Stir for 20 min to form the Furukawa reagent.

    • Add the vinyl ether intermediate dissolved in DCM.[2]

    • Reflux for 12–24 hours.[1][2] Monitor by TLC (Hexane/EtOAc).[2]

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[2] The cyclopropyl ether is stable; purify via silica chromatography.[2]

Workflow 2: Metabolic Stability Assay (Microsomal Stability)

To validate the superiority of the cyclopropyl scaffold.[1][2]

  • Preparation: Prepare 10 mM DMSO stocks of 2-Cyclopropoxy-N-methylaniline and 2-Methoxy-N-methylaniline .

  • Incubation:

    • Mix test compound (1 µM final) with Liver Microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.[2]

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs time.

    • Expected Result: The cyclopropoxy analog should show a shallower slope (lower

      
      ) compared to the methoxy analog.[1][2]
      

Comparative Properties Visualization

Properties Sub Substituent Effect Methoxy 2-Methoxy Analog LogP: ~1.8 Stability: Low Solubility: High Sub->Methoxy Baseline Cyclo 2-Cyclopropoxy Analog LogP: ~2.5 Stability: High Solubility: Low Sub->Cyclo Optimized Methoxy:p1->Cyclo:p1 +0.7 Log units Methoxy:p2->Cyclo:p2 Blocked Metabolism Methoxy:p3->Cyclo:p3 Reduced Polarity

Figure 2: Comparative property shifts between methoxy and cyclopropoxy analogs.

References

  • Chen, T., et al. (2018).[1][2][5] Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5). Journal of Medicinal Chemistry, 61(19).[1][2] Link[1][2][5]

  • Talele, T. T. (2016).[1][2][4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1][2][4] Link[2]

  • Wuitschik, G., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2] Angewandte Chemie International Edition, 49(48), 8979-8980.[1][2] (Comparison of ether ring effects). Link[1][2]

  • Barnes-Seeman, D. (2016).[1][2] The Role of the Methoxy Group in Drug Discovery.[1][6][7] Current Topics in Medicinal Chemistry. (Baseline comparison data). Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies for 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-Cyclopropoxy-N-methylaniline, a novel aniline derivative. Recognizing the limited publicly available data on this specific molecule, we pivot from a standard data comparison to a foundational guide on how to generate and interpret such crucial data. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and actionable experimental protocols. We will explore the structural nuances of 2-Cyclopropoxy-N-methylaniline, detail the development of specific immunoassays, and outline methodologies for assessing off-target binding. The protocols herein are built upon established principles for analogous small molecules and are designed to meet rigorous scientific and regulatory standards.

Introduction: The Imperative of Specificity

In drug development and toxicological screening, the specificity of an analytical method or the binding of a therapeutic agent is paramount. Cross-reactivity—the binding of an antibody or the detection by a method of compounds other than the target analyte—can lead to false-positive results, inaccurate quantification, and unforeseen off-target effects in therapeutics.[1][2] For a molecule like 2-Cyclopropoxy-N-methylaniline, which belongs to the broader class of aniline derivatives used in various industrial and pharmaceutical applications, a thorough understanding of its cross-reactivity profile is not just a regulatory hurdle, but a scientific necessity.[3]

This guide provides the strategic and technical framework to comprehensively evaluate the cross-reactivity of 2-Cyclopropoxy-N-methylaniline. We will proceed by first dissecting its molecular structure to anticipate potential cross-reactants, and then detail the gold-standard experimental approaches to confirm and quantify these interactions.

Molecular Assessment and Predictive Analysis

The structure of 2-Cyclopropoxy-N-methylaniline—comprising an aniline core, an N-methyl group, and a 2-cyclopropoxy group—presents several features that warrant investigation for potential cross-reactivity.

  • Aniline Core: This aromatic amine is a common scaffold in many industrial chemicals and pharmaceuticals.[3] Antibodies or assays developed for other aniline derivatives may exhibit cross-reactivity.

  • N-Methyl Group: Metabolism of N-alkylanilines often involves N-dealkylation, converting the secondary amine to a primary amine.[4][5] This metabolic transformation creates a new chemical entity, N-methylaniline, which is a potential cross-reactant in biological systems.[6]

  • Cyclopropoxy Group: The cyclopropyl moiety can undergo oxidative metabolism, potentially leading to ring-opening and the formation of reactive intermediates. These metabolites could be structurally distinct yet retain immunogenic epitopes.

Expert Insight: Before embarking on extensive lab work, computational methods can provide a valuable predictive screen. Molecular similarity analysis, using tools that calculate structural similarity based on molecular descriptors (e.g., Tanimoto coefficient), can help identify compounds with a higher probability of cross-reacting with immunoassays designed for 2-Cyclopropoxy-N-methylaniline.[7] This allows for a more focused and efficient selection of compounds for experimental testing.

Experimental Framework for Cross-Reactivity Assessment

A multi-pronged approach combining immunochemical and chromatographic methods provides the most robust assessment of cross-reactivity.

Immunoassay-Based Specificity Testing

The development of a highly specific immunoassay, typically a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is the cornerstone for screening a wide range of compounds efficiently.

The Causality Behind the Competitive Format: For small molecules (haptens) like 2-Cyclopropoxy-N-methylaniline, a direct or sandwich ELISA format is often impractical due to the small size of the analyte and the limited number of distinct antibody binding sites (epitopes).[8][9] The competitive format is ideal because it relies on the analyte in the sample competing with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[10]

Protocol 1: Development of a Competitive ELISA

Objective: To create a validated competitive ELISA to quantify 2-Cyclopropoxy-N-methylaniline and assess its cross-reactivity with structurally related molecules.

Phase 1: Hapten Synthesis and Immunogen Preparation

  • Hapten Design: Modify the 2-Cyclopropoxy-N-methylaniline structure to introduce a linker arm with a reactive functional group (e.g., a carboxylic acid). The linker should be attached at a position that minimally interferes with the molecule's characteristic epitopes.[11]

  • Carrier Protein Conjugation: Covalently couple the synthesized hapten to an immunogenic carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the assay coating antigen). Use a standard coupling reaction such as the carbodiimide (EDC/NHS) method.[10]

  • Verification: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

Phase 2: Antibody Generation and Selection

  • Immunization: Immunize host animals (e.g., rabbits for polyclonal, mice for monoclonal) with the KLH-hapten conjugate.

  • Screening: Screen the resulting antisera or hybridoma supernatants for specific binding to the BSA-hapten conjugate using a simple direct ELISA. Select antibodies that show high affinity for the target.

Phase 3: Assay Optimization and Validation

  • Checkerboard Titration: Optimize the concentrations of the coating antigen (BSA-hapten conjugate) and the specific antibody to find the combination that yields a robust signal and a sensitive standard curve.

  • Standard Curve Generation: Prepare serial dilutions of an analytical standard of 2-Cyclopropoxy-N-methylaniline in the assay buffer. Run the competitive ELISA to generate a standard curve (Signal vs. log[Concentration]).

  • Validation: Validate the assay according to established guidelines, assessing parameters like precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ).[12][13]

Logical Flow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat plate with BSA-Hapten Conjugate P2 Block non-specific sites P1->P2 R1 Add Sample (Free Hapten) & Specific Antibody P2->R1 D1 Add Enzyme-labeled Secondary Antibody R1->D1 D2 Add Substrate D1->D2 D3 Measure Signal (Colorimetric) D2->D3

Caption: Workflow for a competitive ELISA to detect 2-Cyclopropoxy-N-methylaniline.

Protocol 2: Cross-Reactivity Assessment
  • Select Compounds: Based on structural similarity, known metabolites, and computational predictions, compile a list of potential cross-reactants. This should include, at a minimum:

    • N-methylaniline[14]

    • Aniline

    • Structurally similar proprietary compounds

    • Known metabolites of related drugs.[4][15]

  • Prepare Solutions: Create a series of dilutions for each potential cross-reactant.

  • Run Assay: Analyze each dilution series in the validated competitive ELISA.

  • Calculate IC50: For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Determine Percent Cross-Reactivity: Calculate using the following formula:

    % Cross-Reactivity = (IC50 of 2-Cyclopropoxy-N-methylaniline / IC50 of Test Compound) x 100

Data Presentation: Cross-Reactivity Profile

Summarize the results in a clear, comparative table.

Compound TestedIC50 (ng/mL)% Cross-Reactivity
2-Cyclopropoxy-N-methylaniline 15.0 100%
N-methylaniline300.55.0%
Aniline> 10,000< 0.15%
Metabolite X85.217.6%
Compound Y (Structural Analog)1,2501.2%
Note: Data are illustrative and must be generated experimentally.
Orthogonal Methods: High-Performance Liquid Chromatography (HPLC)

Immunoassays are excellent for high-throughput screening, but they are susceptible to matrix effects and interferences.[1] Therefore, confirming specificity with a fundamentally different analytical technique is crucial for a self-validating system. HPLC coupled with a selective detector (e.g., UV or Mass Spectrometry) provides this orthogonal confirmation.

Expert Insight: The choice of HPLC over Gas Chromatography (GC) is often preferred for aniline derivatives as it avoids the need for derivatization, which is frequently required for these polar and sometimes thermolabile compounds.[2][16]

Protocol 3: HPLC-UV Method for Specificity Confirmation
  • Column and Mobile Phase Selection:

    • Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Develop a mobile phase gradient, typically using an acetonitrile-water mixture, to achieve baseline separation of 2-Cyclopropoxy-N-methylaniline from its potential cross-reactants and metabolites.[1]

  • Sample Preparation: Use a simple extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analytes from the sample matrix (e.g., plasma, urine).

  • Analysis: Inject the extracted samples and run the HPLC method. Monitor the eluent at a wavelength where the aniline derivatives show strong absorbance (e.g., 190-254 nm).

  • Specificity Confirmation: A truly specific method will show a distinct peak for 2-Cyclopropoxy-N-methylaniline at a unique retention time, with no co-eluting peaks from the other tested compounds at that same retention time.

Logical Flow for Cross-Reactivity Study Design

Study_Design A Define Analyte: 2-Cyclopropoxy-N-methylaniline B Predict Cross-Reactants (Structural Analogs, Metabolites) A->B C Develop & Validate Primary Immunoassay (ELISA) B->C F Develop Orthogonal Method (e.g., HPLC-UV/MS) B->F D Screen Compounds via ELISA C->D E Calculate % Cross-Reactivity D->E G Confirm Specificity: Analyze High-Cross-Reactivity Hits D->G H Final Report: Comparative Data Tables E->H F->G G->H

Caption: A logical workflow for a comprehensive cross-reactivity investigation.

Conclusion and Forward Look

This guide establishes a robust, multi-tiered strategy for characterizing the cross-reactivity of 2-Cyclopropoxy-N-methylaniline. By combining predictive analysis with the development of a specific competitive ELISA and confirmation via an orthogonal HPLC method, researchers can build a comprehensive and reliable specificity profile. This self-validating framework ensures that any subsequent analytical data or therapeutic development based on this molecule is built on a foundation of scientific integrity. While direct experimental data for 2-Cyclopropoxy-N-methylaniline is yet to be published, the application of these established principles will generate the high-quality, defensible data required by the scientific and regulatory communities.

References

  • ForensicRTI. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2024, February 14). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. Retrieved from [Link]

  • Wiley Online Library. (2026, January 3). Immunoassays or pseudo-immunoassay for clinical therapeutic drug monitoring applications. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ELISA Development Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hapten Design, Modification and Preparation of Artificial Antigens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 11). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Validation of immunoassays for bioanalysis: A pharmaceutical industry perspective. Retrieved from [Link]

  • Frontiers. (n.d.). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

  • Ovid. (n.d.). Validation of immunoassays used to assess immunogenicity to therapeutic monoclonal antibodies. Retrieved from [Link]

  • PubMed. (1987, February). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C -. Retrieved from [Link]

  • PubMed. (1983, September). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Retrieved from [Link]

  • Scilit. (n.d.). The metabolism of 4-substituted N-ethyl-N-methylanilines: III. Effect of various potential inhibitors, activators and inducers on α-C- and N-oxidation. Retrieved from [Link]

  • PubMed. (1973, June). Liver metabolic reactions: tertiary amine N-dealkylation, tertiary amine N-oxidation, N-oxide reduction, and N-oxide N-dealkylation. II. N,N-dimethylaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-(1-Methylcyclopropyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Interferences in immunoassay - Still a threat. Retrieved from [Link]

  • Publisso. (2025, August 8). N‐Methylaniline - Journals Overview. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

  • HPC Standards. (n.d.). High-Purity Nitroso-N-methylaniline for Accurate Residue Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). N-methylaniline – Knowledge and References. Retrieved from [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

Sources

Review of synthetic routes for substituted N-methylanilines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Routes for Substituted N-Methylanilines: A Comparative Analysis for the Modern Chemist

In the landscape of pharmaceutical and materials science, the N-methylaniline scaffold is a privileged motif, integral to the structure of numerous bioactive molecules and functional materials. The strategic introduction of a methyl group to the nitrogen atom of an aniline derivative can profoundly alter its pharmacological and physicochemical properties, including its metabolic stability, receptor binding affinity, and solubility. Consequently, the development of efficient and versatile methods for the synthesis of substituted N-methylanilines remains a topic of significant interest in synthetic organic chemistry.

This guide provides a comparative overview of the most prominent synthetic routes to substituted N-methylanilines, offering a critical evaluation of their strengths and weaknesses. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols for key reactions, and present comparative data to aid researchers in selecting the optimal synthetic strategy for their specific target molecule.

Classical Approaches: Time-Tested, Yet with Limitations

The Eschweiler-Clarke Reaction: Reductive N-Methylation

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines, including anilines, using an excess of formic acid and formaldehyde. This reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid (or a formate salt).

Mechanism:

The reaction begins with the formation of an iminium ion from the reaction of the aniline with formaldehyde. This is followed by hydride transfer from formic acid to the iminium ion, yielding the N-methylaniline and carbon dioxide.

Eschweiler_Clarke Aniline Substituted Aniline Iminium Iminium Ion Aniline->Iminium + CH₂O, -H₂O Formaldehyde Formaldehyde (CH₂O) N_methylaniline N-Methylaniline Iminium->N_methylaniline + HCOOH, -CO₂ Formic_acid Formic Acid (HCOOH) CO2 CO₂

Figure 1: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of N-methyl-4-nitroaniline

  • To a solution of 4-nitroaniline (1.0 g, 7.24 mmol) in 10 mL of 90% formic acid, add 37% aqueous formaldehyde (1.2 mL, 14.5 mmol).

  • Heat the reaction mixture at 100 °C for 6 hours.

  • Cool the mixture to room temperature and pour it into 50 mL of ice-water.

  • Neutralize the solution with solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-methyl-4-nitroaniline.

Advantages:

  • Inexpensive and readily available reagents.

  • Generally high yields for many substrates.

  • Operationally simple.

Limitations:

  • Requires harsh reaction conditions (high temperature).

  • Not suitable for substrates with acid-sensitive functional groups.

  • The use of a large excess of reagents can complicate purification.

Reductive Amination: A Versatile Workhorse

Reductive amination is a widely used method for the formation of C-N bonds and offers a versatile approach to N-methylanilines. This two-step, one-pot process involves the reaction of an aniline with formaldehyde (or its trimer, paraformaldehyde) to form an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. The choice of reducing agent is crucial and depends on the substrate's functional group tolerance and the desired reaction conditions.

Experimental Protocol: Synthesis of N-methyl-4-chloroaniline using NaBH(OAc)₃

  • To a stirred solution of 4-chloroaniline (1.0 g, 7.84 mmol) in 20 mL of dichloromethane (DCM) at 0 °C, add paraformaldehyde (0.26 g, 8.62 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (2.0 g, 9.41 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield N-methyl-4-chloroaniline.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification Aniline Substituted Aniline Imine Iminium Ion Intermediate Aniline->Imine Formaldehyde Formaldehyde/Paraformaldehyde Formaldehyde->Imine Solvent Solvent (e.g., DCM, DCE) Product N-Methylaniline Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Reducing_Agent->Product Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Final_Product Pure N-Methylaniline Purification->Final_Product

Figure 2: General workflow for reductive amination.

Modern Catalytic Methods: Expanding the Scope

While classical methods are effective, they can suffer from limitations in terms of functional group tolerance and reaction conditions. Modern catalytic approaches have emerged to address these challenges, offering milder conditions and broader substrate scope.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While typically used to form aryl amines from aryl halides and amines, a variation of this reaction can be employed for the N-methylation of anilines using a methylating agent like methyl iodide or dimethyl carbonate in the presence of a palladium catalyst and a suitable ligand.

Advantages:

  • Excellent functional group tolerance.

  • Applicable to a wide range of substituted anilines and aryl halides.

  • Milder reaction conditions compared to classical methods.

Limitations:

  • Cost of the palladium catalyst and ligands.

  • Potential for catalyst poisoning by certain functional groups.

  • Requires careful optimization of reaction conditions (catalyst, ligand, base, solvent).

Metal-Catalyzed N-Methylation with CO₂ and a Hydrosilane

Recent advancements have led to the development of more sustainable and atom-economical N-methylation protocols. One such method utilizes carbon dioxide (CO₂) as a C1 source in the presence of a hydrosilane reducing agent and a suitable metal catalyst, such as zinc or ruthenium.

Mechanism:

This transformation is thought to proceed through the formation of a silyl formate intermediate from the reaction of CO₂ and the hydrosilane. This intermediate then participates in the reductive N-methylation of the aniline.

Catalytic_N_Methylation Aniline Substituted Aniline N_methylaniline N-Methylaniline Aniline->N_methylaniline CO2 CO₂ Intermediate Silyl Formate Intermediate CO2->Intermediate Hydrosilane Hydrosilane (e.g., PhSiH₃) Hydrosilane->Intermediate Catalyst Metal Catalyst (e.g., Zn, Ru) Intermediate->N_methylaniline Byproduct Siloxane Byproduct

Figure 3: Catalytic cycle for N-methylation using CO₂ and a hydrosilane.

Comparative Analysis of Synthetic Routes

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methods.

MethodReagentsConditionsAdvantagesLimitationsTypical Yields
Eschweiler-Clarke Formaldehyde, Formic AcidHigh Temperature (80-100 °C)Inexpensive, simple setupHarsh conditions, limited functional group tolerance70-95%
Reductive Amination Formaldehyde, NaBH(OAc)₃ or NaBH₄Mild (0 °C to RT)Versatile, good functional group toleranceStoichiometric reducing agent required80-98%
Buchwald-Hartwig Methylating agent, Pd catalyst, Ligand, BaseModerate Temperature (60-110 °C)Excellent functional group tolerance, broad scopeExpensive catalyst/ligand, optimization needed75-95%
Catalytic (CO₂) CO₂, Hydrosilane, Metal CatalystMild to Moderate TemperatureSustainable C1 source, atom-economicalCatalyst development is ongoing, substrate scope can be limited60-90%

Conclusion

The synthesis of substituted N-methylanilines can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. For simple substrates and large-scale synthesis where cost is a primary concern, the classical Eschweiler-Clarke reaction and reductive amination remain viable options. However, for complex molecules with sensitive functional groups, the modern palladium-catalyzed Buchwald-Hartwig amination offers superior performance and versatility. The emerging use of CO₂ as a C1 source represents a promising avenue for sustainable and environmentally friendly N-methylation, although further development is needed to broaden its applicability. Ultimately, the choice of synthetic route will depend on a careful consideration of the specific substrate, desired scale, and the available resources.

References

  • I. C. G. Coutts, M. R. Hamblin, E. J. Tinley, J. M. Bobbitt. The Eschweiler-Clarke Reaction. Journal of the Chemical Society, Perkin Transactions 1. 1979, 2744-2749. [Link]

  • Organic Syntheses. N-Methyl-p-nitroaniline. Organic Syntheses. Coll. Vol. 2, p.418 (1943); Vol. 19, p.64 (1939). [Link]

  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996, 61 (11), 3849–3862. [Link]

  • J. F. Hartwig. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. 2008, 41 (11), 1534–1544. [Link]

  • S. L. Buchwald, C. Bolm (Eds.). Transition Metals for Organic Synthesis. Wiley-VCH, 2004. [Link]

  • T. Cantat et al. A Diagonal Approach to Chemical Recycling of Carbon Dioxide: New Routes to Methylamines and Formamides. Angewandte Chemie International Edition. 2013, 52 (30), 7726-7730. [Link]

Safety Operating Guide

2-Cyclopropoxy-N-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Cyclopropoxy-N-methylaniline: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I recognize that handling specialized aniline derivatives like 2-Cyclopropoxy-N-methylaniline requires more than just following a checklist—it demands a mechanistic understanding of the chemical's behavior. This guide provides researchers and drug development professionals with a self-validating framework for operational safety, waste characterization, and final disposal.

Chemical Hazard Profile & Mechanistic Toxicology

Before detailing the logistics of disposal, it is critical to understand the causality behind the hazards. 2-Cyclopropoxy-N-methylaniline is an N-substituted aniline derivative, and its handling protocols are dictated by two primary risk factors:

  • Methemoglobinemia Risk: The hallmark toxicity of aniline derivatives is their ability to induce methemoglobinemia[1]. This toxicity is not caused directly by the parent compound, but by its metabolic activation. In the liver, cytochrome P450 enzymes catalyze N-oxidation to form a reactive hydroxylamine derivative[1]. This potent oxidizing agent converts ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering the blood unable to transport oxygen and leading to cellular hypoxia[1][2].

  • Environmental Toxicity: Like many anilines, this compound is highly toxic to aquatic ecosystems and resists natural hydrolytic degradation[3][4]. Improper disposal down the drain can lead to long-lasting environmental contamination[5].

Quantitative Safety & Logistics Data

The following table summarizes the critical physiochemical properties and logistical classifications required for proper waste manifesting[6][7].

Property / ParameterValue / Classification
Chemical Name 2-Cyclopropoxy-N-methylaniline
CAS Number 1243439-17-9
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Boiling Point 258.0 ± 13.0 °C (Predicted)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Aquatic Toxicity
Target Organs Blood (Hematopoietic system), Liver, Kidneys
Waste Classification Hazardous Waste (Toxic, Marine Pollutant)

Operational Safety & Handling Protocol

To prevent exposure and ensure a self-validating safety loop, all laboratory personnel must adhere to the following operational steps:

  • Step 1: Engineering Controls. All handling, weighing, and transferring must occur within a certified Class II biological safety cabinet or a chemical fume hood[3]. Causality: This prevents the inhalation of vapors or aerosolized particulates, cutting off the primary route of acute exposure.

  • Step 2: Personal Protective Equipment (PPE). Standard latex is insufficient. Use double-layered Nitrile or Neoprene gloves[3]. Causality: N-methyl anilines are highly lipophilic and can rapidly permeate standard, thin glove materials, leading to dangerous dermal absorption.

  • Step 3: Spill Management. In the event of a spill, immediately evacuate and ventilate the area[5]. Do not use water, as this spreads the aquatic pollutant. Use an inert absorbent (e.g., vermiculite or sand) to contain the spill[5]. Sweep up the material using non-sparking tools and place it into a sealed, labeled hazardous waste container. Decontaminate the surface with ethanol or methanol, followed by a soap and water wash[3].

Waste Segregation & Characterization Workflow

Proper segregation prevents dangerous cross-reactions. Mixing anilines with strong oxidizers or concentrated acids can lead to highly exothermic or explosive reactions[4][5].

WasteWorkflow Start 2-Cyclopropoxy-N-methylaniline Waste Generated CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder, PPE, Filters) CheckState->Solid Liquid Liquid Waste (Solutions, Washings) CheckState->Liquid SolidBin Seal in Compatible Solid Waste Container Solid->SolidBin OrgLiq Organic Solvents? Liquid->OrgLiq Label Label as Hazardous (Toxic, Marine Pollutant) SolidBin->Label OrgBin Halogenated vs. Non-Halogenated Bin OrgLiq->OrgBin Yes AqBin Aqueous Waste Bin (pH adjusted >11) OrgLiq->AqBin No OrgBin->Label AqBin->Label Incineration Licensed High-Temp Incineration Label->Incineration

Figure 1: Decision workflow for handling and disposing of 2-Cyclopropoxy-N-methylaniline waste.

Step-by-Step Disposal Procedures

Disposal is not merely throwing chemicals away; it is the controlled neutralization of a hazard. Follow these standardized methodologies:

Protocol A: Liquid Waste Handling

  • Segregation: Separate liquid waste into halogenated and non-halogenated organic streams. Do not mix with acid waste.

  • Aqueous Waste Adjustment: If the compound is dissolved in an aqueous matrix, adjust the pH to > 11 using sodium hydroxide (NaOH)[8]. Causality: Aniline derivatives are weak bases. Adjusting the pH above 11 ensures the compound remains in its unprotonated, non-ionic state, which prevents unwanted side reactions and stabilizes the waste for accurate extraction[8].

  • Containment: Store in high-density polyethylene (HDPE) or glass containers. Keep tightly sealed to prevent oxidative degradation in air, which can form reactive intermediates[4].

Protocol B: Solid Waste Handling

  • Collection: Collect all contaminated consumables (weigh boats, pipette tips, PPE, and silica gel from chromatography) in a dedicated, heavy-duty hazardous waste bag[4].

  • Secondary Containment: Place the bag inside a rigid, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste: 2-Cyclopropoxy-N-methylaniline", the accumulation start date, and GHS hazard symbols (Toxic, Environmental Hazard)[5].

Protocol C: Waste Characterization (EPA Method 8131) Before final handover to a disposal facility, institutional Environmental Health and Safety (EHS) departments may require waste characterization to quantify the exact concentration of aniline derivatives[5].

  • Extraction: Extract the pH > 11 aqueous waste using methylene chloride[8].

  • Analysis: Analyze the extract using Gas Chromatography equipped with a Nitrogen-Phosphorus Detector (GC-NPD)[8]. Causality: The NPD is highly specific to nitrogen-containing compounds, minimizing false positives from background organic waste and accurately quantifying the aniline concentration down to the µg/L range[8].

Protocol D: Final Disposal via Incineration

  • Handover: Transfer the manifested waste to a licensed hazardous waste contractor[5].

  • Destruction Mechanism: The only acceptable ultimate disposal method for aniline derivatives is high-temperature incineration[9]. Causality: Incineration at elevated temperatures ensures the complete cleavage of the stable C-N and cyclopropoxy ether bonds[9]. The incinerator must be equipped with a nitrogen oxide (NOx) scrubber to prevent atmospheric contamination from toxic combustion byproducts[9].

References

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Toxicological Profile for Nitrobenzene (Metabolic Mechanisms of Anilines). Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at: [Link]

Sources

Personal protective equipment for handling 2-Cyclopropoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Cyclopropoxy-N-methylaniline

As drug development pipelines increasingly rely on complex aromatic amines for novel pharmacophores, handling highly reactive intermediates like 2-Cyclopropoxy-N-methylaniline (CAS: 1243439-17-9) demands uncompromising safety protocols[1][2].

As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a mechanistic science. Understanding why a chemical is dangerous is the only way to design a foolproof system to contain it. This guide provides the causal reasoning, self-validating protocols, and emergency logistics required to handle this compound safely.

Mechanistic Causality of Toxicity: Why Standard PPE Fails

2-Cyclopropoxy-N-methylaniline is an aniline derivative. The primary operational hazard of aniline derivatives is not acute corrosivity, but their extreme lipophilicity and systemic toxicity[3].

When exposed to intact skin or inhaled as a vapor, the compound rapidly permeates the stratum corneum or alveolar membranes[3][4]. Once in the bloodstream, it undergoes hepatic N-oxidation via the CYP450 enzyme system, converting into highly reactive phenylhydroxylamine derivatives[4]. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin [3][4]. Methemoglobin cannot bind oxygen, leading to a profound state of cellular hypoxia, visible clinically as cyanosis (chocolate-brown blood and bluish skin)[3][5].

Because standard latex or thin nitrile gloves are highly permeable to lipophilic aromatic amines, relying on them creates a false sense of security, leading to severe transdermal poisoning[6].

Toxicity A 2-Cyclopropoxy-N-methylaniline (Lipophilic Exposure) B Dermal / Inhalation Absorption A->B C Hepatic CYP450 N-Oxidation B->C D Phenylhydroxylamine Derivatives C->D E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E F Methemoglobinemia (Impaired O2 Transport) E->F G Cellular Hypoxia & Cyanosis F->G

Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia and cellular hypoxia.

Quantitative Exposure & Toxicity Thresholds

To contextualize the operational risk, all laboratory personnel must memorize the following thresholds for aniline derivatives.

MetricThreshold / ValueClinical & Operational Significance
OSHA PEL 5 ppm (19 mg/m³)Legal airborne limit (8-hour TWA). Exceeding this mandates supplied-air respiratory protection[3][7].
ACGIH TLV 2 ppm (7.6 mg/m³)Recommended threshold limit. Highlights extreme inhalation toxicity[7].
MetHb < 1% NormalBaseline physiological methemoglobin concentration[4].
MetHb 15–20% Clinical CyanosisOnset of "chocolate-brown" blood and bluish skin. Requires immediate 100% O₂ therapy[5][8].
MetHb > 30% Severe HypoxiaDyspnea, CNS depression. Mandates IV Methylene Blue administration[3][8].
MetHb > 70% FatalIrreversible cardiovascular collapse and death[3].

Comprehensive PPE Matrix

Based on the lipophilic and volatile nature of 2-Cyclopropoxy-N-methylaniline, the following PPE matrix is mandatory.

  • Hand Protection (Double-Gloving):

    • Inner Layer: 4-mil Nitrile gloves (provides mechanical dexterity).

    • Outer Layer: 14-mil Neoprene or Butyl rubber gloves (provides chemical resistance against aromatic amines).

  • Body Protection: Tyvek® or equivalent chemical-resistant suit worn over a standard flame-retardant lab coat. Closed-toe, non-porous leather or synthetic shoes are required[6].

  • Eye/Face Protection: Tight-fitting chemical splash goggles paired with an 8-inch face shield[6]. Standard safety glasses offer zero protection against vapor absorption via the ocular mucosa.

  • Respiratory Protection: All work must be conducted in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[6]. If handling outside a closed system is unavoidable, a NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges is required.

Self-Validating Operational Protocol

Every step in this workflow is designed to be self-validating—meaning you can physically confirm the safety control is working before proceeding to the next step.

Phase 1: Pre-Handling Validation
  • Airflow Verification: Measure the fume hood face velocity using a digital anemometer.

    • Validation: The reading must be between 100–120 feet per minute (fpm). A reading outside this range invalidates the hood's containment capability; do not proceed.

  • Visual Airflow Check: Tape a 2-inch strip of tissue paper to the bottom of the sash.

    • Validation: A continuous inward directional flutter confirms negative pressure. A static telltale indicates a failed containment state.

  • Glove Integrity Check: Perform the inflation test on the outer neoprene gloves by trapping air inside and rolling the cuff.

    • Validation: If the glove deflates, it has a micro-puncture and must be discarded immediately.

Phase 2: Handling and Transfer
  • Vessel Equilibration: Place the sealed container of 2-Cyclopropoxy-N-methylaniline in the fume hood and allow it to equilibrate to ambient temperature for 15 minutes to prevent pressure differentials.

  • Primary Containment: Open the container only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Transfer Mechanism: Use positive displacement pipettes or chemically inert glass syringes for liquid transfers to eliminate aerosolization risks.

    • Validation: The absence of visible micro-droplets on the interior sash confirms successful aerosol mitigation.

Phase 3: Post-Handling De-Gowning Sequence

Removing contaminated PPE incorrectly is the leading cause of secondary exposure[3]. Follow this strict de-gowning workflow:

Workflow cluster_0 Pre-Entry Gowning cluster_1 Post-Handling De-Gowning G1 1. Inspect PPE G2 2. Don Inner Gloves G1->G2 G3 3. Don Chemical Suit G2->G3 G4 4. Don Respirator G3->G4 G5 5. Don Outer Gloves G4->G5 Work Handle Chemical (Fume Hood) G5->Work D1 1. Remove Outer Gloves Work->D1 D2 2. Remove Suit D1->D2 D3 3. Remove Respirator D2->D3 D4 4. Remove Inner Gloves D3->D4 D5 5. Wash Hands D4->D5

Fig 2: Step-by-step gowning and de-gowning workflow to prevent secondary exposure.

Emergency Response & Spill Management

In the event of an exposure, speed is critical. Aniline derivatives act rapidly, and symptoms of methemoglobinemia can onset within 1 to 4 hours[3][4].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[5][6]. Crucial Note: Do NOT use chemical neutralizers or solvents on the skin, as this will accelerate dermal absorption.

  • Inhalation Exposure: Move the victim to fresh air immediately. Administer 100% supplemental oxygen[3][5].

  • Clinical Intervention (Antidote): If the patient exhibits cyanosis, altered mental status, or if blood gas analysis reveals MetHb levels > 20-30%, emergency medical personnel must administer Methylene Blue (1-2 mg/kg intravenously over 5 minutes)[3][5][8]. Methylene blue acts as an electron donor, accelerating the enzymatic reduction of Fe³⁺ back to Fe²⁺[3][5].

Disposal and Waste Management Plan

Aniline derivatives are highly toxic to aquatic life and must never be discharged into aqueous waste streams[6].

  • Segregation: Collect all liquid waste, contaminated paper towels, and outer gloves in high-density polyethylene (HDPE) containers.

  • Labeling: Clearly label as "Hazardous Chemical Waste: Toxic Aromatic Amines." Do NOT mix with halogenated solvent waste.

  • Destruction: Final disposal must be executed via high-temperature hazardous waste incineration by a certified environmental contractor[6].

References

  • Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines." URL:[Link]

  • Lee, C.H., Kim, S.H., Kwon, D.H., et al. "Two cases of methemoglobinemia induced by the exposure to nitrobenzene and aniline." Annals of Occupational and Environmental Medicine, 2013. URL:[Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." URL:[Link]

  • Rutgers Environmental Health and Safety. "Standard Operating Procedure: Aniline." URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Aniline Derivatives." URL: [Link]

Sources

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